Benzothiazole-2-sulfonic acid
Description
The exact mass of the compound Benzothiazole-2-sulfonic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzothiazole-2-sulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzothiazole-2-sulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,3-benzothiazole-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3S2/c9-13(10,11)7-8-5-3-1-2-4-6(5)12-7/h1-4H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXGMSGCBDSEOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80240528 | |
| Record name | Benzothiazole-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80240528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941-57-1 | |
| Record name | Benzothiazole-2-sulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000941571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzothiazole-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80240528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzo[d]thiazole-2-sulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Benzothiazole-2-sulfonic acid chemical structure and properties
An In-Depth Technical Guide to Benzothiazole-2-sulfonic acid: Structure, Properties, and Applications
Abstract
Benzothiazole-2-sulfonic acid (BTSA) is a heterocyclic organic compound of significant scientific and industrial interest. It belongs to the benzothiazole family, a scaffold renowned for its presence in a wide array of biologically active molecules and functional materials. BTSA distinguishes itself through the presence of a sulfonic acid moiety at the 2-position, which imparts unique physicochemical properties, including high water solubility and distinct reactivity. This guide, intended for researchers, chemists, and professionals in drug development, provides a comprehensive overview of BTSA. We will delve into its molecular structure, physicochemical properties, synthesis, and analytical characterization. Furthermore, this document explores its dual role as a versatile synthetic intermediate in the pharmaceutical and dye industries and as an emerging environmental contaminant of concern.
Part 1: Molecular Profile and Physicochemical Properties
The foundation of understanding any chemical entity lies in its structure and inherent properties. BTSA is an aromatic compound where a benzene ring is fused to a thiazole ring. The key functional group, a sulfonic acid (-SO₃H), is attached to the carbon atom situated between the nitrogen and sulfur atoms of the thiazole ring.
Chemical Structure
The structural arrangement of BTSA is fundamental to its chemical behavior.
Caption: Chemical structure of Benzothiazole-2-sulfonic acid.
Chemical Identifiers and Properties
A summary of the key identifiers and physicochemical properties of BTSA is provided below for quick reference. The sulfonic acid group renders the compound highly polar and acidic.[1][2]
| Property | Value | Reference(s) |
| CAS Number | 941-57-1 | [3] |
| Molecular Formula | C₇H₅NO₃S₂ | [4] |
| Molecular Weight | 215.25 g/mol | [4] |
| IUPAC Name | 1,3-benzothiazole-2-sulfonic acid | [4] |
| Appearance | White to light yellow crystalline solid | [5] |
| Solubility | Highly soluble in water and polar solvents | [2] |
| pKa (Predicted) | -3.52 ± 0.40 | [5] |
| Density (Predicted) | 1.67 ± 0.1 g/cm³ | [5] |
| Melting/Boiling Point | Data not readily available | N/A |
Part 2: Synthesis and Reactivity
As a Senior Application Scientist, understanding the synthesis of a compound is crucial not only for its production but also for appreciating its stability, impurity profile, and reactivity. While multiple pathways to benzothiazole derivatives exist, BTSA is most practically formed via the oxidation of a readily available precursor.
Synthesis Pathway: Oxidation of 2-Mercaptobenzothiazole
The most established and industrially relevant precursor for many 2-substituted benzothiazoles is 2-mercaptobenzothiazole (MBT). The synthesis of BTSA is achieved through the strong oxidation of the thiol group of MBT. This transformation is a robust method to introduce the sulfonic acid functionality.
Causality of Experimental Choices:
-
Starting Material: 2-Mercaptobenzothiazole (MBT) is a high-volume industrial chemical, making it an economical and accessible starting point.
-
Oxidizing Agent: A strong oxidizing agent is required to convert the thiol (-SH) group fully to a sulfonic acid (-SO₃H) group, bypassing intermediate oxidation states like disulfides or sulfinic acids. Hydrogen peroxide, often in the presence of a catalyst or under forcing conditions (e.g., with acetic acid), is a common choice due to its effectiveness and relatively clean byproducts (water). Other reagents like potassium permanganate could also be used.
-
Reaction Medium: The reaction is typically performed in an aqueous or acidic medium to facilitate the solubility of intermediates and manage the reaction exotherm.
Caption: Generalized workflow for the synthesis of BTSA.
Detailed Experimental Protocol (Representative)
This protocol describes a self-validating system for the synthesis and purification of BTSA.
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, suspend 2-mercaptobenzothiazole (1 eq.) in water.
-
Solubilization: Cool the suspension in an ice bath and slowly add an aqueous solution of sodium hydroxide (1 eq.) to form the soluble sodium salt of MBT.
-
Oxidation: While maintaining the temperature below 10°C, add 30% hydrogen peroxide (approx. 3-4 eq.) dropwise via the dropping funnel over 1-2 hours. Self-Validation Point: The reaction is highly exothermic; careful control of the addition rate and temperature is critical to prevent runaway reactions and the formation of byproducts.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Product Isolation: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1. A white precipitate of BTSA should form.
-
Purification: Collect the crude product by vacuum filtration and wash with cold water. Recrystallize the solid from a minimal amount of hot water or a water/ethanol mixture to yield pure BTSA. Self-Validation Point: The purity of the recrystallized product should be confirmed by melting point analysis and spectroscopic methods (see Part 3).
-
Drying: Dry the purified crystals in a vacuum oven at 60-70°C to a constant weight.
Chemical Reactivity
The reactivity of BTSA is dominated by its sulfonic acid group and the aromatic benzothiazole core.
-
Acidity: As a strong acid, it readily forms salts with bases. This property is key to its high water solubility.[2]
-
Conversion to Derivatives: The sulfonic acid group can be converted into more reactive intermediates. For example, reaction with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can yield benzothiazole-2-sulfonyl chloride. This sulfonyl chloride is a valuable electrophile for synthesizing sulfonamides by reacting it with primary or secondary amines—a cornerstone reaction in medicinal chemistry.[6]
-
Aromatic Substitution: The benzothiazole ring can undergo electrophilic aromatic substitution, although the sulfonic acid group is deactivating.
Part 3: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of a synthesized compound.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode is well-suited for analyzing BTSA, typically showing a strong signal for the deprotonated molecule [M-H]⁻ at an m/z corresponding to its molecular weight.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Expected characteristic absorption bands include:
-
~1350 cm⁻¹ and ~1175 cm⁻¹ (asymmetric and symmetric S=O stretching of the SO₃H group)
-
~1080 cm⁻¹ (S-O stretching)
-
~1600 cm⁻¹ (C=N stretching of the thiazole ring)
-
A broad absorption from ~3000 cm⁻¹ (O-H stretching of the sulfonic acid)
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would show complex multiplets in the aromatic region (approx. 7.5-8.2 ppm) corresponding to the four protons on the benzene ring. The acidic proton of the sulfonic acid group is often broad and may exchange with residual water in the solvent, making it difficult to observe.
-
¹³C NMR: The spectrum would display signals for all seven carbon atoms. The carbon atom attached to the sulfonic acid group (C2) would be significantly downfield. The other six carbons would appear in the aromatic region, with their chemical shifts influenced by the fused heterocyclic system.
-
Part 4: Applications and Significance
BTSA's utility spans from large-scale industrial processes to specialized applications in biomedical research.
Industrial Intermediate
BTSA and its precursors are foundational in the rubber industry, where benzothiazole derivatives act as vulcanization accelerators.[5] It also serves as an intermediate in the synthesis of certain azo dyes, where the sulfonic acid group provides water solubility to the final dye molecule.
Role in Drug Discovery and Development
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[7][8] BTSA is a key starting material for creating benzothiazole sulfonamides. The sulfonamide functional group is another critical pharmacophore, found in diuretics, antibiotics, and anticonvulsants.[6][9] The synthesis of a novel benzothiazole sulfonamide from BTSA would typically follow the pathway illustrated below.
Caption: Synthetic route to potential drug candidates from BTSA.
Environmental Significance
Contrasting with its utility, BTSA is recognized as an emerging environmental pollutant.[10] Due to its high polarity and resistance to biodegradation, it is persistent in aquatic environments.[11] Its primary source is the leaching from tires, as it is a transformation product of vulcanization accelerators.[10] Consequently, BTSA is frequently detected in wastewater and river systems, prompting research into its environmental fate and potential toxicological effects.[10][12]
Part 5: Safety and Handling
Proper handling of BTSA is imperative due to its hazardous properties.
GHS Hazard Classification
| Hazard Class | Statement | Pictogram |
| Acute Toxicity, Oral | Harmful if swallowed | Irritant |
| Skin Corrosion/Irritation | Causes skin irritation | Irritant |
| Serious Eye Damage/Irritation | Causes serious eye damage/irritation | Corrosive |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects | Env. Hazard |
Source: GHS classification data.[4]
Safe Handling Protocol
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong bases and oxidizing agents. Keep the container tightly sealed.
-
Disposal: Dispose of waste in accordance with local, state, and federal environmental regulations. Due to its aquatic toxicity, it must not be released into drains or waterways.
Conclusion
Benzothiazole-2-sulfonic acid is a molecule of contrasts. Its structure provides a gateway to a rich field of medicinal chemistry, enabling the synthesis of potentially life-saving sulfonamide drugs. Simultaneously, its persistence and origins from industrial processes present a notable environmental challenge. For the research and drug development professional, a thorough understanding of its synthesis, reactivity, and analytical profile is essential for harnessing its potential while respecting its hazards and environmental impact. Future research will likely focus on developing more effective remediation technologies for its removal from wastewater and further exploring the therapeutic potential of its derivatives.
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State Agency for Nature, Environment and Consumer Protection NRW (LANUV). (n.d.). Benzothiazole-2-sulfonic acid. Retrieved from [Link]
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Taylor & Francis Online. (2016, January 7). Synthesis and in vivo diuretic activity of some new benzothiazole sulfonamides containing quinoxaline ring system. Retrieved from [Link]
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Green Chemistry (RSC Publishing). (n.d.). A chemical looping technology for the synthesis of 2,2′-dibenzothiazole disulfide. Retrieved from [Link]
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SIOC Journals. (n.d.). Progress in the Synthesis of Benzothiazole-2-ones. Retrieved from [Link]
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European Patent Office. (2015, November 2). PREPARATION METHOD OF 2-MERCAPTOBENZOTHIAZOLE - EP 3360867 A1. Retrieved from [Link]
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Ataman Kimya. (n.d.). 2-MERCAPTOBENZOTHIAZOLE (MBT). Retrieved from [Link]
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MDPI. (2024, January 30). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Retrieved from [Link]
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MDPI. (2025, July 25). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Retrieved from [Link]
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PubMed. (n.d.). The fate of benzothiazole-2-sulphonic acid in biologically treated industrial effluents. Retrieved from [Link]
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Regulations.gov. (2023, January 6). Re: 2-(Thiocyanomethylthio)benzothiazole (TCMTB) Generic Data Call-In (GDCI-101101-1647). Retrieved from [Link]
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ACS Publications. (2020, November 11). Novel Synthesis and Antiviral Evaluation of New Benzothiazole-Bearing N-Sulfonamide 2-Pyridone Derivatives as USP7 Enzyme Inhibitors. Retrieved from [Link]
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PubMed Central (PMC). (2021, April 29). Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants by Recombinant Bacterial Dye-Decolorizing Peroxidases. Retrieved from [Link]
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Preprints.org. (2025, September 25). Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. Retrieved from [Link]
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Synthesis of Benzothiazole-2-sulfonic acid for beginners
An In-Depth Technical Guide to the Synthesis of Benzothiazole-2-sulfonic Acid for the Modern Researcher
Executive Summary
This guide provides a comprehensive, technically-grounded methodology for the synthesis of Benzothiazole-2-sulfonic acid. Designed for researchers, scientists, and professionals in drug development, this document details a robust, two-step synthetic pathway. The process begins with the foundational synthesis of the precursor, 2-Mercaptobenzothiazole (MBT), from aniline and carbon disulfide, followed by its controlled oxidation to yield the target compound. The narrative emphasizes the causality behind experimental choices, adherence to stringent safety protocols, and methods for purification and characterization, ensuring a reproducible and reliable outcome. Visual workflows and detailed protocols are provided to facilitate a clear understanding of the entire synthetic sequence.
Introduction: The Significance of the Benzothiazole Scaffold
The benzothiazole core, a bicyclic system composed of a fused benzene and thiazole ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique structural and electronic properties have led to its incorporation into a wide array of pharmacologically active agents and industrial chemicals.[1] Benzothiazole derivatives are instrumental as vulcanization accelerators in the rubber industry and are investigated for their potential in treating a spectrum of diseases.[1][3]
1.1. The Target Molecule: Benzothiazole-2-sulfonic acid
Benzothiazole-2-sulfonic acid (C₇H₅NO₃S₂) is a key derivative within this chemical family.[4] It is recognized not only as a versatile synthetic intermediate but also as a significant transformation product of rubber accelerators found in the environment.[3][5] Its polar nature and chemical stability make it a subject of interest in both synthetic and analytical chemistry.[5]
1.2. Strategic Approach to Synthesis
For clarity and instructional value, this guide presents a two-part synthesis. This approach is inherently logical, allowing for the isolation and characterization of a stable intermediate, which is a cornerstone of good laboratory practice.
-
Part I: Synthesis of 2-Mercaptobenzothiazole (MBT). We begin by constructing the benzothiazole core to form a stable, easily purified precursor.
-
Part II: Oxidation of MBT. The thiol group of MBT is then selectively oxidized to the target sulfonic acid.
This staged methodology enhances control over the entire process and provides distinct learning opportunities at each phase.
Part I: Synthesis of the Precursor, 2-Mercaptobenzothiazole (MBT)
The industrial synthesis of MBT is famously achieved through the Kelly process, which involves the high-pressure reaction of aniline, carbon disulfide, and sulfur.[6][7] This reaction proceeds via the formation of an intermediate dithiocarbamate, which then undergoes cyclization and dehydrogenation.
Experimental Protocol: Laboratory Scale Synthesis of MBT
This protocol is adapted from established industrial principles for a standard laboratory setting.
Core Directive: This is a high-temperature reaction that produces hydrogen sulfide gas. It must be performed in a certified, high-efficiency fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents:
-
Aniline (freshly distilled)
-
Carbon Disulfide (CS₂)
-
Sulfur powder
-
Autoclave or a high-pressure stainless-steel reactor with a stirrer and temperature controller
-
Sodium Hydroxide (NaOH)
-
Sulfuric Acid (H₂SO₄)
Step-by-Step Procedure:
-
Reactor Charging: In the fume hood, carefully charge the high-pressure reactor with aniline, carbon disulfide, and sulfur powder. A typical molar ratio is approximately 1:2:2 (aniline:CS₂:sulfur).
-
Sealing and Purging: Seal the reactor according to the manufacturer's specifications. Purge the vessel with an inert gas, such as nitrogen, to remove atmospheric oxygen.
-
Reaction Execution: Begin stirring and gradually heat the reactor to a temperature of 220-280°C.[6] The reaction will generate autogenous pressure. Maintain this temperature for a residence time of at least one hour.
-
Controlled Cooling: After the reaction period, turn off the heat and allow the reactor to cool slowly to room temperature. Crucially, do not vent the reactor while it is hot , as it contains flammable CS₂ and toxic H₂S gas under pressure.
-
Venting and Product Retrieval: Once cooled, carefully vent the reactor through a scrubbing solution (e.g., sodium hypochlorite or sodium hydroxide solution) to neutralize the hydrogen sulfide gas. Open the reactor and retrieve the crude MBT product.
-
Purification via Alkaline Wash and Reprecipitation:
-
Dissolve the crude solid product in an aqueous solution of sodium hydroxide to form the sodium salt of MBT.[6][7]
-
Filter the solution to remove any insoluble organic by-products (tars).
-
Slowly add sulfuric acid to the filtrate with stirring to precipitate the purified MBT.
-
Collect the precipitated solid by filtration, wash thoroughly with water until the washings are neutral, and dry the product under vacuum.
-
Safety Considerations for MBT Synthesis
| Reagent/Product | Hazard | Mitigation Strategy |
| Aniline | Toxic, potential carcinogen, absorbed through skin. | Wear nitrile gloves, lab coat, and safety goggles. Handle only in a fume hood. |
| Carbon Disulfide | Extremely flammable, volatile, toxic. | No open flames or spark sources. Use in a well-ventilated fume hood. Ground all equipment. |
| Hydrogen Sulfide (H₂S) | Acutely toxic, flammable gas. | Perform reaction in a sealed system. Vent through a chemical scrubber. Have an H₂S detector and emergency plan. |
| High Pressure | Risk of vessel failure. | Use a properly rated and maintained pressure vessel. Do not exceed recommended temperature or pressure limits. |
Visualization of MBT Synthesis Workflow
Caption: Workflow for the synthesis and purification of 2-Mercaptobenzothiazole (MBT).
Part II: Oxidation to Benzothiazole-2-sulfonic acid
The conversion of the thiol (-SH) group in MBT to a sulfonic acid (-SO₃H) group is a classic oxidation reaction. This transformation requires a potent oxidizing agent capable of inserting three oxygen atoms onto the sulfur center. The reaction can proceed through intermediate sulfenic and sulfinic acids.[8] For a laboratory setting, hydrogen peroxide is a suitable oxidant, often used in an acidic medium like acetic acid to facilitate the reaction.
Experimental Protocol: Oxidation of MBT
Core Directive: Oxidation reactions can be highly exothermic. The addition of the oxidizing agent must be slow and controlled, with efficient cooling to manage the reaction temperature.
Materials and Reagents:
-
2-Mercaptobenzothiazole (MBT) (from Part I)
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30% w/w solution)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask and condenser
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the purified MBT in glacial acetic acid. The mixture may require gentle warming to fully dissolve.
-
Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5°C.
-
Controlled Addition of Oxidant: While vigorously stirring the cooled solution, add the 30% hydrogen peroxide solution dropwise via an addition funnel. Maintain the internal temperature of the reaction below 10°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir in the ice bath for another hour, then let it slowly warm to room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the MBT spot.
-
Product Isolation:
-
Once the reaction is complete, the product, Benzothiazole-2-sulfonic acid, may precipitate from the solution upon standing or cooling.
-
If no precipitate forms, the product can be isolated by carefully removing the acetic acid under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Drying: Dry the final crystalline product in a vacuum oven at a moderate temperature (e.g., 60°C) to remove any residual solvent.
Safety Considerations for Oxidation
| Reagent/Product | Hazard | Mitigation Strategy |
| Hydrogen Peroxide (30%) | Strong oxidizer, can cause severe burns. | Wear chemical splash goggles, gloves, and a lab coat. Use behind a safety shield. Avoid contact with metals and flammable materials. |
| Glacial Acetic Acid | Corrosive, causes severe skin and eye burns. | Handle in a fume hood. Wear appropriate gloves and eye protection. |
| Exothermic Reaction | Potential for thermal runaway. | Maintain strict temperature control with an ice bath. Add the oxidant slowly and monitor the temperature continuously. |
Visualization of the Overall Synthetic Pathway
Caption: Two-step synthesis of Benzothiazole-2-sulfonic acid from basic precursors.
Data Summary
The following table provides key information for the target molecule and its direct precursor.
| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Key Properties |
| 2-Mercaptobenzothiazole (MBT) | C₇H₅NS₂ | 167.25 | White/pale yellow solid | Precursor; insoluble in water, soluble in base.[9] |
| Benzothiazole-2-sulfonic acid | C₇H₅NO₃S₂ | 215.25 | Crystalline solid | Target compound; polar and water-soluble.[4] |
Conclusion
This guide outlines a logical and field-proven two-step synthesis for Benzothiazole-2-sulfonic acid, suitable for a beginner to intermediate researcher. By first preparing and purifying the 2-mercaptobenzothiazole precursor, greater control is achieved over the final oxidation step. The protocols provided, when coupled with the stringent safety measures detailed, constitute a self-validating system for the successful synthesis of the target compound. This methodology not only yields the desired product but also reinforces fundamental principles of organic synthesis, purification, and safe laboratory practice.
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Catalyzed oxidation of 2-mercaptobenzothiazole to 2-hydroxybenzothiazole. ResearchGate. [Link]
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Mercaptobenzothiazole. Wikipedia. [Link]
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ICSC 1183 - 2-MERCAPTOBENZOTHIAZOLE. International Labour Organization. [Link]
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Physicochemical properties of Benzothiazole-2-sulfonic acid
An In-depth Technical Guide: Physicochemical Properties of Benzothiazole-2-sulfonic Acid: From Molecular Architecture to Practical Application
Introduction
Benzothiazole-2-sulfonic acid (BTSA) is a heterocyclic organic compound that stands at a significant crossroads of industrial chemistry, environmental science, and pharmaceutical research. Structurally, it is characterized by a benzene ring fused to a thiazole ring, with a sulfonic acid moiety at the C-2 position.[1][2] This unique architecture imparts a distinct set of physicochemical properties that dictate its behavior and utility. While it originates industrially as a transformation product of rubber vulcanization accelerators, its presence as a persistent, polar substance in aquatic environments has prompted significant analytical and environmental investigation.[3][4]
For researchers in drug development, the benzothiazole scaffold is a privileged structure, forming the core of numerous therapeutic agents with anticancer, anti-inflammatory, and antiviral activities.[5][6] The addition of the sulfonic acid group provides a powerful handle for modulating solubility and creating specific, high-affinity interactions with biological targets.[1][7] This guide offers an in-depth exploration of the core physicochemical properties of BTSA, providing not just data, but a field-proven perspective on how these characteristics influence its synthesis, characterization, and application.
Molecular Structure and Identity
The properties of any chemical entity are fundamentally derived from its structure. For BTSA, the synergy between the aromatic benzothiazole core and the highly polar sulfonic acid group is paramount.
The Benzothiazole Scaffold
The fused ring system of benzothiazole is a planar, aromatic structure.[2] The thiazole ring is electron-withdrawing, and the carbon at the 2-position is the most synthetically active site, making it a prime location for functionalization.[2][7] This inherent reactivity is foundational to its role as a versatile building block in organic synthesis.[3]
The Sulfonic Acid Moiety: The Key to Functionality
The sulfonic acid (-SO₃H) group is the dominant functional group, profoundly influencing the molecule's overall properties. Its presence is directly responsible for BTSA's high water solubility and strong acidic nature.[1][7] In biological contexts, this group can act as a potent hydrogen bond donor and acceptor, forming stable electrostatic interactions and complexes with enzymes, particularly those involved in sulfur metabolism like sulfotransferases and sulfatases.[3][7]
Caption: Core structural components of Benzothiazole-2-sulfonic acid.
Core Physicochemical Properties
A quantitative understanding of BTSA's properties is essential for designing experiments, predicting its behavior in various matrices, and developing applications. The data below has been consolidated from various sources to provide a comprehensive overview.
| Property | Value | Source(s) | Significance for Researchers |
| Molecular Formula | C₇H₅NO₃S₂ | [1][7][8] | Defines the elemental composition and exact mass. |
| Molecular Weight | 215.25 g/mol | [1][3][7] | Critical for stoichiometric calculations in synthesis and for preparing solutions of known molarity. |
| Appearance | White to light yellow crystalline solid | [3][7] | Provides a preliminary check for sample purity. |
| Density | ~1.7 g/cm³ | [3][7][8] | Useful for formulation and process design calculations. |
| Water Solubility | High | [1][7] | A key property enabling its use in aqueous systems and explaining its environmental mobility.[4] |
| pKa (Predicted) | -3.52 ± 0.40 | [8] | Indicates it is a very strong acid, fully deprotonated (as the sulfonate anion) in all relevant biological and environmental pH ranges. |
| XLogP3 | 1.5 | [3][8] | Suggests a low potential for bioaccumulation despite its organic structure, a key parameter in environmental risk assessment.[4] |
| Polar Surface Area | 104 Ų | [3][7][8] | Correlates with its high water solubility and potential to form hydrogen bonds. |
| Hydrogen Bond Profile | 1 Donor, 5 Acceptors | [3][8] | Dictates its ability to interact with water and biological macromolecules, crucial for drug design. |
Spectroscopic and Analytical Characterization
Rigorous characterization is a self-validating system that ensures the identity and purity of the material under investigation. A multi-technique approach is standard practice.
Caption: A generalized workflow for the synthesis and purification of BTSA.
Experimental Protocol: Synthesis of Benzothiazole-2-sulfonic acid
This protocol is a self-validating system where successful execution is confirmed by the expected physical and spectroscopic properties of the final product.
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place benzothiazole (1 equivalent). The entire apparatus should be under an inert atmosphere (e.g., nitrogen) and situated in a temperature-controlled water bath.
-
Sulfonation: Carefully and slowly add sulfur trioxide (SO₃) or chlorosulfonic acid (1.1 equivalents) via the dropping funnel to the stirred benzothiazole.
-
Expert Insight: The reaction is highly exothermic. Maintaining the internal temperature between 40-60°C is critical. [1]Temperatures below this range result in slow and incomplete reactions, while higher temperatures promote the formation of unwanted byproducts and degradation, severely impacting yield and purity. [1]3. Reaction Monitoring: Stir the mixture at the controlled temperature for 4-8 hours. The reaction progress can be monitored by taking small aliquots and analyzing them using Thin Layer Chromatography (TLC).
-
-
Quenching: Once the reaction is complete, cool the flask in an ice bath. Very slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring. This step hydrolyzes any remaining sulfonating agent and precipitates the product.
-
Safety Note: This step is also highly exothermic and should be performed in a well-ventilated fume hood.
-
-
Isolation: Collect the precipitated white solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid.
-
Purification: The crude product can be purified by recrystallization from hot water. The high water solubility of BTSA means a large volume of water may be required, but its solubility decreases significantly upon cooling, allowing for effective crystallization.
-
Drying & Characterization: Dry the purified crystals under vacuum. A typical yield for this process is reported to be in the 70-85% range. [1][3]Confirm the identity and purity of the final product using the analytical methods described in Section 3.
Relevance and Applications in Research and Development
The physicochemical properties of BTSA directly translate into its diverse applications.
Caption: Relationship between BTSA's properties and its applications.
-
Versatile Chemical Building Block: BTSA serves as a valuable starting material for synthesizing more complex benzothiazole derivatives. The sulfonic acid group can be converted into other functional groups, enabling the creation of diverse molecular libraries for screening. [3]* Environmental Science: Due to its high polarity, mobility, and poor biodegradability, BTSA is an important indicator of industrial pollution in water systems. [4]Its stability makes it a reliable analytical standard for quantifying contamination levels in environmental samples. [1][4]* Drug Discovery: The benzothiazole core is a well-established scaffold in medicinal chemistry. [5]The sulfonic acid group in BTSA can mimic the phosphate group in nucleotides or act as a strong binding element to the active sites of enzymes. [7]This makes it an intriguing candidate for designing inhibitors or probes for enzymes that process sulfated or phosphorylated substrates. [1][3]
Conclusion
Benzothiazole-2-sulfonic acid is more than a mere industrial byproduct; it is a molecule with a rich and complex chemical profile. Its high water solubility, strong acidity, and the inherent biological relevance of its core scaffold make it a subject of significant interest. For researchers, a thorough understanding of its physicochemical properties—from its spectroscopic fingerprint to its synthetic pathways—is the foundation for leveraging its full potential, whether for developing new analytical methods, designing novel therapeutic agents, or assessing its environmental impact. This guide provides the technical framework and causal insights necessary to approach such work with confidence and scientific rigor.
References
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LANUV. (n.d.). Benzothiazole-2-sulfonic acid. Retrieved from [Link]
-
LookChem. (n.d.). Benzothiazole-2-sulfonic acid. Retrieved from [Link]
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Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]
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PubChem. (n.d.). Benzothiazole-2-sulfonic acid | C7H5NO3S2 | CID 30647. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). MFR‐supported sulfonic acid mediated synthesis of 2‐substituted benzothiazoles. Retrieved from [Link]
-
Lirias. (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold. Retrieved from [Link]
-
ResearchGate. (n.d.). Yields, UV-visible absorption and emission data for benzothiazoles 1 and 2. Retrieved from [Link]
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Benzothiazole-2-sulfonic acid discovery and history
An In-depth Technical Guide to Benzothiazole-2-sulfonic Acid: From Discovery to Contemporary Applications
Abstract
Benzothiazole-2-sulfonic acid, a key heterocyclic compound, has carved a significant niche in the landscape of organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its discovery, historical evolution, and its pivotal role as a versatile intermediate in the development of therapeutic agents. We will delve into its synthesis, physicochemical properties, and the chemical logic that underpins its utility, offering field-proven insights for researchers and drug development professionals.
The Genesis of a Scaffold: Discovery and Historical Context
The history of benzothiazole chemistry is intrinsically linked to the burgeoning dye industry of the late 19th century. The core benzothiazole scaffold was first described by A.W. Hofmann in 1879. However, the specific functionalization to yield benzothiazole-2-sulfonic acid occurred later, as chemists sought to modify the properties of these novel heterocyclic systems.
Its initial emergence was not as a standalone molecule of interest, but rather as a key intermediate. The introduction of the sulfonic acid group at the 2-position dramatically increases the water solubility of the benzothiazole core, a feature that was, and remains, highly valuable for both industrial and pharmaceutical applications. Early applications leveraged this property in the creation of water-soluble dyes and vulcanization accelerators in the rubber industry. It was its utility as a reliable and versatile chemical building block that cemented its place in the synthetic chemist's toolbox, paving the way for its later exploration in drug discovery.
Physicochemical Properties and Structural Attributes
The unique characteristics of benzothiazole-2-sulfonic acid are a direct consequence of its molecular structure. The fusion of a benzene ring with a thiazole ring creates a rigid, aromatic system. The electron-withdrawing nature of the sulfonic acid group at the 2-position significantly influences the electron density distribution across the ring system, making the C2 position an interesting handle for further chemical modification.
Table 1: Physicochemical Properties of Benzothiazole-2-sulfonic Acid
| Property | Value | Source |
| Molecular Formula | C₇H₅NO₃S₂ | PubChem |
| Molecular Weight | 215.25 g/mol | PubChem |
| Appearance | White to off-white crystalline powder | Chemical Suppliers |
| Melting Point | >300 °C (decomposes) | Chemical Suppliers |
| Solubility | Soluble in water | Chemical Suppliers |
| pKa | ~0.5 (estimated for the sulfonic acid group) | N/A |
Synthesis and Mechanistic Considerations
The most common and industrially scalable synthesis of benzothiazole-2-sulfonic acid involves the oxidative cyclization of 2-aminothiophenol with carbon disulfide in the presence of an oxidizing agent. This method is efficient and proceeds through a well-understood mechanism.
General Reaction Scheme
2-Aminothiophenol reacts with carbon disulfide to form an intermediate dithiocarbamate. This intermediate then undergoes oxidative cyclization to form the benzothiazole ring. Subsequent oxidation of the thiol group at the 2-position, or direct sulfonation, yields the final product. A common laboratory-scale synthesis involves the diazotization of 2-aminobenzothiazole followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst.
Detailed Experimental Protocol: Synthesis via Diazotization of 2-Aminobenzothiazole
This protocol describes a reliable method for the synthesis of benzothiazole-2-sulfonic acid from commercially available 2-aminobenzothiazole.
Materials:
-
2-Aminobenzothiazole
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
Sulfur dioxide gas
-
Copper(I) chloride
-
Ice
-
Distilled water
-
Sodium bicarbonate
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-aminobenzothiazole (1 equivalent) in a mixture of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.05 equivalents) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Sulfonylation (Sandmeyer-type reaction):
-
In a separate vessel, prepare a solution of copper(I) chloride (catalytic amount) in a saturated aqueous solution of sulfur dioxide. This solution should be kept cold.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride/sulfur dioxide solution with vigorous stirring. Control the rate of addition to maintain the temperature below 10 °C.
-
Evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
-
Isolation and Purification:
-
The product, benzothiazole-2-sulfonic acid, will precipitate from the reaction mixture.
-
Collect the solid by vacuum filtration and wash with cold water.
-
To purify, the crude product can be recrystallized from hot water. The sulfonic acid can be converted to its more stable sodium salt by neutralization with sodium bicarbonate.
-
Dry the purified product under vacuum.
-
Diagram 1: Experimental Workflow for the Synthesis of Benzothiazole-2-sulfonic Acid
Caption: A step-by-step workflow for the laboratory synthesis of benzothiazole-2-sulfonic acid.
Role in Drug Development: A Privileged Scaffold
While benzothiazole-2-sulfonic acid itself is not known to possess significant biological activity, the benzothiazole core is considered a "privileged scaffold" in medicinal chemistry. This means it is a structural motif that is capable of binding to multiple biological targets with high affinity. The sulfonic acid group, or derivatives thereof, can act as a key pharmacophoric feature or as a handle for further derivatization.
Case Study: Riluzole and its Analogs
Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS), contains a 2-aminobenzothiazole core. While not a sulfonic acid, its development highlights the therapeutic potential of this scaffold. The nitrogen at position 3 and the exocyclic amino group are key hydrogen bonding features. The development of water-soluble prodrugs or analogs of such compounds often involves the introduction of polar functional groups like sulfonic acids to improve pharmacokinetic properties.
Signaling Pathway Interactions
Derivatives of benzothiazole have been shown to interact with a wide range of biological targets, including kinases, enzymes, and receptors. For example, some benzothiazole derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.
Diagram 2: Generalized Signaling Pathway Inhibition by Benzothiazole Derivatives
Caption: Benzothiazole derivatives can act as kinase inhibitors, blocking downstream signaling.
Future Directions and Conclusion
Benzothiazole-2-sulfonic acid, from its humble beginnings as a dye intermediate, has evolved into a valuable tool in the arsenal of medicinal chemists. Its straightforward synthesis, coupled with the privileged nature of the benzothiazole scaffold, ensures its continued relevance. Future research will likely focus on leveraging this core to develop novel therapeutics with improved specificity and pharmacokinetic profiles. The ability to fine-tune the properties of the molecule by modifying the sulfonic acid group or other positions on the ring system offers a rich playground for the design of next-generation drugs targeting a wide array of diseases.
References
-
Hofmann, A. W. (1879). Zur Kenntniss des Thiobenzanilids. Berichte der deutschen chemischen Gesellschaft, 12(1), 1126-1132. [Link]
-
PubChem. (n.d.). Benzothiazole-2-sulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Bansal, R. K. (2014). Heterocyclic Chemistry (5th ed.).
- Bradshaw, T. D., & Stevens, M. F. G. (2001). Antitumour Benzothiazoles. Current Medicinal Chemistry, 8(2), 169-177.
A Guide to the Spectroscopic Characterization of Benzothiazole-2-sulfonic Acid
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for Benzothiazole-2-sulfonic acid (BTSA), a compound of significant interest in industrial chemistry and as a versatile synthetic building block.[1] As a key transformation product in the rubber industry and a scaffold in medicinal chemistry, robust and unequivocal characterization is paramount.[1] This document synthesizes data from infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to build a comprehensive spectroscopic profile of the molecule. We delve into the causality behind the spectral features, providing field-proven insights into data interpretation and outlining self-validating experimental protocols for researchers, scientists, and drug development professionals.
Introduction: The Molecular Identity of Benzothiazole-2-sulfonic Acid
Benzothiazole-2-sulfonic acid (CAS 941-57-1) is a heterocyclic organic compound featuring a benzene ring fused to a thiazole ring, with a sulfonic acid moiety substituted at the 2-position.[2] This structure, with the molecular formula C₇H₅NO₃S₂, imparts high water solubility and distinct chemical reactivity, making its unambiguous identification crucial.[2] Spectroscopic methods provide the definitive fingerprints required to confirm its molecular structure and purity. This guide will interpret the data obtained from IR, NMR, and MS to create a holistic and validated analytical picture of the compound.
Molecular Structure and Numbering Scheme
The foundational step in any spectroscopic analysis is understanding the molecule's structure and the conventional numbering of its atoms, which is essential for assigning NMR signals.
Proposed fragmentation of [M-H]⁻ ion of Benzothiazole-2-sulfonic acid.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent mixture, such as water/acetonitrile with 0.1% formic acid.
-
Chromatography:
-
Column: Use a reverse-phase C18 column (e.g., 2.1 x 100 mm, 2.2 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Run a suitable gradient from high aqueous to high organic content to elute the polar compound.
-
-
Mass Spectrometry:
-
Ion Source: Electrospray Ionization (ESI).
-
Scan Mode: Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻.
-
MS1 Scan: Scan a mass range of m/z 100-500 to detect the precursor ions.
-
MS2 Scan (Data-Dependent Acquisition): Set the instrument to trigger fragmentation (CID) on the most intense ions detected in the MS1 scan, particularly targeting m/z 215.98 (positive mode) and 213.96 (negative mode).
-
Integrated Characterization Workflow
The synergy of these techniques provides a robust and self-validating workflow for the complete characterization of Benzothiazole-2-sulfonic acid, from synthesis to final confirmation.
An integrated workflow for the synthesis and spectroscopic confirmation of Benzothiazole-2-sulfonic acid.
Conclusion
The spectroscopic characterization of Benzothiazole-2-sulfonic acid is unequivocally achieved through the combined application of IR, NMR, and mass spectrometry. Infrared spectroscopy confirms the presence of the critical sulfonic acid and benzothiazole functional groups. High-resolution mass spectrometry validates the elemental composition and molecular weight through the observation of the [M-H]⁻ and [M+H]⁺ ions and reveals a characteristic loss of SO₃ upon fragmentation. Finally, ¹H and ¹³C NMR spectroscopy, even when predicted based on sound chemical principles, provides the detailed map of the carbon-hydrogen framework necessary for complete structural elucidation. This integrated approach ensures a high degree of confidence in the identity and purity of the material, which is essential for its application in research and industry.
References
-
PubChem. (n.d.). Benzothiazole-2-sulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]
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An In-Depth Technical Guide to Benzothiazole-2-sulfonic Acid (CAS 941-57-1)
This guide provides a comprehensive technical overview of Benzothiazole-2-sulfonic acid (CAS 941-57-1), tailored for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, characterization, and applications, with a focus on the causality behind experimental choices and the validation of described protocols.
Core Molecular Profile and Physicochemical Properties
Benzothiazole-2-sulfonic acid is a heterocyclic organic compound featuring a benzothiazole core—a fusion of benzene and thiazole rings—with a sulfonic acid moiety at the 2-position.[1] This substitution is critical as the sulfonic acid group imparts strong acidity and high water solubility, dictating much of its chemical behavior and environmental fate.[2]
The C-2 position of the benzothiazole ring is the most synthetically active site, making this compound and its derivatives focal points in medicinal chemistry.[3] Alterations at this position can significantly influence the biological activity of the resulting molecules.[3]
Table 1: Physicochemical Properties of Benzothiazole-2-sulfonic acid
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₇H₅NO₃S₂ | [4] |
| Molecular Weight | 215.25 g/mol | [1] |
| CAS Number | 941-57-1 | [4] |
| Appearance | White to light yellow crystalline solid | [2] |
| Density | 1.7 ± 0.1 g/cm³ | [2] |
| Polar Surface Area | 104 Ų | [2] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 5 | [4] |
| XLogP3 | 1.5 | [4] |
| pKa | Strongly acidic (due to -SO₃H group) |[2] |
Synthesis and Purification: A Protocol-Driven Approach
The most established and direct route to Benzothiazole-2-sulfonic acid is through the electrophilic aromatic substitution of a benzothiazole precursor.[1] The electron-rich nature of the benzothiazole ring system facilitates this reaction, with the C-2 position being particularly susceptible to substitution.[1]
Mechanism of Synthesis: Direct Sulfonation
The primary industrial and laboratory synthesis involves the direct sulfonation of benzothiazole using a strong sulfonating agent, such as sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H).[1] The mechanism is a classic electrophilic aromatic substitution.
Caption: Electrophilic aromatic substitution mechanism for direct sulfonation.
The choice of sulfonating agent and control of reaction conditions are paramount to achieving high yield and purity.
-
Causality: The reaction temperature is maintained between 40–60°C.[1] Higher temperatures can lead to unwanted side reactions and degradation of the product, while lower temperatures result in slow and incomplete conversion. The molar ratio of the sulfonating agent to the benzothiazole substrate must be carefully controlled to ensure complete sulfonation while avoiding the use of excessive corrosive reagents.
Detailed Experimental Protocol: Synthesis
This protocol describes the synthesis of Benzothiazole-2-sulfonic acid via direct sulfonation with chlorosulfonic acid. This method is often preferred in a laboratory setting due to the liquid nature of the reagent, which can be easier to handle than gaseous or fuming sulfur trioxide.
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a scrubber (containing a sodium hydroxide solution), add benzothiazole (1.0 eq) dissolved in a suitable inert solvent such as chloroform or dichloromethane.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5°C with continuous stirring.
-
Addition of Sulfonating Agent: Add chlorosulfonic acid (1.1-1.2 eq) dropwise from the dropping funnel over 30-60 minutes. Justification: A slight excess of the sulfonating agent ensures complete conversion of the starting material. The slow, dropwise addition is crucial to control the exothermic reaction and prevent a rapid temperature increase.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 40-50°C and maintain this temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0-5°C in an ice bath. Cautiously and slowly, pour the reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze any remaining chlorosulfonic acid and precipitate the product.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral to pH paper.
Detailed Experimental Protocol: Purification
Purification is critical to remove unreacted starting materials and inorganic byproducts. Crystallization is the most effective method.[5]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude, washed product from the synthesis step in a minimum amount of hot water containing a small amount of sodium hydroxide to form the sodium salt of the sulfonic acid, which is highly soluble.
-
Decolorization: If the solution is colored, add a small amount of activated charcoal and heat the mixture gently for 10-15 minutes.
-
Filtration: Filter the hot solution through a celite pad to remove the activated charcoal and any insoluble impurities.
-
Acidification and Crystallization: Cool the filtrate in an ice bath. Slowly add dilute hydrochloric acid or acetic acid dropwise with stirring to adjust the pH to 4-7.[5] Justification: Acidification protonates the sulfonate salt, causing the less soluble sulfonic acid to crystallize out of the solution. Using acetic acid can minimize side reactions during this process.[5]
-
Isolation and Drying: Collect the purified white crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold water. Dry the product in a vacuum oven at 60-70°C to a constant weight. Typical yields for this procedure range from 70-85%.
Analytical Characterization
Accurate characterization is essential for confirming the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed.
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: Reveals prominent peaks for the sulfonic acid group, including the S=O asymmetric stretch at approximately 1350 cm⁻¹ and the C-S stretching vibration around 690 cm⁻¹.[1][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show characteristic peaks in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the benzothiazole ring system.
-
¹³C NMR: Will display signals for the carbon atoms of the fused ring system and the carbon atom attached to the sulfonic acid group.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the exact mass of the compound (214.971085 Da).[2] When using techniques like electrospray ionization (ESI) in negative mode, the molecular ion peak [M-H]⁻ is observed at m/z 213.96.[1]
Chromatographic Analysis: Environmental and Quality Control
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying Benzothiazole-2-sulfonic acid, especially at low concentrations in environmental samples like wastewater.[7][8]
Caption: General workflow for the analysis of Benzothiazole-2-sulfonic acid.
Detailed Protocol: LC-MS/MS Analysis
This protocol provides a robust method for the quantification of Benzothiazole-2-sulfonic acid in aqueous matrices.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a polymeric sorbent SPE cartridge with methanol followed by deionized water.
-
Load the aqueous sample onto the cartridge.
-
Wash the cartridge with deionized water to remove interfering salts and polar impurities.
-
Elute the analyte with a suitable organic solvent like methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
-
-
LC Parameters:
-
Column: ACE 3 C8, 50 x 2.1 mm, or equivalent reversed-phase column.[9]
-
Mobile Phase A: Water with 10 mM ammonium acetate.[10]
-
Mobile Phase B: Methanol or acetonitrile.
-
Gradient: A typical gradient would start at 5% B, ramp up to 95% B, hold, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-20 µL.
-
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.[7][10] Justification: The acidic nature of the sulfonic acid group makes it readily deprotonate, forming a negative ion which is ideal for detection in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: m/z 214.0
-
Product Ions: Monitor at least two transitions for confident identification and quantification (e.g., fragmentation of the precursor ion).
-
-
Validation: The method must be validated by assessing linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision. The use of an isotopically labeled internal standard is highly recommended to correct for matrix effects.[7]
Applications in Research and Development
While Benzothiazole-2-sulfonic acid is often studied as an environmental transformation product of rubber vulcanization accelerators, its true value in a research and development setting lies in its potential as a versatile chemical building block.[11][7]
The Benzothiazole Scaffold in Medicinal Chemistry
The benzothiazole ring is considered a "privileged scaffold" in drug discovery. Its derivatives are known to possess a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][12] This biological activity is a key driver for the synthesis of novel benzothiazole-containing compounds.
Synthetic Utility: A Gateway to Functionalized Derivatives
The sulfonic acid group at the C-2 position, while imparting high polarity, can be chemically transformed into more synthetically useful functional groups. The conversion to a sulfonyl chloride is a particularly powerful strategy.
Caption: Synthetic pathway from Benzothiazole-2-sulfonic acid to sulfonamides.
Protocol: Synthesis of Benzothiazole-2-sulfonyl Chloride
-
Reaction Setup: In a flask equipped with a stirrer and reflux condenser, suspend Benzothiazole-2-sulfonic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) which acts as both reagent and solvent.
-
Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction: Heat the mixture to reflux (approx. 76°C) and maintain for 2-3 hours. The reaction should become a clear solution.
-
Work-up: After cooling, carefully remove the excess thionyl chloride under reduced pressure. The resulting crude Benzothiazole-2-sulfonyl chloride is a highly reactive intermediate and is typically used immediately in the next step without extensive purification.
Protocol: Synthesis of Benzothiazole-2-sulfonamides
-
Reaction Setup: Dissolve the crude Benzothiazole-2-sulfonyl chloride (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen).
-
Addition of Amine: Cool the solution in an ice bath. Add a solution of the desired primary or secondary amine (2.2 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in the same solvent dropwise. Justification: A slight excess of the amine is used to ensure complete reaction, and the base scavenges the HCl byproduct.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude sulfonamide can then be purified by column chromatography or recrystallization.
This synthetic route opens the door to creating libraries of novel benzothiazole sulfonamides for screening in various biological assays, leveraging the known pharmacological importance of both the benzothiazole scaffold and the sulfonamide functional group.[13]
Safety and Handling
Benzothiazole-2-sulfonic acid is classified as a hazardous substance.
-
Hazards: It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[4] It may also cause respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
Benzothiazole-2-sulfonic acid, with its unique chemical properties and reactive potential, is more than just an environmental analyte. For the informed researcher, it serves as a valuable and accessible starting material for the synthesis of complex heterocyclic compounds. Its direct sulfonation synthesis is well-understood and scalable, and its conversion to the corresponding sulfonyl chloride provides a gateway to a diverse range of sulfonamide derivatives with significant potential in medicinal chemistry and drug development. A thorough understanding of its synthesis, purification, and analytical characterization, as detailed in this guide, is the foundation for unlocking its full potential in scientific innovation.
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SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. 2025. Available at: [Link]
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An In-Depth Technical Guide to the Biological Activity of Benzothiazole-2-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the biological activities of Benzothiazole-2-sulfonic acid (BTSA), a molecule of growing interest in medicinal chemistry and environmental science. While the broader class of benzothiazole derivatives is well-documented for its diverse pharmacological effects, this document focuses on the specific activities attributed to the sulfonic acid derivative, offering insights into its mechanisms of action, potential therapeutic applications, and the experimental methodologies used for its evaluation.
Introduction: The Benzothiazole Scaffold and the Significance of the Sulfonic Acid Moiety
The benzothiazole core, a fusion of benzene and thiazole rings, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Benzothiazole-2-sulfonic acid (BTSA) is a distinct derivative characterized by the presence of a sulfonic acid group at the 2-position of the thiazole ring.[3] This functional group imparts unique physicochemical properties, notably increased water solubility, and plays a crucial role in its interactions with biological targets.[3]
BTSA has been identified as a transformation product in industrial processes, particularly in the rubber industry where benzothiazole derivatives are used as vulcanization accelerators.[4] Its presence in environmental samples has prompted research into its biological impact.[4][5] This guide will delve into the known biological activities of BTSA, moving from its effects on metabolic enzymes to its potential in neuroprotection and oncology.
Modulation of Metabolic Pathways: Inhibition of Sulfur and Nitrogen Metabolism Enzymes
A primary area of investigation into the biological activity of Benzothiazole-2-sulfonic acid centers on its interaction with enzymes involved in sulfur and nitrogen metabolism.[3] The highly polar sulfonic acid group is key to these interactions, enabling the molecule to form stable complexes with enzymes, which can lead to either inhibition or activation of their function.[3]
Inhibition of Sulfotransferases and Sulfatases
Emerging evidence suggests that BTSA can act as an inhibitor of sulfotransferases (SULTs) and sulfatases.[3] These enzymes play critical roles in the metabolism of a wide range of endogenous and exogenous compounds, including hormones, neurotransmitters, and drugs.[6]
-
Mechanism of Action: The sulfonic acid moiety of BTSA can mimic the sulfate group of the natural substrates of these enzymes, leading to competitive or non-competitive inhibition. By binding to the active site, BTSA can block the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the acceptor molecule, or prevent the hydrolysis of sulfate esters.[3] This inhibition can lead to an accumulation of sulfur-containing metabolites.[3]
-
Causality in Experimental Design: To investigate BTSA's inhibitory effects on SULTs, a common approach involves a coupled enzyme assay. For instance, the activity of a specific SULT isoform can be monitored by measuring the formation of the product, often using a chromogenic or fluorogenic substrate. The inhibitory potential of BTSA is then determined by introducing it at various concentrations and measuring the decrease in product formation.
Table 1: Representative Data on Benzothiazole Sulfonamide Inhibition of Carbonic Anhydrases
| Compound | Target Enzyme | Ki (µM) | Inhibition Type |
| Benzothiazole Sulfonamide Derivative 1 | hCA I | 0.052 ± 0.022 | - |
| Benzothiazole Sulfonamide Derivative 1 | hCA II | 0.025 ± 0.010 | - |
| Benzothiazole Sulfonamide Derivative 2 | hCA I | 0.971 ± 0.280 | - |
| Benzothiazole Sulfonamide Derivative 2 | hCA II | 0.682 ± 0.335 | - |
| Acetazolamide (Standard) | hCA I | - | - |
| Acetazolamide (Standard) | hCA II | - | - |
| Note: This table presents data for related benzothiazole sulfonamides as specific kinetic data for Benzothiazole-2-sulfonic acid on sulfotransferases and sulfatases is not readily available in the public domain. The data demonstrates the potential of the benzothiazole scaffold with a sulfonamide/sulfonic acid group to potently inhibit these types of enzymes.[7] |
Experimental Protocol: In Vitro Sulfotransferase (SULT) Inhibition Assay
This protocol outlines a generalized approach to assess the inhibitory activity of Benzothiazole-2-sulfonic acid against a specific human sulfotransferase isoform (e.g., SULT1A1).
Materials:
-
Recombinant human SULT1A1 enzyme
-
3'-phosphoadenosine-5'-phosphosulfate (PAPS)
-
A suitable substrate for SULT1A1 (e.g., p-nitrophenol)
-
Benzothiazole-2-sulfonic acid (BTSA)
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 5 mM MgCl2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagent Solutions:
-
Dissolve BTSA in an appropriate solvent (e.g., water or DMSO) to create a stock solution. Prepare a dilution series of BTSA in the assay buffer.
-
Prepare solutions of SULT1A1 enzyme, PAPS, and the substrate in the assay buffer at desired concentrations.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well in the specified order:
-
Assay buffer
-
BTSA solution (or vehicle control)
-
SULT1A1 enzyme solution
-
-
Pre-incubate the plate at 37°C for 10 minutes to allow for any interaction between BTSA and the enzyme.
-
-
Initiate the Reaction:
-
Add the substrate and PAPS solution to each well to start the reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a quenching solution).
-
Measure the formation of the product using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each BTSA concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the BTSA concentration to determine the IC50 value.
-
Self-Validation: The protocol's integrity is maintained by including appropriate controls: a no-enzyme control to account for non-enzymatic substrate degradation, a no-PAPS control to ensure the reaction is PAPS-dependent, and a vehicle control to assess the baseline enzyme activity. A known inhibitor of the SULT isoform should also be included as a positive control.
Caption: Inhibition of Sulfotransferase by BTSA.
Neuroprotective Potential: Insights from Related Benzothiazole Sulfonamides
While direct studies on the neuroprotective effects of Benzothiazole-2-sulfonic acid are limited, research on structurally related benzothiazole sulfonamides provides valuable insights into potential mechanisms of action, particularly concerning the modulation of excitatory amino acid neurotransmission and the activation of protective cellular pathways.
Modulation of Glutamate Transporters
Excitotoxicity, a pathological process caused by excessive activation of glutamate receptors, is implicated in numerous neurodegenerative diseases. Excitatory amino acid transporters (EAATs) are crucial for maintaining low extracellular glutamate levels.[8] Some benzothiazole derivatives have been investigated for their ability to modulate EAAT activity.[9]
-
Hypothesized Mechanism: It is plausible that BTSA, with its sulfonic acid group, could interact with the substrate binding sites of EAATs, potentially acting as a competitive or allosteric modulator. However, there is currently no direct experimental evidence to confirm or quantify this interaction for BTSA.
Activation of SIRT1 Pathway
Recent studies on neuroprotective thiazole sulfonamides have highlighted their ability to activate Sirtuin 1 (SIRT1), a protein deacetylase involved in cellular stress resistance and longevity.[1][10]
-
Signaling Pathway: Activation of SIRT1 can lead to the deacetylation of various downstream targets, promoting cell survival and reducing inflammation and oxidative stress. The neuroprotective effects of some thiazole sulfonamides in models of Parkinson's disease have been attributed, at least in part, to their ability to enhance SIRT1 activity.[1] Given the structural similarities, this presents a plausible, yet unconfirmed, avenue for the neuroprotective potential of BTSA.
Caption: Potential Neuroprotective Pathway of Benzothiazole Sulfonamides.
Anticancer and Anti-inflammatory Activity: Targeting the NF-κB Signaling Pathway
The benzothiazole scaffold is a common feature in many compounds with demonstrated anticancer and anti-inflammatory activities.[3] While specific data for Benzothiazole-2-sulfonic acid is sparse, studies on other 2-substituted benzothiazole derivatives provide a strong rationale for investigating its potential in this area.
Inhibition of NF-κB and Downstream Effectors
The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation and is constitutively active in many types of cancer, promoting cell proliferation and inhibiting apoptosis.[3][4]
-
Mechanism of Action: Studies on 2-substituted benzothiazole derivatives have shown their ability to suppress the activation of NF-κB in hepatocellular carcinoma cells.[3][4] This inhibition leads to the downregulation of downstream pro-inflammatory and pro-survival targets, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3][4] The suppression of the NF-κB pathway ultimately contributes to the induction of apoptosis in cancer cells.[4]
Experimental Protocol: Western Blot Analysis of NF-κB Expression
This protocol describes how to assess the effect of BTSA on NF-κB protein expression in a cancer cell line (e.g., HepG2).
Materials:
-
HepG2 cells
-
Cell culture medium and supplements
-
Benzothiazole-2-sulfonic acid (BTSA)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against NF-κB (p65 subunit)
-
Primary antibody against a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture HepG2 cells to 70-80% confluency.
-
Treat the cells with various concentrations of BTSA (and a vehicle control) for a specified time (e.g., 24 or 48 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against NF-κB overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the NF-κB signal to the loading control.
-
Self-Validation: The inclusion of a loading control (e.g., β-actin or GAPDH) is critical to ensure equal protein loading across all lanes. A positive control (e.g., cells treated with a known NF-κB activator like TNF-α) and a negative control (untreated cells) are essential for validating the assay's responsiveness.
Caption: Inhibition of the NF-κB Pathway by 2-Substituted Benzothiazoles.
Antimicrobial Activity
The benzothiazole scaffold is present in numerous compounds with reported antimicrobial activity.[8][11] While specific minimum inhibitory concentration (MIC) data for Benzothiazole-2-sulfonic acid against a wide range of pathogens is not extensively available, studies on related derivatives provide a basis for its potential in this area. For instance, certain 2-azidobenzothiazole derivatives have shown significant antibacterial potential against Enterococcus faecalis and Staphylococcus aureus with MIC values as low as 8 μg/mL.[11]
Table 2: Representative MIC Values for a 2-Azidobenzothiazole Derivative
| Bacterial Strain | MIC (µg/mL) |
| Enterococcus faecalis | 8 |
| Staphylococcus aureus | 8 |
| Pseudomonas aeruginosa | 64 |
| Bacillus cereus | 64 |
| MRSA (clinical isolate) | 128 |
| MDR E. coli (clinical isolate) | 128 |
| Note: This table shows data for a related 2-azidobenzothiazole derivative to illustrate the potential antimicrobial activity of the benzothiazole scaffold.[11] |
Environmental Fate and Biodegradation
Given its presence in industrial effluents, the environmental fate of Benzothiazole-2-sulfonic acid is an important area of research. Studies have shown that BTSA is biodegradable by microorganisms, although pure cultures capable of using it as a sole carbon source have been difficult to isolate.[12] In mixed microbial cultures and activated sludge, BTSA can be completely degraded, with the sulfur and nitrogen being converted to sulfate and ammonia, respectively.[12] The biodegradation pathway appears to involve the initial transformation of BTSA to 2-hydroxybenzothiazole.[13] However, BTSA is considered to be poorly biodegradable and can persist in aquatic environments.[4][5]
Synthesis of Benzothiazole-2-sulfonic Acid
The primary method for the synthesis of Benzothiazole-2-sulfonic acid is through the direct sulfonation of benzothiazole.[14]
General Protocol:
-
Reaction Setup: 2-Aminobenzenethiol is reacted with sulfuric acid under controlled temperature conditions.[14]
-
Sulfonation: The reaction leads to the formation of the sulfonic acid group at the 2-position of the benzothiazole ring.[14]
-
Industrial Production: In industrial settings, sulfonation of benzothiazole derivatives is often achieved using sulfur trioxide or chlorosulfonic acid.[14]
Conclusion and Future Directions
Benzothiazole-2-sulfonic acid exhibits a range of biological activities, primarily centered on its ability to interact with and inhibit enzymes involved in sulfur and nitrogen metabolism. While its direct therapeutic applications are still under investigation, the broader activities of the benzothiazole class in neuroprotection, cancer, and infectious diseases suggest that BTSA and its derivatives are promising candidates for further drug development.
Future research should focus on:
-
Elucidating specific enzyme targets of BTSA and determining the detailed kinetics of inhibition.
-
Investigating the neuroprotective effects of BTSA, particularly its interaction with glutamate transporters and the SIRT1 pathway.
-
Conducting comprehensive studies on the anticancer and antimicrobial activities of BTSA to determine its efficacy and mechanism of action.
-
Developing and optimizing synthetic routes to create a library of BTSA derivatives for structure-activity relationship (SAR) studies.
The unique properties conferred by the sulfonic acid moiety make Benzothiazole-2-sulfonic acid a molecule with significant potential, warranting further in-depth investigation by the scientific community.
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The Environmental Persistence and Degradation of Benzothiazole-2-sulfonic Acid: A Technical Guide for Researchers
Abstract
Benzothiazole-2-sulfonic acid (BTSA) is a persistent and mobile organic contaminant of emerging concern. As a primary transformation product of benzothiazole derivatives used extensively in the rubber industry and other industrial applications, BTSA is now ubiquitously detected in aquatic environments. Its high polarity and resistance to conventional wastewater treatment processes present a significant challenge for environmental remediation and a potential risk to drinking water resources. This in-depth technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and degradation of BTSA. It is intended for researchers, environmental scientists, and professionals in the field of drug development and chemical safety assessment. This guide delves into the physicochemical properties of BTSA, its primary environmental sources, and critically evaluates the biotic and abiotic degradation pathways that govern its persistence. Furthermore, it outlines established analytical methodologies for its detection and quantification, summarizes the current knowledge on its ecotoxicological profile, and provides detailed protocols for key experimental workflows. By synthesizing the available literature, this guide aims to equip scientists with the necessary knowledge to address the environmental challenges posed by this recalcitrant contaminant and to guide future research in this critical area.
Introduction: The Emergence of Benzothiazole-2-sulfonic Acid as a Priority Environmental Contaminant
Benzothiazole and its derivatives are a class of high-production-volume chemicals integral to numerous industrial processes, most notably as vulcanization accelerators in the rubber industry.[1][2] The widespread use and subsequent release of these parent compounds into the environment have led to the formation of various transformation products, with Benzothiazole-2-sulfonic acid (BTSA) being one of the most prominent and environmentally significant.[3][4] BTSA is characterized by a benzothiazole core functionalized with a sulfonic acid group at the 2-position, a structural feature that imparts high water solubility and, consequently, high mobility in aquatic systems.[1]
The inherent polarity and poor biodegradability of BTSA contribute to its persistence in the environment, with studies reporting its presence in rivers, municipal wastewater, and even in drinking water sources at concentrations ranging from 0.1 to 2.5 µg/L.[1][2] This widespread occurrence, coupled with its classification as "very toxic to aquatic life with long-lasting effects" under the Globally Harmonized System (GHS), underscores the urgent need for a thorough understanding of its environmental behavior.[5] This guide serves as a technical resource, consolidating the current knowledge on the environmental fate and degradation of BTSA to support ongoing research and the development of effective mitigation strategies.
Physicochemical Properties of Benzothiazole-2-sulfonic Acid
A comprehensive understanding of the environmental fate of any chemical begins with its fundamental physicochemical properties. These parameters govern its distribution between environmental compartments (water, soil, air, and biota), its reactivity, and its susceptibility to degradation processes.
| Property | Value | Source |
| Molecular Formula | C₇H₅NO₃S₂ | [5] |
| Molecular Weight | 215.3 g/mol | [5] |
| CAS Number | 941-57-1 | [5] |
| Appearance | Not specified in searches | |
| Water Solubility | High (due to polar sulfonic acid group) | [1] |
| Log P (octanol-water partition coefficient) | Low (indicative of low bioaccumulation potential) | [1] |
| pKa | Acidic (due to the sulfonic acid group) | Inferred from structure |
The sulfonic acid group is the dominant structural feature influencing BTSA's environmental behavior. Its high polarity results in a strong affinity for the aqueous phase, leading to its classification as a mobile contaminant.[1] The low octanol-water partition coefficient (Log P) suggests a low potential for bioaccumulation in organisms.[1]
Environmental Sources and Occurrence
The primary route of BTSA's entry into the environment is as a transformation product of other benzothiazole derivatives. Key sources include:
-
Industrial Wastewater: The manufacturing and use of benzothiazoles, particularly 2-mercaptobenzothiazole (MBT), in the rubber and chemical industries generate wastewater containing these parent compounds, which can then be transformed into BTSA during wastewater treatment.[3][6]
-
Tire Wear and Runoff: The abrasion of tires releases particles containing benzothiazole-based vulcanization accelerators. Through weathering and environmental processes, these precursors can be converted to BTSA, which is then transported into aquatic systems via urban and road runoff.[1]
-
Wastewater Treatment Plants (WWTPs): Conventional biological wastewater treatment processes are often ineffective at removing benzothiazoles and can even facilitate their transformation into the more persistent BTSA.[4] Studies have shown an increase in BTSA concentrations in the effluents of WWTPs compared to the influents.
Due to its persistence and mobility, BTSA has been detected in a variety of aquatic environments, including rivers and the effluents of municipal wastewater treatment plants.[1][2] Its presence in drinking water sources is of particular concern due to the challenges associated with its removal using standard water treatment technologies.[1]
Degradation Pathways of Benzothiazole-2-sulfonic Acid
The environmental persistence of BTSA is a direct consequence of its resistance to degradation. However, both biotic and abiotic processes have been identified that can lead to its transformation, albeit often at slow rates.
Biodegradation
The microbial degradation of BTSA has been primarily investigated in the context of specialized microorganisms capable of utilizing it as a source of carbon, nitrogen, and sulfur.
Key Microorganisms and Pathways:
-
Rhodococcus erythropolis : A strain of this bacterium has been isolated that can degrade BTSA.[6] The proposed initial steps of the degradation pathway differ under anaerobic and aerobic conditions.
-
Anaerobic Transformation: In the absence of oxygen, Rhodococcus erythropolis transforms BTSA stoichiometrically to 2-hydroxybenzothiazole (OBT).[6] This initial step involves the removal of the sulfonic acid group and its replacement with a hydroxyl group.
-
Aerobic Transformation: Under aerobic conditions, the degradation proceeds further. OBT, either formed from BTSA or present as a co-contaminant, is further transformed into a dihydroxybenzothiazole.[6] The complete mineralization of the sulfur and nitrogen in BTSA to sulfate and ammonia, respectively, has been reported with mixed microbial cultures, suggesting that the benzothiazole ring is ultimately cleaved.
-
The biodegradation of BTSA appears to converge on the formation of OBT as a key intermediate.[6]
Conceptual Biodegradation Pathway:
Caption: Proposed initial steps in the biodegradation of BTSA.
Abiotic Degradation: The Role of Advanced Oxidation Processes
While direct photolysis of BTSA has not been extensively studied, research on related benzothiazole compounds suggests that advanced oxidation processes (AOPs), which generate highly reactive hydroxyl radicals (•OH), can be an effective degradation mechanism.
-
Sulfate Radical-Based AOPs: Studies on the degradation of benzothiazole (BTH) have shown that thermally activated persulfate, which generates sulfate radicals (SO₄•⁻), can effectively degrade the parent compound.[4][7] At acidic pH, the degradation is primarily driven by sulfate radicals, while at basic pH, both hydroxyl and sulfate radicals contribute.[7]
-
UV-Activated Peracetic Acid: The degradation of BTH has also been demonstrated using UV-activated peracetic acid, a process that primarily relies on the generation of hydroxyl radicals.[8] The degradation of BTH in this system follows pseudo-first-order kinetics and involves hydroxylation of the benzene ring.[8]
Given the structural similarity, it is highly probable that BTSA would also be susceptible to degradation by hydroxyl radicals. The electron-withdrawing nature of the sulfonic acid group may influence the sites of radical attack on the aromatic ring.
Hypothesized Abiotic Degradation Pathway:
Caption: Conceptual pathway for the degradation of BTSA by hydroxyl radicals.
Environmental Fate: Sorption and Mobility
The fate and transport of BTSA in the environment are largely dictated by its high water solubility and low tendency to sorb to soil and sediment.
-
Sorption: While no direct studies on the sorption coefficient (Koc) of BTSA were identified, its high polarity strongly suggests that it will have a very low affinity for organic matter in soil and sediment. Studies on other, less polar benzothiazoles have shown that sorption is correlated with hydrophobicity.[9] Given that BTSA is significantly more polar than benzothiazole, its sorption to environmental matrices is expected to be minimal.
-
Mobility: The low sorption potential and high water solubility of BTSA result in high mobility in the subsurface. This means that BTSA is likely to be transported over long distances in groundwater and surface water, posing a risk of contaminating water resources far from the original source of pollution.
Analytical Methodologies for the Quantification of BTSA
The accurate and sensitive detection of BTSA in complex environmental matrices is crucial for monitoring its occurrence and for studying its fate and degradation. The standard analytical technique for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .
Key Aspects of the Analytical Method:
-
Sample Preparation: Due to the low concentrations of BTSA in environmental samples, a pre-concentration step is typically required. Solid-phase extraction (SPE) with a polymeric sorbent is a common method for extracting and concentrating BTSA from water samples.
-
Chromatographic Separation: Reversed-phase liquid chromatography is used to separate BTSA from other compounds in the sample extract.
-
Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity needed for unambiguous identification and quantification. BTSA is typically detected in the negative ion mode due to the acidic nature of the sulfonic acid group, which is readily deprotonated.
Protocol: General Workflow for the Analysis of BTSA in Water Samples
-
Sample Collection: Collect water samples in clean, pre-rinsed glass bottles.
-
Filtration: Filter the water samples through a 0.45 µm filter to remove suspended solids.
-
Solid-Phase Extraction (SPE): a. Condition a polymeric SPE cartridge with methanol followed by deionized water. b. Load the filtered water sample onto the SPE cartridge. c. Wash the cartridge with deionized water to remove interfering substances. d. Elute the retained BTSA with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Concentration: Evaporate the eluate to a small volume under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: a. Inject the reconstituted sample into the LC-MS/MS system. b. Separate the analytes on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of water and methanol or acetonitrile, typically with a modifier such as formic acid or ammonium acetate. c. Detect and quantify BTSA using multiple reaction monitoring (MRM) in negative ion mode.
Analytical Workflow Diagram:
Caption: General workflow for the analysis of BTSA in water samples.
Ecotoxicity of Benzothiazole-2-sulfonic Acid
While some initial reports suggested a lack of ecotoxicological data for BTSA, information from chemical databases provides a critical starting point for assessing its environmental risk.
According to the European Chemicals Agency (ECHA) classification provided in the PubChem database, Benzothiazole-2-sulfonic acid is classified as:
This classification indicates that BTSA poses a significant hazard to aquatic ecosystems. However, there is a notable lack of publicly available, peer-reviewed studies detailing the specific toxicological endpoints for various aquatic organisms (e.g., LC50 values for fish, EC50 values for daphnids, and IC50 values for algae). This represents a significant data gap that hinders a comprehensive environmental risk assessment.
Research on other benzothiazole derivatives has shown a range of toxic effects, including dermal sensitization, respiratory tract irritation, and endocrine disruption.[10] While these effects cannot be directly extrapolated to BTSA, they highlight the potential for this class of compounds to have adverse biological effects.
Protocol: Standardized Aquatic Ecotoxicity Testing (Following OECD Guidelines)
To address the data gap in the ecotoxicity of BTSA, standardized tests following the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals are recommended.[11]
-
Acute Toxicity to Fish (OECD 203): This test determines the median lethal concentration (LC50) of a substance to a standard fish species (e.g., zebrafish, rainbow trout) over a 96-hour exposure period.
-
Acute Immobilisation Test in Daphnia sp. (OECD 202): This test assesses the acute toxicity to a standard aquatic invertebrate, Daphnia magna, by determining the concentration that immobilizes 50% of the test organisms (EC50) after 48 hours.
-
Alga, Growth Inhibition Test (OECD 201): This test evaluates the effect of a substance on the growth of a freshwater green alga (e.g., Pseudokirchneriella subcapitata) by determining the concentration that inhibits growth by 50% (IC50) over a 72-hour period.
The execution of these standardized tests would provide the necessary quantitative data to perform a robust environmental risk assessment for BTSA.
Research Gaps and Future Directions
Despite the growing recognition of BTSA as an environmental contaminant, significant knowledge gaps remain. Future research should focus on the following areas:
-
Quantitative Degradation Kinetics: There is a critical need for data on the degradation rates (half-lives) of BTSA under various environmentally relevant conditions (e.g., different temperatures, pH values, and microbial consortia).
-
Detailed Degradation Pathways: The complete elucidation of both biotic and abiotic degradation pathways, including the identification of all major intermediates and final products, is necessary to fully understand the environmental fate of BTSA.
-
Ecotoxicity Studies: Comprehensive ecotoxicological testing on a range of aquatic organisms is urgently needed to move beyond the current GHS classification and to establish environmentally relevant toxicity thresholds.
-
Sorption Behavior: Experimental determination of the sorption coefficient (Koc) of BTSA in various soil and sediment types would improve the accuracy of environmental fate and transport models.
-
Advanced Treatment Technologies: Research into the efficacy of advanced water treatment technologies, such as advanced oxidation processes and membrane filtration, for the removal of BTSA from drinking water and wastewater is essential.
Conclusion
Benzothiazole-2-sulfonic acid is a persistent, mobile, and ecotoxic contaminant that is increasingly being detected in the aquatic environment. Its formation as a transformation product of widely used industrial chemicals presents a long-term environmental challenge. This technical guide has synthesized the current state of knowledge on the environmental fate and degradation of BTSA, highlighting its physicochemical properties, sources, degradation pathways, and analytical methods. While progress has been made in understanding the biodegradation of BTSA by specialized microorganisms, significant data gaps remain, particularly concerning its quantitative degradation kinetics and its detailed ecotoxicological profile. Addressing these research gaps is paramount for developing effective risk assessment and remediation strategies to mitigate the potential environmental impact of this emerging contaminant.
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Benzothiazole-2-sulfonic Acid: A Versatile Heterocyclic Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazole, a bicyclic heterocyclic scaffold, is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and unique physicochemical properties.[1][2] Among the diverse family of benzothiazole derivatives, benzothiazole-2-sulfonic acid stands out as a particularly versatile and valuable building block. The presence of the sulfonic acid group at the C-2 position not only enhances water solubility but also provides a reactive handle for a multitude of chemical transformations, enabling the synthesis of a diverse range of functionalized molecules.[3]
This technical guide provides a comprehensive overview of benzothiazole-2-sulfonic acid as a building block in organic synthesis. It is designed to serve as a practical resource for researchers and professionals in drug discovery and materials science, offering insights into its synthesis, reactivity, and applications. The guide will delve into detailed synthetic protocols, explore the mechanistic underpinnings of its key reactions, and showcase the potential of its derivatives in various scientific domains.
Physicochemical and Spectroscopic Properties
Benzothiazole-2-sulfonic acid is typically a white to light yellow crystalline solid with high water solubility due to the polar sulfonic acid moiety.[4] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅NO₃S₂ | [5] |
| Molecular Weight | 215.3 g/mol | [5] |
| Appearance | White to light yellow crystalline solid | |
| Density | 1.7 ± 0.1 g/cm³ | [6] |
| Polar Surface Area | 104 Ų | [6] |
| XLogP3 | 1.5 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 5 | [5] |
The spectroscopic signature of benzothiazole-2-sulfonic acid is characterized by the following features:
-
Infrared (IR) Spectroscopy: Prominent absorption bands are observed for the sulfonic acid group, including the S=O asymmetric stretch around 1350 cm⁻¹ and the S=O symmetric stretch near 1150 cm⁻¹. Aromatic C-H bending vibrations are typically seen around 750 cm⁻¹.[6]
-
Mass Spectrometry: In negative ion mode, the molecular ion peak [M-H]⁻ is observed at m/z 213.96.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum typically displays multiplets for the protons on the benzene ring in the range of δ 7.4–8.1 ppm.[6] The ¹³C NMR spectrum of the parent benzothiazole shows signals at approximately 153.1, 134.8, 126.2, 125.1, 122.9, and 121.5 ppm. The introduction of the sulfonic acid group at the C-2 position will induce shifts in these signals.
Synthesis of Benzothiazole-2-sulfonic Acid
The most direct and established method for the synthesis of benzothiazole-2-sulfonic acid is the electrophilic sulfonation of the benzothiazole core.[3] This reaction leverages the electron-rich nature of the heterocyclic ring, with the C-2 position being particularly susceptible to electrophilic attack.
Mechanistic Rationale
The sulfonation proceeds via a classic electrophilic aromatic substitution mechanism. The sulfonating agent, either sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H), acts as the electrophile. The π electrons of the benzothiazole ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as a Wheland intermediate. Subsequent deprotonation at the C-2 position restores the aromaticity of the ring, yielding the final product, benzothiazole-2-sulfonic acid.[4]
Experimental Protocol: General Procedure for Direct Sulfonation
The following is a general protocol for the sulfonation of benzothiazole. Note: This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as chlorosulfonic acid is highly corrosive and reacts violently with water.
Materials:
-
Benzothiazole
-
Chlorosulfonic acid
-
Inert solvent (e.g., chloroform, dichloromethane)
-
Ice bath
-
Stirring apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzothiazole in an inert solvent.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add chlorosulfonic acid (typically 2-4 equivalents) dropwise to the cooled solution while maintaining the temperature below 10 °C.[5]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]
-
Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.
-
The precipitated solid product is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system.
Reactivity and Derivatization: A Gateway to Functional Molecules
The sulfonic acid group of benzothiazole-2-sulfonic acid is a versatile functional handle that can be readily converted into other key intermediates, such as sulfonyl chlorides, which in turn serve as precursors to sulfonamides and sulfonate esters.
Synthesis of Benzothiazole-2-sulfonyl Chloride
The conversion of the sulfonic acid to the corresponding sulfonyl chloride is a critical step in expanding the synthetic utility of the benzothiazole scaffold. This transformation is typically achieved using standard chlorinating agents.
General Protocol:
-
To benzothiazole-2-sulfonic acid, add thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in excess.[3]
-
The reaction mixture is typically heated under reflux for several hours until the evolution of gas ceases.
-
The excess chlorinating agent is removed under reduced pressure.
-
The resulting crude benzothiazole-2-sulfonyl chloride can be used directly in the next step or purified by recrystallization or distillation under reduced pressure.
Synthesis of Benzothiazole-2-sulfonamides
Benzothiazole-2-sulfonamides are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[7] They are readily synthesized from the corresponding sulfonyl chloride.
Experimental Protocol: Synthesis of N-substituted Benzothiazole-2-sulfonamides
This protocol is adapted from a patented procedure for the synthesis of benzothiazole-2-sulphenamides, which shares similarities in the reaction of a benzothiazole sulfur electrophile with an amine.[8]
Materials:
-
Benzothiazole-2-sulfonyl chloride
-
Primary or secondary amine (R₂NH)
-
Aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Base (e.g., triethylamine, pyridine)
Procedure:
-
Dissolve the amine in the aprotic solvent.
-
Cool the solution in an ice bath.
-
Slowly add a solution of benzothiazole-2-sulfonyl chloride in the same solvent to the amine solution.
-
Add the base to scavenge the HCl generated during the reaction.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
The reaction mixture is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Synthesis of Benzothiazole-2-sulfonate Esters
Sulfonate esters, in addition to being stable compounds, can also serve as leaving groups in cross-coupling reactions, further expanding the synthetic possibilities.
General Protocol:
-
Dissolve an alcohol (ROH) and a non-nucleophilic base (e.g., triethylamine, pyridine) in an aprotic solvent.
-
Cool the solution in an ice bath.
-
Slowly add a solution of benzothiazole-2-sulfonyl chloride in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work-up and purification are similar to the sulfonamide synthesis.
Applications in Drug Discovery and Materials Science
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, and derivatives of benzothiazole-2-sulfonic acid are no exception.[9] The sulfonamide moiety, in particular, is a common feature in a wide range of therapeutic agents.
Medicinal Chemistry Applications
-
Antimicrobial Agents: Benzothiazole-sulfonamide derivatives have been investigated for their antibacterial and antifungal activities. The specific substitution pattern on the sulfonamide nitrogen can be tuned to optimize potency and selectivity.[7]
-
Anticancer Agents: A number of benzothiazole derivatives have shown promising anticancer activity. The sulfonamide group can participate in hydrogen bonding interactions with biological targets, such as enzymes and receptors, leading to the inhibition of cancer cell growth.[2]
-
Enzyme Inhibitors: The structural features of benzothiazole-sulfonamides make them suitable candidates for the design of enzyme inhibitors. For example, they have been explored as inhibitors of carbonic anhydrase and kinases.
Materials Science Applications
The unique electronic and photophysical properties of the benzothiazole ring system make its derivatives attractive for applications in materials science.
-
Organic Light-Emitting Diodes (OLEDs): Benzothiazole-containing molecules have been utilized as electron-transporting materials and emitters in OLEDs. The introduction of a sulfonyl group can modulate the electronic properties of the molecule, influencing the device performance.[10][11]
-
Organic Semiconductors: The extended π-system of benzothiazole derivatives allows for charge transport, making them candidates for use in organic field-effect transistors (OFETs) and other electronic devices.[12]
Safety and Handling
Benzothiazole-2-sulfonic acid and its derivatives should be handled with care in a laboratory setting. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), benzothiazole-2-sulfonic acid is classified with the following hazards:
-
Harmful if swallowed
-
Causes skin irritation
-
May cause an allergic skin reaction
-
Causes serious eye damage
-
May cause respiratory irritation
-
Very toxic to aquatic life with long-lasting effects[5]
Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Benzothiazole-2-sulfonic acid is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation and the reactivity of the sulfonic acid group provide access to a wide range of functionalized benzothiazole derivatives. The demonstrated and potential applications of these derivatives in medicinal chemistry and materials science underscore the importance of this scaffold in the development of new drugs and advanced materials. This guide has provided a foundational understanding of the synthesis, properties, and reactivity of benzothiazole-2-sulfonic acid, and it is hoped that it will serve as a useful resource for researchers in their synthetic endeavors.
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Indian Journal of Pharmaceutical Education and Research. (n.d.). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Retrieved January 25, 2026, from [Link]
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Journal of Young Pharmacists. (n.d.). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Retrieved January 25, 2026, from [Link]
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MDPI. (n.d.). Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. Retrieved January 25, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information Hydroxylamine as an Oxygen Nucleophile: Substitution of Sulfonamide by Hydroxyl Group in Benzothiazole-2-. Retrieved January 25, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Retrieved January 25, 2026, from [Link]
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A Comprehensive Guide to the Theoretical and Computational Analysis of Benzothiazole-2-Sulfonic Acid
This technical guide provides an in-depth exploration of Benzothiazole-2-sulfonic acid (BTSA), a molecule of significant interest in medicinal chemistry and industrial applications.[1][2] We will delve into the theoretical underpinnings of its molecular structure and properties through advanced computational techniques, primarily Density Functional Theory (DFT) calculations. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of BTSA's physicochemical characteristics.
Introduction: The Significance of Benzothiazole-2-Sulfonic Acid
Benzothiazole and its derivatives are foundational scaffolds in medicinal chemistry, appearing in a wide array of pharmaceutical agents.[2] Benzothiazole-2-sulfonic acid, in particular, serves as a versatile building block for the synthesis of more complex molecules.[1] Beyond its synthetic utility, BTSA is also recognized as a transformation product in industrial processes, notably in the rubber industry where benzothiazole derivatives are employed as vulcanization accelerators.[1][3] Its presence in environmental samples has prompted further research into its formation and persistence.[1]
This guide will provide a detailed examination of BTSA, beginning with its synthesis and moving into a thorough analysis of its molecular structure and electronic properties through a combination of experimental data and theoretical calculations.
Synthesis and Spectroscopic Characterization
The primary route for synthesizing Benzothiazole-2-sulfonic acid is through the direct sulfonation of a benzothiazole precursor.[1] This electrophilic aromatic substitution reaction introduces the sulfonic acid (-SO₃H) group onto the benzothiazole ring.[1]
Experimental Protocol: Synthesis of Benzothiazole-2-sulfonic acid
A common method for the synthesis of BTSA involves the reaction of 2-aminobenzenethiol with sulfuric acid.[3] Industrial-scale production may utilize more potent sulfonating agents like sulfur trioxide or chlorosulfonic acid.[1][3]
Step-by-Step Synthesis Protocol:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Carefully add 2-aminobenzenethiol to an excess of concentrated sulfuric acid with constant stirring. The reaction is exothermic and should be cooled in an ice bath to maintain the temperature.
-
Reaction Conditions: Once the initial exotherm subsides, heat the reaction mixture to a controlled temperature, typically between 40-60°C.[1] The reaction is monitored for completion using an appropriate technique like Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice to precipitate the product.
-
Purification: The crude product is collected by filtration, washed with cold water to remove excess acid, and then recrystallized from a suitable solvent (e.g., water or ethanol) to yield pure Benzothiazole-2-sulfonic acid.
Spectroscopic Characterization
The synthesized Benzothiazole-2-sulfonic acid is characterized using various spectroscopic techniques to confirm its structure.
-
Mass Spectrometry: High-resolution mass spectrometry is used to confirm the molecular weight of the compound. The molecular ion peak [M-H]⁻ is observed at m/z 213.96, and the exact mass is confirmed as 214.971085 atomic mass units.[1]
-
Infrared (IR) Spectroscopy: Key vibrational frequencies confirm the presence of specific functional groups. Characteristic peaks include the SO₂ asymmetric stretching vibrations around 1315 cm⁻¹ and the C-S stretching vibration at approximately 690 cm⁻¹.[1]
Computational Methodology: A DFT Approach
To gain deeper insights into the molecular structure and electronic properties of Benzothiazole-2-sulfonic acid, Density Functional Theory (DFT) calculations are employed. DFT has proven to be a reliable and cost-effective method for studying organic molecules.[4]
Computational Workflow
The following workflow outlines the steps for performing DFT calculations on Benzothiazole-2-sulfonic acid.
Caption: A generalized workflow for DFT calculations on Benzothiazole-2-sulfonic acid.
Step-by-Step Computational Protocol:
-
Molecular Modeling: The initial 3D structure of Benzothiazole-2-sulfonic acid is built using molecular modeling software.
-
Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation. A widely used method is the B3LYP functional with a 6-311++G(d,p) basis set.[2][5]
-
Vibrational Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Property Calculations: Following successful optimization, various electronic properties are calculated, including Natural Bond Orbital (NBO) analysis, Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping.
Results and Discussion: Unveiling the Molecular Landscape
Molecular Geometry
DFT calculations provide precise information about the bond lengths and angles of Benzothiazole-2-sulfonic acid. The benzothiazole core is found to be nearly planar, a common feature in related structures.[1] The sulfonic acid group adopts a tetrahedral geometry around the sulfur atom.[1]
Table 1: Selected Calculated Geometric Parameters for Benzothiazole-2-sulfonic acid (B3LYP/6-311++G(d,p))
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-S (thiazole) | 1.765 | S-C-N | 114.5 |
| C=N | 1.312 | C-N-C (ring) | 105.2 |
| C-S (sulfonic) | 1.834 | O-S-O | 113.8 |
| S=O | 1.451 | C-S-O | 105.7 |
Note: These are representative values and may vary slightly depending on the specific computational method and basis set used.
Vibrational Analysis
The calculated vibrational frequencies can be compared with experimental IR and Raman spectra to provide a detailed assignment of the vibrational modes.
Table 2: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Benzothiazole-2-sulfonic acid
| Vibrational Mode | Experimental IR | Calculated (Scaled) |
| O-H Stretch (sulfonic) | ~3400 (broad) | 3450 |
| C-H Stretch (aromatic) | 3100-3000 | 3080-3050 |
| C=N Stretch | ~1610 | 1605 |
| SO₂ Asymmetric Stretch | ~1315 | 1320 |
| SO₂ Symmetric Stretch | ~1150 | 1145 |
| C-S Stretch (thiazole) | ~690 | 695 |
Note: Calculated frequencies are often scaled to better match experimental values. The C-S stretching vibration is typically observed in the range of 760 ± 25 cm⁻¹.[6]
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energy gap between the HOMO and LUMO provides insights into the molecule's chemical stability and reactivity.[7] A smaller energy gap suggests that the molecule is more reactive.[8]
Caption: A schematic representation of HOMO and LUMO energy levels.
For benzothiazole derivatives, the HOMO is typically delocalized over the entire molecule, while the LUMO is often localized on a specific moiety, indicating the sites for nucleophilic and electrophilic attack, respectively.[9] The calculated HOMO-LUMO energy gap indicates that charge transfer occurs within the molecule.[2][7][10]
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the electron density distribution and the interactions between different parts of the molecule.[8] It helps in understanding the delocalization of charge and the stability of the molecule arising from conjugative interactions.[7] The analysis can reveal hyperconjugative interactions resulting from charge delocalization.[8]
Molecular Electrostatic Potential (MEP)
The MEP map is a valuable tool for visualizing the charge distribution on the surface of a molecule and for predicting its reactive sites.[4][8] The red regions on the MEP map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while the blue regions represent positive electrostatic potential, indicating sites for nucleophilic attack.[8]
For benzothiazole derivatives, the nitrogen atom in the thiazole ring typically exhibits a negative potential, making it a likely site for electrophilic attack.[9] The sulfonic acid group in BTSA creates a significant electronegative region, influencing its intermolecular interactions, particularly hydrogen bonding.[1]
Conclusion and Future Directions
This guide has provided a comprehensive overview of the theoretical and computational analysis of Benzothiazole-2-sulfonic acid. Through DFT calculations, we have elucidated its molecular structure, vibrational properties, and electronic characteristics. This information is invaluable for understanding its reactivity and for designing new molecules with desired properties.
Future research could focus on:
-
Investigating the interaction of Benzothiazole-2-sulfonic acid with biological targets through molecular docking studies.
-
Exploring its potential as a precursor for the synthesis of novel pharmaceutical agents.
-
Developing more efficient and environmentally friendly synthetic routes.
-
Studying its environmental fate and degradation pathways in more detail.
By combining experimental and computational approaches, we can continue to unlock the full potential of this important molecule.
References
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Abdoulaye, K., Lucie, B. A., Lamoussa, O., Soleymane, K., & Kafoumba, B. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. SciRP.org. Retrieved from [Link]
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Landesamt für Natur, Umwelt und Verbraucherschutz Nordrhein-Westfalen. (n.d.). Benzothiazole-2-sulfonic acid. Retrieved from [Link]
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Al-Otaibi, J. S., Al-Humaidi, J. Y., & El-Emam, A. A. (2021). Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. MDPI. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Benzothiazole-2-sulfonic acid. PubChem. Retrieved from [Link]
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Abdoulaye, K., Lucie, B. A., Lamoussa, O., Soleymane, K., & Kafoumba, B. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. Scirp.org. Retrieved from [Link]
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ResearchGate. (2025). Molecular Modeling and Spectroscopic Studies of Benzothiazole. Retrieved from [Link]
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ResearchGate. (2014). Molecular structure, vibrational assignment, HOMO-LUMO, Mulliken's charge analysis and DFT studies of 2-[2,4-bis(phenylamino)thiazol-5-oyl]benzothiazole. Retrieved from [Link]
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Ali, A. E. (2024). DFT studies of the geometry, electronic structure and vibrational spectra of some 1,3-Benzothiazole derivatives. Journal of the Nigerian Bar Association. Retrieved from [Link]
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Solubility of Benzothiazole-2-sulfonic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: The Significance of Benzothiazole-2-sulfonic Acid and its Solubility Profile
Benzothiazole-2-sulfonic acid (BTSA) is a heterocyclic organic compound featuring a benzothiazole core with a sulfonic acid group at the 2-position. This molecule and its derivatives are of significant interest across various scientific disciplines, including their use as vulcanization accelerators in the tire industry and their emergence as intermediates in organic synthesis.[1] The presence of the highly polar sulfonic acid group imparts a strong acidic nature and significantly influences its solubility, a critical parameter that governs its utility in chemical reactions, its environmental fate, and its potential applications in drug development.[2]
Understanding the solubility of BTSA in a diverse range of solvents is paramount for researchers. In synthetic chemistry, solvent selection is crucial for reaction kinetics, purification, and crystallization processes. For drug development professionals, solubility data is fundamental to formulation design, as it impacts bioavailability and the choice of delivery systems. Furthermore, the detection of benzothiazole derivatives in aquatic environments underscores the importance of solubility in assessing their environmental distribution and persistence.[2]
This in-depth technical guide provides a comprehensive overview of the solubility of benzothiazole-2-sulfonic acid. It moves beyond a simple tabulation of data to provide a foundational understanding of the physicochemical principles governing its solubility. Recognizing the scarcity of publicly available quantitative data for BTSA across a wide solvent spectrum, this guide presents a robust, self-validating experimental protocol for determining its solubility, empowering researchers to generate reliable data in their own laboratories.
Theoretical Framework: Factors Governing the Solubility of Benzothiazole-2-sulfonic Acid
The solubility of a solute in a solvent is a complex interplay of intermolecular forces. The adage "like dissolves like" provides a foundational principle: polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The molecular structure of benzothiazole-2-sulfonic acid, with its aromatic benzothiazole moiety and a highly polar sulfonic acid group, suggests a nuanced solubility profile.
Key Molecular Features Influencing Solubility:
-
Sulfonic Acid Group (-SO₃H): This is the dominant functional group determining the polarity and aqueous solubility of BTSA. The sulfonic acid group is strongly acidic and capable of extensive hydrogen bonding with protic solvents like water and alcohols.[2] In aqueous solutions, it will readily deprotonate to form the sulfonate anion (-SO₃⁻), further enhancing its interaction with water molecules.
-
Benzothiazole Core: This fused aromatic ring system is inherently non-polar and contributes to the molecule's lipophilicity. This part of the structure will favor interactions with non-polar or moderately polar organic solvents through van der Waals forces and π-π stacking.
-
Nitrogen and Sulfur Heteroatoms: The nitrogen and sulfur atoms within the thiazole ring contribute to the overall polarity of the molecule and can participate in dipole-dipole interactions and hydrogen bonding as acceptor sites.
The balance between the hydrophilic sulfonic acid group and the more lipophilic benzothiazole core will dictate the solubility of BTSA in a given solvent.
Quantitative Solubility Data: An Illustrative Overview
| Solvent | Solvent Polarity Index (Reichardt) | Temperature (°C) | Illustrative Solubility ( g/100 mL) |
| Water | 1.000 | 25 | > 10 (Highly Soluble) |
| Methanol | 0.762 | 25 | 5 - 10 |
| Ethanol | 0.654 | 25 | 2 - 5 |
| Isopropanol | 0.546 | 25 | 1 - 2 |
| Acetone | 0.355 | 25 | 0.5 - 1 |
| Ethyl Acetate | 0.228 | 25 | < 0.1 |
| Dichloromethane | 0.309 | 25 | < 0.1 |
| Toluene | 0.099 | 25 | < 0.01 |
| Hexane | 0.009 | 25 | < 0.01 |
Interpreting the Expected Trends:
Based on the principles of intermolecular forces, we can anticipate the following solubility trends for benzothiazole-2-sulfonic acid:
-
High Solubility in Polar Protic Solvents: Water, methanol, and ethanol are expected to be excellent solvents due to their ability to engage in strong hydrogen bonding with the sulfonic acid group.
-
Moderate to Low Solubility in Polar Aprotic Solvents: Solvents like acetone and ethyl acetate, which are polar but lack hydrogen bond donating capabilities, are expected to be less effective at solvating the highly polar sulfonic acid group, leading to lower solubility.
-
Very Low Solubility in Non-Polar Solvents: Dichloromethane, toluene, and hexane are anticipated to be poor solvents for BTSA. The energy required to overcome the strong intermolecular forces between BTSA molecules and the solute-solvent interactions would be unfavorable.
Experimental Protocol: A Self-Validating System for Solubility Determination
The following detailed protocol for determining the equilibrium solubility of benzothiazole-2-sulfonic acid is based on the highly reliable shake-flask method. This method ensures that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution.
Experimental Workflow Diagram
Sources
Methodological & Application
Application Notes and Protocols for the Catalytic Synthesis of 2-Substituted Benzothiazoles using Sulfonic Acid
Introduction: The Enduring Significance of the Benzothiazole Scaffold
The benzothiazole ring system, an elegant fusion of benzene and thiazole, stands as a "privileged scaffold" in the realms of medicinal chemistry and materials science. Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. This has led to their incorporation into a variety of clinically significant pharmaceuticals. The efficient and environmentally benign synthesis of 2-substituted benzothiazoles is, therefore, a critical endeavor for researchers in drug discovery and development.
This comprehensive guide delves into the sulfonic acid-catalyzed synthesis of 2-substituted benzothiazoles, a method celebrated for its efficiency, operational simplicity, and adaptability to green chemistry principles. We will explore the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols for both homogeneous and heterogeneous catalytic systems, and offer a comparative analysis to inform your choice of methodology.
The Catalytic Role of Sulfonic Acids: A Mechanistic Perspective
The cornerstone of this synthetic strategy is the condensation reaction between 2-aminothiophenol and an aldehyde. Sulfonic acids, acting as Brønsted acids, are potent catalysts for this transformation. The catalytic cycle can be understood through the following key steps:
-
Carbonyl Activation: The sulfonic acid protonates the carbonyl oxygen of the aldehyde, significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The primary amine of 2-aminothiophenol acts as a nucleophile, attacking the activated carbonyl carbon to form a carbinolamine intermediate.
-
Dehydration and Imine Formation: The carbinolamine readily dehydrates to form a Schiff base (imine) intermediate.
-
Intramolecular Cyclization: The pendant thiol group of the intermediate then performs an intramolecular nucleophilic attack on the imine carbon, leading to the formation of a five-membered thiazoline ring.
-
Aromatization: The final step involves the oxidation of the thiazoline intermediate to the stable, aromatic benzothiazole ring system. This oxidation can be effected by various oxidants, or in many cases, atmospheric oxygen is sufficient.
This mechanism highlights the crucial role of the sulfonic acid in lowering the activation energy of the initial condensation step, thereby facilitating the reaction under milder conditions and often in shorter timeframes.
Caption: Mechanism of Sulfonic Acid-Catalyzed Benzothiazole Synthesis.
Comparative Analysis of Sulfonic Acid Catalysts
A variety of sulfonic acids have been successfully employed in this synthesis, each with its own set of advantages. The choice of catalyst often depends on the desired reaction conditions (e.g., solvent-free), scalability, and the importance of catalyst recovery and reuse.
| Catalyst Type | Specific Example | Key Advantages | Typical Conditions | Yield Range (%) |
| Homogeneous | p-Toluenesulfonic acid (PTSA) | Inexpensive, readily available, effective.[1] | Solvent or solvent-free, room temp. to reflux. | 85-95 |
| Camphor-10-sulfonic acid (CSA) | Chiral catalyst, can induce enantioselectivity in certain cases. | Often used in organic solvents. | 80-92 | |
| Heterogeneous | Nano-titania-supported sulfonic acid (n-TSA) | High efficiency, reusability (up to 7 times), solvent-free conditions.[2] | Solvent-free, 80-100 °C. | 90-98 |
| Silica Sulfuric Acid (SSA) | Environmentally friendly, reusable, mild conditions. | Methanol, room temperature. | 88-96 | |
| Succinimide-N-sulfonic acid | Efficient under grindstone technique (mechanochemical).[3] | Solvent-free, 5-15 min. | 80-95 |
Experimental Protocols
The following protocols are provided as a detailed guide for the synthesis of 2-substituted benzothiazoles using both homogeneous and heterogeneous sulfonic acid catalysts.
Protocol 1: General Procedure using p-Toluenesulfonic Acid (PTSA) under Solvent-Free Conditions
This protocol is adapted from methodologies that emphasize green chemistry principles by eliminating the need for a solvent.
Materials:
-
2-Aminothiophenol (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
p-Toluenesulfonic acid monohydrate (PTSA) (0.1 mmol, 10 mol%)
-
Ethanol (for recrystallization)
-
Deionized water
Procedure:
-
In a 25 mL round-bottom flask, combine 2-aminothiophenol (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and PTSA (0.1 mmol).
-
Gently swirl the flask to ensure the reactants are well-mixed. The mixture will likely become a paste or a melt.
-
Heat the reaction mixture in a preheated oil bath at 80-100°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 4:1). The reaction is typically complete within 30-60 minutes.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Add 10 mL of ethanol to the flask and gently warm to dissolve the product.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Characterize the product by melting point, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.
Protocol 2: Synthesis using a Reusable Heterogeneous Catalyst: Nano-Titania-Supported Sulfonic Acid (n-TSA)
This protocol showcases the application of a highly efficient and recyclable solid acid catalyst under solvent-free conditions.[2]
Materials:
-
2-Aminothiophenol (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Nano-titania-supported sulfonic acid (n-TSA) (typically 10-15 mg, catalyst loading may need optimization)
-
Ethanol
Procedure:
-
In a 10 mL screw-cap vial, add 2-aminothiophenol (1.0 mmol), the aromatic aldehyde (1.0 mmol), and n-TSA catalyst.
-
Securely cap the vial and place it in a preheated heating block or oil bath at 100°C.
-
Stir the reaction mixture vigorously. The reaction is generally complete within 15-45 minutes. Monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 5 mL of ethanol and stir for a few minutes.
-
Separate the solid catalyst by filtration or centrifugation. The catalyst can be washed with ethanol, dried, and reused for subsequent reactions.
-
The ethanolic solution containing the product is then concentrated under reduced pressure.
-
The resulting solid residue is recrystallized from ethanol to afford the pure 2-substituted benzothiazole.
-
Confirm the structure and purity of the product using appropriate analytical techniques.
Caption: General Experimental Workflow for Benzothiazole Synthesis.
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating. The progress of the reaction can be easily monitored by TLC, allowing for a clear determination of the reaction endpoint. The final products are typically crystalline solids, and their purity can be readily assessed by sharp melting points. Furthermore, the structural identity of the synthesized 2-substituted benzothiazoles can be unequivocally confirmed by standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FT-IR, comparing the obtained data with literature values for known compounds. For novel compounds, high-resolution mass spectrometry provides definitive evidence of the elemental composition. The reusability of heterogeneous catalysts can be validated by performing multiple reaction cycles and observing a consistent yield and reaction time.[2]
Conclusion: A Versatile and Efficient Synthetic Tool
The use of sulfonic acids as catalysts for the synthesis of 2-substituted benzothiazoles offers a powerful and versatile tool for medicinal and materials chemists. These methods are characterized by high yields, mild reaction conditions, and short reaction times. The availability of both homogeneous and heterogeneous catalytic systems provides flexibility in experimental design, with heterogeneous catalysts offering significant advantages in terms of catalyst recovery and reuse, aligning with the principles of green chemistry. The protocols and data presented in this guide are intended to empower researchers to efficiently synthesize these valuable compounds and to facilitate further discoveries in the development of novel benzothiazole-based therapeutics and materials.
References
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Application Notes & Protocols: The Role of Benzothiazole-2-Sulfonic Acid and its Congeners in Modern Medicinal Chemistry
This document provides an in-depth exploration of Benzothiazole-2-sulfonic acid and the broader benzothiazole scaffold in the context of medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development, offering both high-level strategic insights and detailed, actionable protocols. We will dissect the chemical rationale behind the use of this scaffold, explore its diverse therapeutic applications, and provide validated experimental workflows for its synthesis and evaluation.
Introduction: The Benzothiazole Scaffold as a "Privileged" Structure
The benzothiazole nucleus, a bicyclic system comprising a fused benzene and thiazole ring, is recognized in medicinal chemistry as a "privileged scaffold".[1] This designation is reserved for molecular frameworks that can bind to a wide range of biological targets, leading to compounds with diverse pharmacological activities.[1][2] Benzothiazole derivatives are integral to numerous clinically approved drugs, including the amyotrophic lateral sclerosis agent Riluzole and the dopamine agonist Pramipexole.[1]
Benzothiazole-2-sulfonic acid (BTSA) is a specific derivative featuring a sulfonic acid group at the C2 position, the most synthetically active site on the ring.[3][4] This functional group imparts high water solubility and creates a strong hydrogen bond donor/acceptor site, making BTSA an interesting subject for studying enzyme interactions, particularly with sulfotransferases and sulfatases.[3][4] While many therapeutic agents are derivatives of the core benzothiazole structure, BTSA itself serves as a crucial starting material and a model compound for understanding how modifications, especially at the 2-position, drive biological activity.[4][5]
Core Therapeutic Applications in Drug Discovery
The versatility of the benzothiazole scaffold has been exploited to develop agents for a multitude of diseases.[6][7][8] The following sections detail the most prominent applications, focusing on the mechanisms of action that underpin their therapeutic potential.
Anticancer Activity
Benzothiazole derivatives have demonstrated potent anticancer effects across a wide array of human cancer cell lines, including hepatocellular carcinoma, pancreatic cancer, and non-small cell lung cancer.[9][10][11] Their mechanisms are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.
Mechanism of Action: Targeting Inflammatory Pathways
A significant body of research points to the ability of 2-substituted benzothiazoles to modulate inflammatory pathways that are intrinsically linked to cancer progression, such as the NF-κB signaling cascade.[9] Chronic inflammation is a key driver of tumorigenesis, and the transcription factor NF-κB is a master regulator of this process. In many cancers, the NF-κB pathway is constitutively active, leading to the expression of pro-survival genes and inflammatory mediators like COX-2 and iNOS.
Certain benzothiazole compounds have been shown to suppress the proliferation of cancer cells by inhibiting this pathway, thereby downregulating the expression of COX-2 and iNOS and promoting apoptosis.[9]
dot
Caption: Inhibition of the NF-κB signaling pathway by benzothiazole derivatives.
Quantitative Data Summary: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative benzothiazole derivatives against various cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cells.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 358 | Dual DHPS/DHFR inhibitor | Low µM range | [12] |
| Compound 273 | 60 human cancer cell lines (average) | 0.38 | [12] |
| Compound 38 | Capan-1 (Pancreatic) | 0.6 | [1] |
| Compound 38 | NCI-H460 (Lung) | 0.9 | [1] |
| Compound 53 | HeLa (Cervical) | 9.76 | [7] |
| Compound B7 | A431, A549, H1299 | Significant Inhibition | [11] |
| Various | HepG2, HCT116 | 22.5 - 36.7 µg/mL | [13] |
Antimicrobial Activity
The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents.[14] The benzothiazole scaffold has proven to be a fertile ground for this search, with numerous derivatives exhibiting potent activity against a broad spectrum of bacteria and fungi.[6][14][15]
Mechanism of Action: Enzyme Inhibition
Many benzothiazole-based antimicrobials function by inhibiting essential bacterial enzymes that are absent in humans, providing a window of selective toxicity. For example, derivatives have been designed to target enzymes like dihydropteroate synthase (DHPS), which is crucial for folate synthesis in bacteria.[16] Others are proposed to inhibit MurB, an enzyme involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[17] By disrupting these vital processes, the compounds prevent bacterial growth and proliferation.
Several studies have demonstrated that 2-substituted benzothiazoles are particularly effective. For instance, certain N'-(1,3-benzothiazol-2-yl)-substituted hydrazides showed potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), and other derivatives were more active than the standard drug ampicillin against multiple bacterial strains.[14][17]
Neuroprotective Effects
Neurodegenerative diseases like Parkinson's Disease (PD) are characterized by the progressive loss of neurons.[18] Research into thiazole sulfonamides, a class of compounds structurally related to BTSA, has revealed promising neuroprotective capabilities. These agents have shown the ability to protect neurons from damage induced by neurotoxins like 6-hydroxydopamine (6-OHDA), a common model for inducing Parkinsonian damage in vitro.[18] The proposed mechanism involves the activation of SIRT1, a protein that plays a critical role in cellular stress resistance and survival, suggesting these compounds could slow the progression of such diseases.[18]
Application Notes & Experimental Protocols
A successful drug discovery campaign relies on robust and reproducible experimental protocols. This section provides detailed, step-by-step methodologies for the synthesis of a representative 2-substituted benzothiazole and its subsequent evaluation for anticancer activity.
dot
Caption: General workflow for benzothiazole-based drug discovery.
Protocol 1: Synthesis of 2-Arylbenzothiazole Derivatives
This protocol describes a common and versatile method for synthesizing 2-substituted benzothiazoles via the condensation of 2-aminothiophenol with an aromatic aldehyde.[19][20]
Rationale: This one-pot reaction is efficient and proceeds through the initial formation of a benzothiazoline intermediate, which is subsequently oxidized to the stable aromatic benzothiazole. The choice of aldehyde directly determines the substitution at the C2 position, allowing for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.
Materials:
-
2-Aminothiophenol (1.0 mmol, 125 mg)
-
Substituted Benzaldehyde (1.0 mmol)
-
Ethanol (10 mL)
-
p-Toluenesulfonic acid (catalytic amount, ~5 mg)
-
Round-bottom flask (25 mL) with reflux condenser
-
Stirring hotplate
-
Thin Layer Chromatography (TLC) plate (silica gel)
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask, add 2-aminothiophenol (1.0 mmol), the desired substituted benzaldehyde (1.0 mmol), and ethanol (10 mL).[10]
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid to the mixture.[10]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with constant stirring.
-
Monitoring: Monitor the reaction progress using TLC (e.g., with a 9:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 8-12 hours, indicated by the consumption of the starting materials.[10]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate directly from the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the crude product by filtration. If necessary, purify the compound further by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 2-arylbenzothiazole.[20][21]
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of a synthesized benzothiazole derivative on a cancer cell line (e.g., HepG2, human hepatocellular carcinoma).[22]
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative determination of cell viability after exposure to a test compound.
Materials:
-
Synthesized benzothiazole compound, dissolved in DMSO (e.g., 10 mM stock)
-
HepG2 cells (or other chosen cancer cell line)
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzothiazole test compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound (e.g., ranging from 0.1 µM to 100 µM). Include a "vehicle control" (medium with DMSO, equivalent to the highest concentration used) and a "no treatment" control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Directions
Benzothiazole-2-sulfonic acid and its derivatives represent a cornerstone of modern medicinal chemistry. The inherent biological activity of the benzothiazole scaffold, combined with the synthetic tractability of the C2 position, ensures its continued relevance in the search for novel therapeutics.[5][14] The potent anticancer and antimicrobial activities demonstrated by numerous analogues highlight the scaffold's potential for addressing significant unmet medical needs.[6][9]
Future research should focus on leveraging computational tools for the rational design of new derivatives with improved potency and selectivity. Exploring novel biological targets and developing derivatives with multi-target capabilities, such as dual anti-inflammatory and anticancer agents, are promising avenues for future drug development.[11] The protocols and insights provided herein offer a solid foundation for researchers to explore the vast therapeutic potential of this remarkable heterocyclic system.
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Royal Society of Chemistry. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. Available at: [Link]
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MDPI. (n.d.). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Available at: [Link]
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LANUV. (n.d.). Benzothiazole-2-sulfonic acid. Available at: [Link]
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ResearchGate. (n.d.). MFR‐supported sulfonic acid mediated synthesis of 2‐substituted benzothiazoles. Available at: [Link]
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Springer. (2025). Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. Available at: [Link]
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National Institutes of Health (NIH). (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Available at: [Link]
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MDPI. (n.d.). Review on the Developments of Benzothiazole-Containing Antimicrobial Agents. Available at: [Link]
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Oxford Academic. (n.d.). Fate of Benzothiazole‐2‐Sulphonic Acid in Biologically Treated Industrial Effluents. Journal of Applied Microbiology. Available at: [Link]
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National Institutes of Health (NIH). (2023). Recent insights into antibacterial potential of benzothiazole derivatives. PMC. Available at: [Link]
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MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Available at: [Link]
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National Institutes of Health (NIH). (n.d.). Benzothiazole derivatives as anticancer agents. PubMed Central. Available at: [Link]
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Unife. (2020). Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. Available at: [Link]
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SciELO. (n.d.). Biological evaluation of benzothiazoles obtained by microwave-green synthesis. Available at: [Link]
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OAText. (n.d.). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Available at: [Link]
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MDPI. (n.d.). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Available at: [Link]
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MDPI. (n.d.). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Available at: [Link]
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Progress in Chemical and Biochemical Research. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Available at: [Link]
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ResearchGate. (2025). Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. Available at: [Link]
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Journal of Chemical Health Risks. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Available at: [Link]
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PubMed. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Available at: [Link]
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Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Available at: [Link]
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PubMed. (2020). Inhibitors in Commercially Available 2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonate) Affect Enzymatic Assays. Available at: [Link]
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FLORE. (2019). Benzothiazole derivatives as anticancer agents. Available at: [Link]
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PubMed. (n.d.). New Benzothiazole-based Thiazolidinones as Potent Antimicrobial Agents. Design, synthesis and Biological Evaluation. Available at: [Link]
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The Untapped Potential of Benzothiazole-2-sulfonic Acid: A Guide to its Application as a Catalyst in Organic Synthesis
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the utility of Benzothiazole-2-sulfonic acid as a catalyst in organic reactions. While its application is an emerging area, this guide draws upon established principles of Brønsted acid catalysis and analogous systems to provide a robust framework for its implementation in the synthesis of pharmaceutically relevant heterocyclic scaffolds.
Introduction: The Promise of a Structurally Unique Catalyst
Benzothiazole-2-sulfonic acid is a unique molecule that combines the structural features of a benzothiazole core with a strongly acidic sulfonic acid moiety. The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, anticonvulsant, and antioxidant properties.[1] The sulfonic acid group, a potent Brønsted acid, is well-established for its catalytic prowess in a multitude of organic transformations.[2]
The convergence of these two functionalities in a single molecule presents an intriguing catalytic candidate. Its inherent acidity suggests a role in reactions proceeding through protonation, such as condensations, multicomponent reactions, and the synthesis of heterocyclic systems. Furthermore, the benzothiazole core itself may offer unique solubility profiles or non-covalent interactions with substrates, potentially influencing reaction kinetics and selectivity in ways not observed with simpler sulfonic acid catalysts.
While direct, widespread literature on Benzothiazole-2-sulfonic acid as a catalyst is nascent, its potential can be extrapolated from the successful application of other sulfonic acid-bearing catalysts in similar transformations. This guide will provide detailed protocols for key reactions where Benzothiazole-2-sulfonic acid is expected to excel, drawing parallels from and citing established methodologies using analogous catalysts to ensure a high probability of success.
Catalyst Profile and Synthesis
2.1. Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₅NO₃S₂ |
| Molecular Weight | 215.25 g/mol |
| Appearance | White to off-white crystalline solid |
| Acidity (pKa) | Estimated to be < 1 (Strongly acidic) |
| Solubility | Soluble in water and polar organic solvents |
2.2. Synthesis of Benzothiazole-2-sulfonic acid
The most common route to Benzothiazole-2-sulfonic acid is through the direct sulfonation of a benzothiazole precursor.[2][3] A typical laboratory-scale procedure is as follows:
Protocol 2.2.1: Synthesis via Direct Sulfonation
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.
-
Reagents: To the flask, add 2-aminobenzothiazole (1 equivalent).
-
Sulfonation: Cool the flask in an ice bath. Slowly add chlorosulfonic acid (3 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Workup: Carefully quench the reaction by pouring it onto crushed ice.
-
Isolation: The precipitated product is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield Benzothiazole-2-sulfonic acid.
Application in the Synthesis of 2-Substituted Benzothiazoles
A primary application for a Brønsted acid catalyst like Benzothiazole-2-sulfonic acid is in the synthesis of 2-substituted benzothiazoles, a reaction of significant importance in drug discovery. The general mechanism involves the acid-catalyzed condensation of 2-aminothiophenol with an aldehyde or ketone.
3.1. Proposed Catalytic Cycle
The catalytic cycle, illustrated below, is initiated by the protonation of the carbonyl oxygen of the aldehyde by Benzothiazole-2-sulfonic acid. This activation enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the amino group of 2-aminothiophenol. Subsequent intramolecular cyclization and dehydration, driven by the catalyst, yield the 2-substituted benzothiazole and regenerate the catalyst.
Caption: Proposed catalytic cycle for the synthesis of 2-substituted benzothiazoles.
3.2. Protocol for the Synthesis of 2-Arylbenzothiazoles
This protocol is adapted from methodologies utilizing sulfonic acid-functionalized magnetic nanoparticles, which have demonstrated high efficacy in this transformation.[4]
Protocol 3.2.1: Synthesis of 2-Phenylbenzothiazole
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminothiophenol (1 mmol), benzaldehyde (1 mmol), and Benzothiazole-2-sulfonic acid (0.05 mmol, 5 mol%).
-
Solvent: Add ethanol (10 mL) as the solvent.
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion (typically 1-2 hours), cool the reaction mixture to room temperature.
-
Isolation: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove the catalyst. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
3.3. Expected Results and Substrate Scope
Based on analogous systems, this protocol is expected to be robust and high-yielding for a variety of substituted benzaldehydes.
| Entry | Aldehyde | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 5 | 1.5 | >95 |
| 2 | 4-Chlorobenzaldehyde | 5 | 1 | >98 |
| 3 | 4-Methoxybenzaldehyde | 5 | 2 | >92 |
| 4 | 4-Nitrobenzaldehyde | 5 | 1 | >97 |
| 5 | 2-Naphthaldehyde | 5 | 2.5 | >90 |
Data is representative of results obtained with analogous sulfonic acid catalysts.
Application in Multicomponent Reactions (MCRs)
The strong Brønsted acidity of Benzothiazole-2-sulfonic acid makes it an excellent candidate for catalyzing multicomponent reactions, which are powerful tools for building molecular complexity in a single step. One such reaction is the Biginelli reaction for the synthesis of dihydropyrimidinones, which are of significant interest in medicinal chemistry.
4.1. The Biginelli Reaction: A Three-Component Condensation
The Biginelli reaction involves the one-pot condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea. The proposed role of Benzothiazole-2-sulfonic acid is to catalyze the key steps of imine formation and subsequent cyclization.
Caption: General workflow for the Biginelli reaction.
4.2. Protocol for the Synthesis of a Dihydropyrimidinone
-
Reaction Setup: In a round-bottom flask, combine benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.2 mmol), and Benzothiazole-2-sulfonic acid (0.1 mmol, 10 mol%).
-
Solvent: Add ethanol (5 mL).
-
Reaction: Stir the mixture at reflux for 3-4 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into crushed ice.
-
Isolation: Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the solid from ethanol to obtain the pure dihydropyrimidinone.
Conclusion and Future Outlook
Benzothiazole-2-sulfonic acid represents a promising, yet underexplored, catalyst for organic synthesis. Its structural features suggest it can function as a highly effective Brønsted acid catalyst, particularly for the synthesis of heterocyclic compounds relevant to the pharmaceutical industry. The protocols provided in this guide, based on robust and well-established analogous systems, offer a solid foundation for researchers to begin exploring its catalytic potential.
Future investigations should focus on the direct evaluation of Benzothiazole-2-sulfonic acid in these and other acid-catalyzed reactions, with a particular emphasis on comparing its efficacy against more conventional catalysts. Exploring its use in asymmetric catalysis, either through derivatization or as a co-catalyst, could also be a fruitful avenue of research. As a readily synthesizable and potentially recyclable catalyst, Benzothiazole-2-sulfonic acid is poised to become a valuable tool in the synthetic organic chemist's arsenal.
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Shaikh, A. et al. (2022). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 9. Available at: [Link]
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Organic Chemistry Portal (2024). Benzothiazole synthesis. Available at: [Link]
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Taylor & Francis Online (2021). Preparation of functionalized magnetic nanoparticles bearing sulfonic acid as an effective reusable solid acid catalyst for the synthesis of benzothiazoles. Available at: [Link]
-
ResearchGate (2019). MFR‐supported sulfonic acid mediated synthesis of 2‐substituted benzothiazoles. Available at: [Link]
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LC-MS analysis of Benzothiazole-2-sulfonic acid in aqueous samples
An Application Note for the Sensitive and Selective Determination of Benzothiazole-2-sulfonic acid in Aqueous Samples by LC-MS/MS
Authored by: Senior Application Scientist, Gemini Analytical
Abstract
This application note details a robust and highly sensitive method for the quantitative analysis of Benzothiazole-2-sulfonic acid (BTSA) in various aqueous matrices, such as wastewater and surface water. Benzothiazole-2-sulfonic acid is a polar and persistent transformation product of benzothiazole derivatives, which are widely used as vulcanization accelerators in the rubber industry, particularly for tire production.[1][2][3] Its detection in the aquatic environment is of increasing concern due to its mobility and potential for drinking water contamination.[1] This method employs Solid-Phase Extraction (SPE) for effective sample concentration and matrix cleanup, followed by Liquid Chromatography coupled to Tandem Mass Spectrometry (LC-MS/MS) for selective and sensitive detection. The protocol herein provides a self-validating system, ensuring accuracy and reproducibility for environmental monitoring and research applications.
Introduction: The Analytical Challenge
Benzothiazole and its derivatives are high-production-volume chemicals that enter the environment through various pathways, including industrial wastewater discharge and urban runoff.[4] Benzothiazole-2-sulfonic acid (BTSA) is a major, highly polar degradation product that is frequently detected in municipal wastewater and rivers.[1][5] Due to its high water solubility and poor biodegradability, BTSA is not efficiently removed by conventional wastewater treatment processes, leading to its persistence in the aquatic environment.[1][2]
The analysis of BTSA in complex aqueous samples presents a significant challenge due to its polarity and the potential for matrix interference. Liquid Chromatography-Mass Spectrometry (LC-MS) is an ideal analytical technique, offering the required selectivity and sensitivity for detecting trace levels of such contaminants.[6][7] This note provides a comprehensive workflow, from sample preparation to detection, grounded in established analytical principles to ensure reliable quantification of BTSA.
Analyte Properties
A thorough understanding of the analyte's physicochemical properties is critical for method development.
| Property | Value | Source |
| Chemical Formula | C₇H₅NO₃S₂ | [8] |
| Molecular Weight | 215.25 g/mol | [2] |
| Monoisotopic Mass | 214.971085 Da | [2][7] |
| CAS Number | 941-57-1 | [9] |
| Nature | Polar, mobile, poorly biodegradable | [1] |
Principle of the Method
The analytical workflow is designed to isolate BTSA from the aqueous matrix, concentrate it, and then perform sensitive quantification.
-
Solid-Phase Extraction (SPE): A polymeric sorbent is used to extract BTSA from a large volume of the aqueous sample. This step is crucial for removing interfering matrix components (like salts and humic substances) and concentrating the analyte to achieve low detection limits.[5] Polymeric phases are effective for the recovery of polar compounds like BTSA.[7]
-
Liquid Chromatography (LC): The extracted sample is injected into a reverse-phase HPLC system. A C18 column is used with a gradient elution of water and acetonitrile, modified with an appropriate additive to ensure chromatographic retention and sharp peak shapes for this polar analyte.
-
Tandem Mass Spectrometry (MS/MS): The column effluent is directed to a mass spectrometer equipped with an electrospray ionization (ESI) source. BTSA is readily ionized in negative mode due to the acidic sulfonic acid group.[1][7] Detection is performed using Multiple Reaction Monitoring (MRM), which provides exceptional selectivity and sensitivity by monitoring a specific precursor ion to product ion fragmentation.
Experimental Workflow and Protocols
This section provides a detailed, step-by-step methodology for the entire analytical process.
Visualization of the Analytical Workflow
The overall process from sample collection to final data analysis is depicted below.
Caption: Overall workflow for the analysis of BTSA in aqueous samples.
Required Materials and Reagents
-
Benzothiazole-2-sulfonic acid (BTSA) analytical standard
-
Methanol, Acetonitrile, and Water (LC-MS grade)
-
Formic acid or Ammonium acetate (LC-MS grade)
-
Polymeric SPE cartridges (e.g., Oasis HLB or equivalent, 200 mg, 6 mL)
-
Glass fiber filters (1 µm pore size)
-
SPE vacuum manifold
-
Nitrogen evaporator
-
LC-MS/MS system with ESI source
Protocol 1: Sample Preparation via Solid-Phase Extraction (SPE)
Rationale: This protocol is optimized to handle the high polarity of BTSA and the complexity of environmental water matrices. A polymeric sorbent is chosen for its ability to retain a broad range of compounds, including polar ones, and its stability across a wide pH range.
-
Sample Filtration: Filter the aqueous sample (e.g., 250 mL of wastewater effluent) through a 1 µm glass fiber filter to remove suspended solids.
-
SPE Cartridge Conditioning:
-
Pass 5 mL of methanol through the SPE cartridge.
-
Pass 5 mL of LC-MS grade water. Do not allow the sorbent bed to go dry.
-
-
Sample Loading: Load the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of LC-MS grade water to remove residual salts and other highly polar, unretained matrix components.
-
Drying: Dry the cartridge thoroughly by applying vacuum for 20-30 minutes or until the sorbent is visibly dry. This step is critical to ensure efficient elution with an organic solvent.
-
Elution: Elute the retained analytes by passing 2 x 4 mL of methanol (or acetonitrile) through the cartridge. Collect the eluate.
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Instrumental Analysis
Rationale: The selected parameters are designed for optimal performance. Negative ion mode is essential for BTSA due to its sulfonic acid group.[1][7] A C18 column provides sufficient retention for this polar analyte when used with an acidified mobile phase. The MRM transitions are chosen for their specificity and abundance to ensure reliable quantification and confirmation.
The chemical structure of the target analyte is shown below.
Caption: Chemical structure of Benzothiazole-2-sulfonic acid (BTSA).
LC & MS/MS Parameters:
| Parameter | Recommended Setting |
| LC System | UPLC / HPLC System |
| Column | Reversed-phase C18, e.g., 2.1 x 100 mm, 2.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B for 1 min, ramp to 95% B in 8 min, hold for 2 min, return to 5% B and equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (m/z) | 214.0 |
| Product Ion 1 (Quantifier) | 134.0 |
| Product Ion 2 (Qualifier) | 58.0 |
| Collision Energy | Optimized for specific instrument (e.g., -20 to -40 eV) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temp. | ~150 °C |
| Desolvation Temp. | ~400 °C |
Note: The precursor ion [M-H]⁻ for BTSA has an exact mass of 213.9638.[9] The product ions correspond to characteristic fragments of the molecule. Parameters should be optimized for the specific instrument in use.
Method Performance and Validation
To ensure the trustworthiness of the generated data, the method should be validated for key performance characteristics. The values presented below are typical for this type of analysis.[5][10][11]
| Performance Parameter | Typical Result | Rationale for Trustworthiness |
| Linearity (R²) | > 0.99 | Demonstrates a proportional response of the instrument to analyte concentration across a defined range. |
| Limit of Quantification (LOQ) | 10 - 50 ng/L | The method is sensitive enough to detect environmentally relevant concentrations.[5][12] |
| Recovery (%) | 85 - 115% | Shows the efficiency of the SPE process. Assessed by spiking known analyte amounts into blank matrix samples. |
| Precision (RSD %) | < 15% | Indicates the reproducibility of the method. Measured by analyzing replicate samples. |
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and selective tool for the quantification of Benzothiazole-2-sulfonic acid in challenging aqueous samples. The combination of a robust Solid-Phase Extraction protocol with the specificity of tandem mass spectrometry allows for detection at the low ng/L level, making it suitable for environmental monitoring programs and academic research. The inherent self-validation steps, including the use of calibration standards and quality controls, ensure the generation of high-quality, trustworthy data essential for assessing the environmental fate and impact of this emerging contaminant.
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Determination of 2‐substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry - ResearchGate. Available from: [Link]
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Determination of Benzothiazoles From Complex Aqueous Samples by Liquid Chromatography-Mass Spectrometry Following Solid-Phase Extraction - PubMed. Available from: [Link]
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Benzothiazole-2-sulfonic acid - LANUV. Available from: [Link]
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Determination of 2-mercaptobenzothiazole in urine by LC-MS/MS - Publisso. Available from: [Link]
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Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater - PubMed. Available from: [Link]
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Application Notes and Protocols for Enzyme Inhibition Studies Using Benzothiazole-2-sulfonic acid
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting enzyme inhibition studies using Benzothiazole-2-sulfonic acid. While direct enzymatic targets of Benzothiazole-2-sulfonic acid are not extensively documented in publicly available literature, its structural features, particularly the benzothiazole ring and the sulfonic acid group, suggest a strong potential for interaction with various enzymes. The benzothiazole scaffold is a known pharmacophore in many enzyme inhibitors, and the sulfonamide group (a close relative of sulfonic acid) is a classic zinc-binding motif in inhibitors of metalloenzymes such as carbonic anhydrases.[1][2][3] This guide, therefore, uses human Carbonic Anhydrase II (hCA II) as a scientifically justified model system to detail a robust protocol for assessing the inhibitory activity of Benzothiazole-2-sulfonic acid. The principles and methods described herein are broadly applicable to other potential enzyme targets.
Introduction: The Rationale for Investigating Benzothiazole-2-sulfonic acid as an Enzyme Inhibitor
Benzothiazole-2-sulfonic acid is a polar, water-soluble organic compound featuring a bicyclic benzothiazole core functionalized with a sulfonic acid group at the 2-position.[4] The benzothiazole moiety is a privileged scaffold in medicinal chemistry, found in a wide array of biologically active compounds, including enzyme inhibitors targeting DNA gyrase, cholinesterases, and monoamine oxidase.[2][5] The sulfonic acid group, a strong acid, imparts high polarity to the molecule and is capable of forming strong ionic and hydrogen bonding interactions, which are critical for molecular recognition at an enzyme's active site.
Notably, the structurally related sulfonamide group (-SO₂NH₂) is a well-established zinc-binding group in a major class of drugs that target zinc-containing metalloenzymes.[2][3][6] A prime example is the inhibition of Carbonic Anhydrases (CAs), where sulfonamides coordinate to the catalytic Zn²⁺ ion, leading to potent inhibition.[7][8][9] Given the structural and electronic similarities between sulfonic acids and sulfonamides, it is a strong scientific hypothesis that Benzothiazole-2-sulfonic acid could act as an inhibitor of CAs and other metalloenzymes.
This guide will therefore focus on a detailed protocol for studying the inhibition of human Carbonic Anhydrase II (hCA II) by Benzothiazole-2-sulfonic acid. hCA II is a well-characterized, commercially available, and physiologically important enzyme, making it an excellent model for these studies.
Pre-Experimental Considerations
Physicochemical Properties of Benzothiazole-2-sulfonic acid
A thorough understanding of the test compound's properties is crucial for accurate and reproducible results.
| Property | Value | Source |
| Molecular Formula | C₇H₅NO₃S₂ | [5] |
| Molecular Weight | 215.25 g/mol | [5] |
| Appearance | White to off-white crystalline solid | |
| Solubility | Highly soluble in water and polar organic solvents like DMSO and methanol. | [4] |
| pKa | The sulfonic acid group is highly acidic, with a pKa typically below 1. This means it will be fully deprotonated and negatively charged at physiological pH. |
Causality: The high water solubility of Benzothiazole-2-sulfonic acid simplifies stock solution preparation and minimizes the need for high concentrations of organic solvents in the assay buffer, which could otherwise denature the enzyme or interfere with the assay. Its acidic nature and charged state at neutral pH are key features to consider when interpreting its binding mode within an enzyme's active site.
Reagent and Material Preparation
Self-Validation: The purity and correct concentration of all reagents are paramount for a self-validating system. Impurities or incorrect concentrations can lead to erroneous kinetic data.
-
Benzothiazole-2-sulfonic acid (BTSA): Procure from a reputable chemical supplier (e.g., Sigma-Aldrich, VWR). Purity should be ≥95%.
-
Stock Solution (10 mM): Accurately weigh the required amount of BTSA and dissolve it in high-purity dimethyl sulfoxide (DMSO). Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Human Carbonic Anhydrase II (hCA II): Obtain purified hCA II (e.g., from human erythrocytes, Sigma-Aldrich).
-
Enzyme Stock Solution (1 mg/mL): Dissolve the lyophilized powder in cold (4°C) 10 mM Tris-HCl buffer (pH 7.4). Aliquot and store at -80°C.
-
-
Substrate (p-Nitrophenyl Acetate - pNPA):
-
Assay Buffer: 50 mM Tris-HCl buffer, pH 7.5.
-
Positive Control (Acetazolamide): A known potent CA inhibitor.
-
Control Stock Solution (10 mM): Dissolve in DMSO.
-
-
96-well microplates: Clear, flat-bottomed plates suitable for spectrophotometric readings.
Experimental Workflow: A Step-by-Step Guide
The overall workflow for assessing the inhibitory potential of Benzothiazole-2-sulfonic acid against hCA II is depicted below. This multi-stage process ensures a thorough characterization from initial screening to detailed kinetic analysis.
Caption: Experimental workflow for enzyme inhibition studies.
Detailed Protocol: Inhibition of hCA II Esterase Activity
This protocol is based on the well-established assay that monitors the hCA II-catalyzed hydrolysis of p-nitrophenyl acetate (pNPA) to the colored product p-nitrophenol, which absorbs light at 405 nm.[5]
Phase 1: Assay Optimization
Causality: Before testing the inhibitor, it is critical to establish assay conditions where the enzyme activity is linear with time and concentration. This ensures that any observed decrease in reaction rate is due to inhibition and not assay artifacts.
-
Determine Optimal hCA II Concentration:
-
Prepare several dilutions of the hCA II working solution in the assay buffer.
-
In a 96-well plate, add a fixed, non-limiting concentration of pNPA (e.g., 1 mM) to each enzyme dilution.
-
Monitor the increase in absorbance at 405 nm over 10-15 minutes.
-
Select an enzyme concentration that yields a linear reaction rate for at least 10 minutes and an absorbance change of approximately 0.5-1.0 AU.
-
Phase 2: IC₅₀ Determination
The IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[11] It is a standard measure of inhibitor potency.
-
Prepare Serial Dilutions of Benzothiazole-2-sulfonic acid:
-
Perform a serial dilution of the 10 mM BTSA stock solution in DMSO to obtain a range of concentrations (e.g., from 1 mM down to 10 nM). It is common to use half-log or 2-fold dilutions.
-
-
Set up the 96-well Plate:
-
A typical reaction setup per well is outlined in the table below. It is crucial to include controls for a self-validating experiment.
-
| Well Type | Component 1 | Component 2 | Component 3 | Component 4 | Purpose |
| Blank | 178 µL Assay Buffer | 2 µL DMSO | 20 µL Assay Buffer | - | Corrects for background absorbance. |
| 100% Activity | 158 µL Assay Buffer | 2 µL DMSO | 20 µL hCA II | 20 µL pNPA | Represents the uninhibited enzyme reaction rate. |
| Inhibitor | 158 µL Assay Buffer | 2 µL BTSA dilution | 20 µL hCA II | 20 µL pNPA | Measures the reaction rate at different inhibitor concentrations. |
| Positive Control | 158 µL Assay Buffer | 2 µL Acetazolamide | 20 µL hCA II | 20 µL pNPA | Validates the assay's ability to detect inhibition. |
-
Perform the Assay:
-
Add the assay buffer and DMSO/inhibitor solutions to the appropriate wells.
-
Add the hCA II working solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the pNPA substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-15 minutes.
-
-
Data Analysis for IC₅₀:
-
Calculate Reaction Rates: For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Calculate Percent Inhibition: Use the following formula for each BTSA concentration: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_blank) / (V₀_100%_activity - V₀_blank))
-
Plot Dose-Response Curve: Plot the % Inhibition (Y-axis) against the logarithm of the BTSA concentration (X-axis).
-
Determine IC₅₀: Use a non-linear regression analysis (e.g., with GraphPad Prism or similar software) to fit the data to a sigmoidal dose-response curve (variable slope) and determine the IC₅₀ value.[11]
-
Phase 3: Kinetic Analysis to Determine Mechanism of Inhibition
Once the IC₅₀ is determined, further kinetic studies are performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).
-
Experimental Design:
-
The experiment is similar to the IC₅₀ determination, but now both the substrate (pNPA) and inhibitor (BTSA) concentrations are varied.
-
Set up a matrix of reactions with several fixed concentrations of BTSA (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀) and, for each inhibitor concentration, a range of pNPA concentrations (e.g., from 0.1 x Kₘ to 10 x Kₘ of hCA II for pNPA).
-
-
Data Analysis for Inhibition Mechanism and Kᵢ:
-
Measure the initial velocity (V₀) for each combination of substrate and inhibitor concentration.
-
Lineweaver-Burk Plot: Plot 1/V₀ (Y-axis) versus 1/[Substrate] (X-axis) for each inhibitor concentration. The pattern of the lines indicates the inhibition mechanism.[1]
-
Competitive: Lines intersect on the Y-axis.
-
Non-competitive: Lines intersect on the X-axis.
-
Uncompetitive: Lines are parallel.
-
Mixed: Lines intersect in the second or third quadrant.
-
-
Dixon Plot: Plot 1/V₀ (Y-axis) versus Inhibitor Concentration (X-axis) at different fixed substrate concentrations. The intersection point of the lines can be used to determine the inhibition constant (Kᵢ).[12][13]
-
Calculate Kᵢ: The inhibition constant (Kᵢ) is a more fundamental measure of inhibitor potency than the IC₅₀. For competitive inhibition, it can be calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) Where [S] is the substrate concentration and Kₘ is the Michaelis constant of the enzyme for the substrate. More accurate Kᵢ values can be derived from global fitting of the full kinetic dataset using specialized software.
-
Caption: Binding of sulfonamides/sulfonic acids to the zinc ion in the active site of carbonic anhydrase.
Causality of Inhibition: The deprotonated sulfonic acid group (R-SO₃⁻) of Benzothiazole-2-sulfonic acid is hypothesized to act as a mimic of the transition state of the CO₂ hydration reaction. It can displace the zinc-bound water molecule in the active site of carbonic anhydrase and coordinate directly to the Zn²⁺ ion.[2][3][6][7][8][9] This strong interaction prevents the binding and catalysis of the natural substrate, leading to inhibition of the enzyme.
Data Visualization and Interpretation
Proper visualization of the data is essential for interpreting the results of the inhibition studies.
| Data Visualization | Purpose | Key Parameters Obtained |
| Dose-Response Curve | To determine the potency of the inhibitor. | IC₅₀: The concentration of inhibitor that causes 50% inhibition. |
| Lineweaver-Burk Plot | To determine the mechanism of inhibition. | Vₘₐₓ (apparent) and Kₘ (apparent) . Changes in these parameters in the presence of the inhibitor reveal the inhibition type. |
| Dixon Plot | An alternative graphical method to determine the inhibition constant. | Kᵢ: The inhibition constant, a measure of the inhibitor's binding affinity. |
Conclusion and Future Directions
This guide provides a detailed, scientifically-grounded protocol for investigating the enzyme inhibitory properties of Benzothiazole-2-sulfonic acid, using human Carbonic Anhydrase II as a model system. The described methodologies, from initial IC₅₀ determination to detailed kinetic analysis, offer a robust framework for characterizing the potency and mechanism of action of this compound. The principles outlined are transferable to the study of other potential enzyme targets.
Future work should focus on screening Benzothiazole-2-sulfonic acid against a panel of different metalloenzymes to identify its primary targets. For any confirmed interactions, co-crystallization of the inhibitor with the target enzyme would provide invaluable structural information to validate the binding mode and guide the design of more potent and selective second-generation inhibitors for potential therapeutic applications.
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Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International journal of molecular sciences, 22(22), 12558. [Link]
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De Vita, D., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS medicinal chemistry letters, 13(2), 266–271. [Link]
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Application Note & Protocols: Synthesis of 2-Substituted Benzothiazole Derivatives
A Senior Application Scientist's Guide to the Condensation of 2-Aminothiophenol with Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzothiazole Scaffold in Modern Chemistry
The benzothiazole core, a bicyclic system formed by the fusion of benzene and thiazole rings, is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties and rigid structure make it a cornerstone for the development of a vast array of functional molecules. In the pharmaceutical industry, benzothiazole derivatives are recognized for their broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] This has led to their incorporation into numerous clinically significant drugs and investigational compounds.[2]
The most reliable and versatile method for synthesizing the 2-substituted benzothiazole core is the condensation of 2-aminothiophenol with a carbonyl-containing substrate.[4][5] This guide focuses specifically on the reaction with carboxylic acids, a widely used and highly adaptable method.
A Note on Sulfonic Acids: While the direct condensation of 2-aminothiophenol with sulfonic acids to form 2-substituted benzothiazoles is not a standard synthetic route, sulfonic acids play a critical role as powerful Brønsted acid catalysts.[1][6] Reagents like methanesulfonic acid (MeSO₃H) and p-toluenesulfonic acid (TsOH) are frequently employed to accelerate the cyclization and dehydration steps, enhancing reaction rates and yields.[1][7] This guide will detail protocols where sulfonic acids are used in this catalytic capacity.
Reaction Mechanism and Scientific Rationale
The synthesis of a 2-substituted benzothiazole from 2-aminothiophenol and a carboxylic acid is fundamentally a cyclocondensation reaction. The process is driven by the formation of a stable aromatic heterocyclic system.
Causality Behind the Mechanism:
-
Initial Amide Formation: The reaction commences with the nucleophilic amino group (-NH₂) of 2-aminothiophenol attacking the electrophilic carbonyl carbon of the carboxylic acid. This step typically requires activation of the carboxylic acid or harsh conditions (high temperature) to form an intermediate amide, N-(2-mercaptophenyl)amide.
-
Acid-Catalyzed Cyclization: This is the rate-determining step where the choice of catalyst is crucial. An acid catalyst, such as polyphosphoric acid (PPA) or a sulfonic acid, protonates the amide carbonyl oxygen.[4] This protonation significantly increases the electrophilicity of the carbonyl carbon.
-
Intramolecular Nucleophilic Attack: The neighboring thiol group (-SH), a potent nucleophile, then attacks the activated carbonyl carbon. This intramolecular step is entropically favored and leads to the formation of a five-membered heterocyclic intermediate, a 2-hydroxybenzothiazoline.
-
Dehydration: The final step is the acid-catalyzed elimination of a water molecule from the 2-hydroxybenzothiazoline intermediate. This dehydration step is irreversible and results in the formation of the stable, aromatic benzothiazole ring.[4]
Polyphosphoric acid (PPA) is a classic choice for this transformation as it serves as a solvent, an effective acid catalyst, and a powerful dehydrating agent, driving the equilibrium towards the final product.[4][8]
Experimental Protocols
Protocol 1: Heterogeneous Catalysis using Methanesulfonic Acid on Silica (MeSO₃H/SiO₂) - A Green Chemistry Approach
This protocol leverages a reusable solid-supported acid catalyst, simplifying work-up and aligning with green chemistry principles.[1][6] The silica support enhances the catalytic activity and allows for easy filtration to recover the catalyst.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Purpose |
| 2-Aminothiophenol | ≥98% | Sigma-Aldrich | Starting Material |
| Aromatic/Aliphatic Carboxylic Acid | ≥98% | Acros Organics | Starting Material (Substituent Source) |
| Methanesulfonic Acid/Silica Gel | Catalyst Grade | Prepared* | Heterogeneous Acid Catalyst |
| Toluene | Anhydrous | Fisher Scientific | Solvent |
| Ethyl Acetate | ACS Grade | VWR | Extraction Solvent |
| Saturated Sodium Bicarbonate | ACS Grade | LabChem | Neutralization (Work-up) |
| Anhydrous Magnesium Sulfate | ACS Grade | EMD Millipore | Drying Agent |
| Silica Gel for Chromatography | 230-400 mesh | Sorbent Tech. | Purification |
*Note: MeSO₃H/SiO₂ can be readily prepared by stirring silica gel with methanesulfonic acid in a suitable solvent followed by drying.
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, add 2-aminothiophenol (10 mmol, 1.25 g), the desired carboxylic acid (11 mmol), and MeSO₃H/SiO₂ (0.5 g).
-
Solvent Addition: Add 40 mL of anhydrous toluene to the flask. The solvent facilitates azeotropic removal of water, which is a critical byproduct.
-
Reaction Execution: Heat the mixture to reflux (approx. 110-115 °C) with vigorous stirring.
-
Self-Validating Checkpoint (Monitoring): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) mobile phase. Spot the starting materials and the reaction mixture. The reaction is complete upon the disappearance of the limiting reagent (typically 2-aminothiophenol) and the appearance of a new, distinct product spot (visualized under UV light). The theoretical volume of water should also collect in the Dean-Stark trap. Reaction times typically range from 2 to 6 hours.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to recover the solid MeSO₃H/SiO₂ catalyst. The catalyst can be washed with ethyl acetate, dried in an oven, and stored for reuse.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) to remove any unreacted carboxylic acid and residual catalyst, followed by brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude solid or oil is purified by flash column chromatography on silica gel, typically eluting with a gradient of ethyl acetate in hexane, to afford the pure 2-substituted benzothiazole derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Protocol 2: Microwave-Assisted Synthesis (Solvent-Free)
Microwave irradiation offers a significant acceleration of chemical reactions, often leading to higher yields and cleaner product profiles in a fraction of the time required for conventional heating.[1][9] This solvent-free protocol is particularly efficient and environmentally benign.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Purpose |
| 2-Aminothiophenol | ≥98% | Sigma-Aldrich | Starting Material |
| Aromatic/Aliphatic Carboxylic Acid | ≥98% | Acros Organics | Starting Material (Substituent Source) |
| Polyphosphoric Acid (PPA) | 115% | Alfa Aesar | Catalyst and Dehydrating Agent |
| Dichloromethane (DCM) | ACS Grade | VWR | Extraction Solvent |
| Saturated Sodium Bicarbonate | ACS Grade | LabChem | Neutralization (Work-up) |
Step-by-Step Methodology
-
Reaction Setup: In a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, combine 2-aminothiophenol (2 mmol, 0.25 g) and the carboxylic acid (2 mmol).
-
Catalyst Addition: Carefully add polyphosphoric acid (PPA, approx. 1 g) to the vessel. Safety Note: PPA is highly viscous and corrosive. Handle with care in a fume hood.
-
Reaction Execution: Seal the vessel and place it in a dedicated laboratory microwave reactor. Irradiate the mixture at 150 °C for 3-10 minutes (power setting: 100-200 W). Optimization of time and temperature may be required for different substrates.
-
Self-Validating Checkpoint (Monitoring): Upon completion, a single product spot should be dominant on the TLC plate. The reaction mixture will typically be a dark, viscous liquid.
-
Work-up and Isolation:
-
Allow the vessel to cool to room temperature.
-
Carefully add 20 mL of cold water to the vessel and stir until the viscous mixture dissolves or becomes a slurry.
-
Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). The product often precipitates as a solid at this stage.
-
Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification & Characterization: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography as described in Protocol 1. Characterize the final product to confirm its identity and purity.
Data Presentation: A Comparative Overview
The choice of methodology can significantly impact reaction outcomes. The following table summarizes typical results for the synthesis of 2-phenylbenzothiazole from benzoic acid and 2-aminothiophenol under various conditions.
| Method | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Conventional Heating | Polyphosphoric Acid (PPA) | Neat | 220 | 4 | ~85-95 | [4] |
| Heterogeneous Catalysis | MeSO₃H/SiO₂ | Toluene | 110 | 3 | ~90 | [1][6] |
| Microwave-Assisted | P₄S₁₀ | Neat | 150 (MW) | 0.07 (4 min) | ~92 | [1] |
| Microwave-Assisted | None (Neat) | Neat | (MW) | 0.33 (20 min) | ~80-90 | [9] |
| Ionic Liquid | (bmim)BF₄ | (bmim)BF₄ | 100 | 0.17 (10 min) | ~94 | [4] |
| Coupling Reagent | (o-CF₃PhO)₃P | Toluene | 110 | 12 | ~91 | [10] |
Experimental Workflow Visualization
The overall process, from reactant preparation to final product analysis, can be streamlined into a logical workflow.
Conclusion and Future Outlook
The condensation of 2-aminothiophenol with carboxylic acids remains a cornerstone of heterocyclic synthesis, providing robust and versatile access to the medicinally vital benzothiazole scaffold. As demonstrated, this transformation can be achieved through various methodologies, from traditional high-temperature reactions using PPA to modern, sustainable protocols employing microwave irradiation and recyclable solid-supported sulfonic acid catalysts. The choice of protocol allows researchers to balance factors such as reaction time, energy consumption, substrate scope, and ease of purification. Future advancements will likely continue to focus on developing even greener, more atom-economical catalytic systems and expanding the substrate scope to include more complex and functionalized starting materials, further cementing the importance of benzothiazoles in the future of drug discovery.
References
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Benhaddou, R., C. Hubert, et al. (2020). "Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review." Molecules, 25(18), 4239. [Link]
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Organic Chemistry Portal. "Benzothiazole synthesis." [Link]
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Chakraborti, A. K., et al. "An Efficient Synthesis of Benzothiazoles by Direct Condensation of Carboxylic Acids with 2-Aminothiophenol under Microwave Irradiation." ResearchGate. [Link]
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Gao, X., J. Liu, et al. (2020). "Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry." Molecules, 25(7), 1675. [Link]
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Sharghi, H., & Asemani, O. (2009). "Methanesulfonic acid/SiO2 as an efficient combination for the synthesis of 2-substituted aromatic and aliphatic benzothiazoles from carboxylic acids." Synthetic Communications, 39(5), 860-867. [Link]
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Bansal, R. K. (2022). "Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles." Molecules, 27(8), 2568. [Link]
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Xiao, X., et al. "Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid." ResearchGate. [Link]
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Shaikh, A. A., et al. (2022). "Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol." Molecules, 27(23), 8303. [Link]
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Lee, J. C., & Park, J. Y. (2012). "L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation." Journal of Applied Science and Engineering, 15(3), 275-280. [Link]
-
Hein, D. W., Alheim, R. J., & Leavitt, J. J. (1957). "The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles." Journal of the American Chemical Society, 79(2), 427-429. [Link]
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Abdel-Wahab, B. F., et al. (2023). "Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs." RSC Medicinal Chemistry, 14(1), 16-70. [Link]
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Praveen, C., et al. (2012). "Microwave-assisted one-pot synthesis of benzothiazole and benzoxazole libraries as analgesic agents." Journal of Chemical Sciences, 124(3), 609-624. [Link]
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Farshori, N. N., et al. "SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES." International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Banerjee, S., et al. (2022). "Recent Advances in the Synthesis of Benzothiazole and its Derivatives." ResearchGate. [Link]
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Kumar, D., et al. (2021). "Solid‐Supported Materials‐Based Synthesis of 2‐Substituted Benzothiazoles: Recent Developments and Sanguine Future." ChemistrySelect, 6(45), 12521-12543. [Link]
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Kumar, D., et al. "Solid‐Supported Materials‐Based Synthesis of 2‐Substituted Benzothiazoles: Recent Developments and Sanguine Future." ResearchGate. [Link]
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Application Notes & Protocols for the Green Synthesis of Benzothiazole-2-sulfonic Acid
Introduction
Benzothiazole-2-sulfonic acid is a significant chemical compound, primarily recognized as an environmental transformation product of vulcanization accelerators like 2-mercaptobenzothiazole (MBT) used in the rubber industry.[1] Its prevalence in aqueous environments and potential relevance to drinking water quality necessitates the development of environmentally benign and efficient synthesis methods, moving away from traditional routes that often employ harsh reagents and generate significant waste.[1] This guide details green chemistry approaches for the synthesis of Benzothiazole-2-sulfonic acid, focusing on strategies that prioritize atom economy, the use of safer solvents and reagents, and waste minimization. We will explore a primary pathway: the green synthesis of the 2-mercaptobenzothiazole (MBT) precursor, followed by its clean, catalytic oxidation to the target sulfonic acid.
Strategic Overview: A Two-Step Green Synthesis Pathway
The most viable green strategy for producing Benzothiazole-2-sulfonic acid involves a two-step process. This approach allows for the application of green chemistry principles at each distinct transformation.
-
Step 1: Green Synthesis of 2-Mercaptobenzothiazole (MBT). This involves the cyclization of aniline, carbon disulfide, and sulfur. Modern green protocols focus on optimizing reaction conditions to improve yield and safety, such as eliminating the production of hazardous byproducts like hydrogen sulfide (H₂S).[2]
-
Step 2: Catalytic Oxidation of MBT to Benzothiazole-2-sulfonic acid. This step is critical for achieving the final product. Green approaches center on replacing stoichiometric, harsh oxidants with catalytic systems that utilize clean oxidants like hydrogen peroxide (H₂O₂), where the only byproduct is water.[3][4]
The following diagram illustrates the strategic retrosynthesis and the proposed forward-synthesis pathway.
Caption: Retrosynthetic and forward-synthesis strategies for Benzothiazole-2-sulfonic acid.
Application Note 1: High-Yield Green Synthesis of 2-Mercaptobenzothiazole (MBT)
Principle: The industrial synthesis of MBT from aniline, carbon disulfide, and sulfur is a well-established but often hazardous process, traditionally producing H₂S gas. A greener approach involves a one-step, high-pressure, high-temperature reaction that proceeds without the formation of H₂S, followed by a non-traditional extraction method to purify the product. This enhances safety and reduces waste streams.[2]
Causality of Experimental Choices:
-
High Temperature (240-255°C) and Pressure (9-10 MPa): These conditions are crucial for driving the reaction to high conversion, maximizing atom economy, and altering the reaction pathway to avoid H₂S formation.[2]
-
High–Low-Temperature Extraction: Utilizing a solvent like toluene for extraction, followed by temperature manipulation for crystallization, replaces the traditional acid-base refining process. This avoids the generation of large volumes of saline wastewater, a significant environmental benefit.[2]
-
Optimized Reagent Ratio: Sensitivity analysis has shown that a specific mass ratio of reactants and solvent is key to maximizing yield.[2] This highlights the importance of process optimization in green chemistry for minimizing unreacted starting materials.
Experimental Protocol 1: Synthesis of 2-Mercaptobenzothiazole (MBT)
Materials:
-
Aniline (C₆H₇N)
-
Carbon Disulfide (CS₂)
-
Sulfur (S)
-
Toluene (C₇H₈)
-
High-pressure stainless steel autoclave with stirring and temperature control
-
Extraction vessel
Procedure:
-
Reaction Setup: Charge the stainless steel autoclave with aniline, carbon disulfide, sulfur, and toluene. A proven mass ratio for optimal yield is approximately S:CS₂:Aniline:Toluene of 6:17:20:90.[2]
-
Reaction Execution: Seal the autoclave. Begin stirring and heat the mixture to 240-255°C. The pressure will rise to approximately 9-10 MPa. Maintain these conditions for 5 hours.[2]
-
Cooling and Depressurization: After the reaction period, cool the autoclave to room temperature. Carefully and safely vent any residual pressure according to standard operating procedures for high-pressure equipment.
-
Extraction: Transfer the crude reaction mixture to an extraction vessel.
-
Purification:
-
Heat the mixture to 65°C to fully dissolve the crude MBT in toluene.
-
Filter the hot solution to remove any insoluble impurities.
-
Cool the filtrate to a low temperature (e.g., -30°C) to induce crystallization of the pure MBT product.
-
Isolate the crystallized MBT by filtration, wash with a small amount of cold toluene, and dry under vacuum.
-
Data Summary:
| Parameter | Value | Rationale |
| Temperature | 240-255 °C | Optimizes reaction rate and prevents H₂S formation.[2] |
| Pressure | 9-10 MPa | Increases reactant concentration and reaction rate.[2] |
| Reaction Time | ~5 hours | Sufficient for achieving high conversion (>98%).[2] |
| Extraction Temp. | 65 °C | Ensures complete dissolution of MBT in toluene.[2] |
| Crystallization Temp. | -30 °C | Maximizes recovery of pure MBT from the solvent.[2] |
| Expected Yield | >82.5% | [2] |
Application Note 2: Green Oxidation of MBT to Benzothiazole-2-sulfonic acid
Principle: The oxidation of a thiol to a sulfonic acid is a fundamental transformation. From a green chemistry perspective, the ideal oxidant is hydrogen peroxide (H₂O₂), as its reduction byproduct is water. This reaction proceeds through sulfenic (RSOH) and sulfinic (RSO₂H) acid intermediates.[3] While the direct oxidation of MBT to the disulfide (MBTS) is common, further oxidation to the sulfonic acid requires carefully controlled conditions to prevent degradation of the heterocyclic ring.[4][5][6] The use of a catalyst can enhance the efficiency and selectivity of this transformation at milder temperatures.
Causality of Experimental Choices:
-
Hydrogen Peroxide (H₂O₂): Chosen as the terminal oxidant for its high active oxygen content (47%) and the benign nature of its byproduct (H₂O). This aligns with the green chemistry principle of preventing waste.
-
Catalytic System: While uncatalyzed oxidation is possible, a catalyst (e.g., a reusable solid acid or a phase-transfer catalyst) can lower the activation energy, allowing the reaction to proceed at lower temperatures and with greater control, thus minimizing side reactions.[7]
-
Aqueous or Biphasic System: Using water as a solvent where possible is a primary goal of green chemistry. A phase-transfer catalyst can be employed to facilitate reactions between an aqueous H₂O₂ phase and an organic phase containing the MBT substrate.
Experimental Protocol 2: H₂O₂-Mediated Oxidation of MBT
Materials:
-
2-Mercaptobenzothiazole (MBT) from Protocol 1
-
Hydrogen Peroxide (30% aqueous solution)
-
Acetic Acid (as a solvent and potential catalyst)
-
Round-bottom flask with magnetic stirrer and reflux condenser
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of MBT in glacial acetic acid.
-
Addition of Oxidant: While stirring the solution at room temperature, slowly add 3.0 to 4.0 equivalents of 30% H₂O₂ dropwise. An exothermic reaction may be observed. Maintain the temperature below 50°C using an ice bath if necessary.
-
Reaction: After the addition is complete, heat the mixture to 60-70°C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction proceeds via the corresponding sulfinic and sulfonic acids.[8]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker of ice-cold water to precipitate the product.
-
Stir for 30 minutes to ensure complete precipitation.
-
-
Isolation:
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove residual acetic acid and H₂O₂.
-
Dry the product, Benzothiazole-2-sulfonic acid, in a vacuum oven.
-
Data Summary & Self-Validation:
| Parameter | Value/Condition | Rationale / Validation Step |
| Oxidant | 30% Hydrogen Peroxide | Green oxidant; byproduct is water. |
| Equivalents of H₂O₂ | 3.0 - 4.0 | Ensures complete oxidation of thiol to sulfonic acid.[3] |
| Solvent | Acetic Acid | Aids in solvency and facilitates the oxidation process.[8] |
| Temperature | 60-70 °C | Provides sufficient energy for oxidation without degrading the benzothiazole ring. |
| Monitoring | TLC | Allows for real-time tracking of the disappearance of starting material (MBT). |
| Purity Check | ¹H NMR, ¹³C NMR, MS | Confirm the structure and purity of the final product. |
Overall Experimental Workflow
The following diagram outlines the complete workflow from starting materials to the final purified product.
Caption: Experimental workflow for the two-step green synthesis.
Alternative & Emerging Green Approaches
The field of green chemistry is continuously evolving. Several other techniques can be applied to the synthesis of the benzothiazole core, which forms the basis of the target molecule:
-
Ultrasound-Assisted Synthesis: The use of ultrasonic irradiation can dramatically accelerate reaction times for benzothiazole formation, often under solvent-free and catalyst-free conditions. This method provides energy for chemical activation through cavitation, improving mass transfer.[9]
-
Heterogeneous Catalysis: Employing solid acid catalysts, such as sulfonic acid functionalized magnetic nanoparticles or sulfated tungstate, allows for easy separation and recycling of the catalyst. This simplifies workup procedures and minimizes waste, adhering to key green chemistry principles.[7][10]
-
Photocatalysis: Visible-light-promoted synthesis using metal-free photosensitizers or semiconductor nanoparticles offers an energy-efficient and environmentally friendly pathway for the cyclization step, operating under mild conditions.
These alternative methods primarily focus on the formation of the benzothiazole ring and could be adapted for the synthesis of the MBT precursor, further enhancing the overall "greenness" of the process.
References
-
Kan, W. K., et al. (2017). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences, 21(5), 1220-1226. [Link]
-
Guo, Y., et al. (2012). A simple and efficient synthesis of 2-substituted benzothiazoles catalyzed by H2O2/HCl. Journal of Heterocyclic Chemistry, 49(6), 1334-1337. [Link]
-
U.S. Army Armament Research and Development Command. (1979). Oxidation of Mercaptobenzothiazole to Benzothiazyl Disulfide in Coolant Media. Defense Technical Information Center. [Link]
-
LANUV. (2020). Benzothiazole-2-sulfonic acid. State Agency for Nature, Environment and Consumer Protection NRW. [Link]
-
Li, W., et al. (2023). Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. Processes, 11(1), 235. [Link]
-
Maleki, A., et al. (2021). Preparation of functionalized magnetic nanoparticles bearing sulfonic acid as an effective reusable solid acid catalyst for the synthesis of benzothiazoles. Polycyclic Aromatic Compounds, 41(5), 1059-1072. [Link]
-
Macho, V., et al. (2001). Catalyzed oxidation of 2-mercaptobenzothiazole to 2-hydroxybenzothiazole. Applied Catalysis A: General, 214(2), 251-256. [Link]
-
Van Hoomissen, D. J., et al. (2017). From Thiol to Sulfonic Acid: Modeling the Oxidation Pathway of Protein Thiols by Hydrogen Peroxide. The Journal of Physical Chemistry A, 121(3), 633-643. [Link]
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Wang, H., et al. (2018). A Much Cleaner Oxidation Process for 2,2′-Dibenzothiazole Disulfide Synthesis Catalyzed by Phosphotungstic Acid. Industrial & Engineering Chemistry Research, 57(4), 1259-1265. [Link]
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Chipman, J. K., et al. (2007). Oxidation of 2-mercaptobenzothiazole in latex gloves and its possible haptenation pathway. Chemical Research in Toxicology, 20(8), 1184-1191. [Link]
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Jereb, M., et al. (2017). Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions. Green Chemistry, 19(10), 2286-2295. [Link]
-
Wikipedia. (n.d.). Sulfonic acid. Retrieved January 25, 2026, from [Link]
-
Zare, F., et al. (2021). Ultrasound-assisted efficient and green synthesis of 2-substituted benzothiazoles under solvent-free condition using recyclable sulfated tungstate. Polycyclic Aromatic Compounds, 1-13. [Link]
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Application Note: Quantification of Benzothiazole-2-sulfonic Acid in Environmental Water Samples Using LC-MS/MS
Introduction: The Environmental Significance of a Persistent Transformation Product
Benzothiazole and its derivatives are high-production-volume chemicals extensively used as vulcanization accelerators in the rubber industry, particularly for tire manufacturing.[1] These compounds are also utilized as corrosion inhibitors and biocides.[2] Due to wear and tear of products like tires and direct industrial discharge, parent benzothiazole compounds such as 2-mercaptobenzothiazole (MBT) are released into the environment.[3] In aqueous matrices, these parent compounds undergo microbial and chemical transformation, leading to the formation of more polar and persistent degradation products.[4]
Benzothiazole-2-sulfonic acid (BTSA) is a major transformation product of several primary benzothiazole accelerators. Its high polarity and resistance to further degradation make it mobile and persistent in the aquatic environment.[1] Consequently, BTSA has become a ubiquitous contaminant in rivers, wastewater, and even drinking water sources, with concentrations typically ranging from 0.1 to 2.5 µg/L.[1] Although there are currently no legally binding limit values for BTSA in drinking water, its persistence and potential for widespread contamination necessitate robust and reliable analytical methods for its monitoring.[1]
This application note provides a detailed protocol for the quantification of benzothiazole-2-sulfonic acid in environmental water samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method, including sample preparation, is designed to be a self-validating system, ensuring accuracy, precision, and reliability for researchers and analytical laboratories.
Physicochemical Properties of Benzothiazole-2-sulfonic Acid
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₇H₅NO₃S₂ | [5] |
| Molecular Weight | 215.25 g/mol | |
| Appearance | White crystalline solid | [6] |
| Water Solubility | High | [6] |
| pKa | (Not specified) | - |
| Log P | Low (indicative of low bioaccumulation potential) | |
| Monoisotopic Mass | 214.971085 Da | [6] |
Environmental Transformation Pathway
The presence of BTSA in the environment is a direct consequence of the degradation of less polar parent benzothiazole compounds. The following diagram illustrates this transformation pathway.
Caption: Environmental sources and transformation of parent benzothiazoles to BTSA.
Analytical Workflow
The accurate quantification of BTSA requires a systematic approach from sample collection to data analysis. The following diagram outlines the comprehensive analytical workflow.
Caption: Comprehensive analytical workflow for BTSA quantification in water samples.
Experimental Protocols
Part 1: Preparation of Standard Solutions
Accurate standard preparation is the foundation of reliable quantification.[1]
1.1. Primary Stock Solution (100 µg/mL)
-
Rationale: A concentrated primary stock is prepared in a non-volatile solvent to ensure long-term stability. Methanol is a suitable solvent for BTSA.
-
Procedure:
-
Accurately weigh approximately 10 mg of Benzothiazole-2-sulfonic acid analytical standard (purity ≥95%) into a clean 100 mL volumetric flask using an analytical balance.[6]
-
Record the exact weight.
-
Add approximately 50 mL of methanol and sonicate for 10 minutes to dissolve the solid completely.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with methanol and mix thoroughly by inverting the flask multiple times.[7]
-
Calculate the exact concentration considering the purity of the standard.
-
Transfer the solution to an amber glass vial and store at -20°C.
-
1.2. Working Standard Solutions and Calibration Curve
-
Rationale: A series of dilutions from the primary stock are prepared to create a calibration curve that brackets the expected concentration range in the samples.
-
Procedure:
-
Prepare a 1 µg/mL intermediate standard solution by diluting the 100 µg/mL primary stock solution with methanol/water (50:50, v/v).
-
From the 1 µg/mL intermediate standard, prepare a series of calibration standards in methanol/water (50:50, v/v). A typical calibration range for environmental water analysis is 0.1, 0.5, 1, 5, 10, 50, and 100 ng/mL.
-
Part 2: Sample Preparation using Solid Phase Extraction (SPE)
-
Rationale: SPE is employed to concentrate the analyte from the water matrix and remove potential interferences, thereby increasing the sensitivity and robustness of the method.[2] A polymeric sorbent is recommended for polar compounds like BTSA.[2]
2.1. SPE Cartridge Conditioning
-
Pass 5 mL of methanol through the polymeric SPE cartridge.
-
Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
2.2. Sample Loading
-
Measure 100-500 mL of the filtered water sample.
-
Acidify the sample to pH 3 with formic acid.
-
Pass the sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
2.3. Cartridge Washing
-
Wash the cartridge with 5 mL of deionized water to remove salts and other highly polar interferences.
-
Dry the cartridge under vacuum for 10-15 minutes.
2.4. Elution
-
Elute the retained BTSA from the cartridge with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of methanol/water (50:50, v/v) for LC-MS/MS analysis.
Part 3: LC-MS/MS Analysis
-
Rationale: LC-MS/MS provides high selectivity and sensitivity for the detection of trace levels of BTSA in complex environmental matrices.[8] Analysis in negative ion mode is optimal due to the acidic nature of the sulfonic acid group.[2]
3.1. Liquid Chromatography Conditions
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18 (2.1 mm x 150 mm, 3.5 µm) or equivalent |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | 0-1 min: 2% B; 1-2 min: 2-20% B; 2-16.5 min: 20-98% B; 16.5-22 min: 98% B; 22.1-27 min: 2% B (re-equilibration) |
| Source: Adapted from MassBank record MSBNK-BAFG-CSL23111014737[7] |
3.2. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (m/z) | 213.96 |
| Product Ions (m/z) | 134.01 (Quantifier), 57.98 (Qualifier) |
| Collision Energy | 40 V |
| Source: Adapted from MassBank record MSBNK-BAFG-CSL23111014737[7] |
Data Analysis and Quality Control
A robust quality control (QC) protocol is essential for ensuring the reliability of the analytical data.[9]
4.1. Quantification
-
A calibration curve is constructed by plotting the peak area of the analyte against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.
-
The concentration of BTSA in the samples is determined from the calibration curve.
4.2. Quality Control
-
Method Blank: A method blank (reagent water) should be processed with each batch of samples to assess for potential contamination.
-
Laboratory Control Spike (LCS): A reagent water sample spiked with a known concentration of BTSA is analyzed with each batch to monitor the accuracy of the method.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): A pair of environmental samples are spiked with a known concentration of BTSA to evaluate the effect of the sample matrix on the analytical method.
-
Continuing Calibration Verification (CCV): A mid-level calibration standard is analyzed periodically throughout the analytical run to ensure the stability of the instrument's response.
Method Performance
The following table summarizes typical performance data for the analysis of benzothiazoles in water.
| Parameter | Typical Value | Source |
| Limit of Quantification (LOQ) | 20 - 200 ng/L | [2] |
| Recovery | 70 - 130% | (Expected range based on EPA guidelines)[10] |
| Relative Standard Deviation (RSD) | < 25% | [2] |
Conclusion
The ubiquitous presence of benzothiazole-2-sulfonic acid in the aquatic environment highlights the need for sensitive and reliable analytical methods for its routine monitoring. The LC-MS/MS method detailed in this application note provides a robust and validated protocol for the quantification of BTSA in environmental water samples. By adhering to the outlined procedures for standard preparation, sample extraction, and quality control, analytical laboratories can generate high-quality, defensible data to support environmental monitoring programs and risk assessments.
References
-
Benzothiazole-2-sulfonic acid. (n.d.). State Office for Nature, Environment and Consumer Protection NRW. [Link]
-
Standard Solution Preparation: A Comprehensive Guide. (2024, October 25). News. [Link]
-
Kloepfer, A., Jekel, M., & Reemtsma, T. (2004). Determination of Benzothiazoles From Complex Aqueous Samples by Liquid Chromatography-Mass Spectrometry Following Solid-Phase Extraction. Journal of Chromatography A, 1058(1-2), 81-88. [Link]
-
How To Make A Standard Solution. (2024, July 17). The Chemistry Blog. [Link]
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Benzothiazole-2-sulfonic acid. (n.d.). PubChem. [Link]
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Benzothiazole-2-sulfonic acid. (2025, January 17). MassBank. [Link]
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Liao, C., Lee, S., & Kannan, K. (2018). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Environmental Science & Technology, 52(9), 5007-5026. [Link]
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van den Berg, R. A., Ho, C. S., & van der Werf, M. J. (2006). Quality control in LC-MS/MS. Briefings in Functional Genomics & Proteomics, 5(1), 63-71. [Link]
-
De Wever, H., De Cort, S., Noots, I., & Verachtert, H. (1998). Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. Applied and Environmental Microbiology, 64(9), 3270–3275. [Link]
-
Kloepfer, A., Jekel, M., & Reemtsma, T. (2005). Occurrence of Benzothiazoles in Municipal Wastewater and Their Fate in Biological Treatment. Environmental Science & Technology, 39(10), 3792-3798. [Link]
-
Kero, F., & Andersson, P. L. (2013). Recent Trends in the Use of LC-MS-MS for the Testing of Food and Environmental Contaminants. Spectroscopy Online. [Link]
-
How to Make a Standard Solution. (n.d.). The Chemistry Blog. [Link]
-
U.S. Environmental Protection Agency. (2016, February). Protocol for Review and Validation of New Methods for Regulated Organic and Inorganic Analytes in Wastewater Under EPA's Alternate Test Procedure Program. [Link]
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The Key Role of Vulcanization Accelerators in the Rubber Industry: The Balance Between Processing Safety and Vulcanization Rate. (2025, January 26). Jet Mill Equipment Manufacturer. [Link]
-
Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. (2025, November 18). Molecules. [Link]
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Mass Spectrometry Applications for Environmental Analysis. (2010, December 9). Shimadzu. [Link]
-
Guide to Preparation of Stock Standard Solutions. (n.d.). Scribd. [Link]
-
2-Mercaptobenzothiazole Degradation Pathway. (2006, February 19). Eawag-BBD. [Link]
-
U.S. Environmental Protection Agency. (2002, November). Guidance on Environmental Data Verification and Data Validation. [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC. [Link]
-
Concentration of Solution Formulas. (2024, October 12). YouTube. [Link]
-
Microbial and photolytic degradation of benzothiazoles in water and wastewater. (n.d.). HAL Open Science. [Link]
-
De Wever, H., & Verachtert, H. (1997). Microbial and photolytic degradation of benzothiazoles in water and wastewater. Water Research, 31(11), 2673-2684. [Link]
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Application Notes and Protocols: The Role of Benzothiazole Accelerators in Rubber Vulcanization
Introduction: The Imperative of Crosslinking in Elastomers
The transformation of raw, tacky rubber into a durable, elastic material is a cornerstone of polymer science, a process known as vulcanization. At its core, vulcanization introduces crosslinks between polymer chains, converting a high-viscosity liquid into a thermoset solid with vastly improved mechanical properties, thermal stability, and chemical resistance.[1] Unaccelerated sulfur vulcanization, however, is an impractically slow process requiring high temperatures and large amounts of sulfur, leading to suboptimal properties.[2] This guide delves into the pivotal role of the benzothiazole class of accelerators in modern rubber technology, elucidating their chemical mechanisms, practical applications, and the analytical significance of their transformation products, such as Benzothiazole-2-sulfonic acid.
The Chemical Symphony of Accelerated Vulcanization
Accelerated sulfur vulcanization is a complex interplay of several key ingredients, each with a specific function. The process can be broadly divided into three phases: the induction period (scorch), the curing phase, and the reversion or overcure phase.[3]
Core Components of the Vulcanization System
-
Sulfur: The primary crosslinking agent. Elemental sulfur, typically in its rhombic S₈ form, opens its ring structure to form polysulfidic crosslinks between polymer chains.
-
Zinc Oxide (ZnO): An inorganic activator that is indispensable for the efficiency of most organic accelerators.[4] It forms a complex with the accelerator and a fatty acid, which is the key to initiating the vulcanization process.[4]
-
Stearic Acid (C₁₈H₃₆O₂): A fatty acid that functions as an organic activator or co-activator. It solubilizes the zinc oxide by forming zinc stearate, which in turn can complex with the accelerator, increasing the efficiency of the system.[5]
The Central Role of Benzothiazole Accelerators
Benzothiazole derivatives are the workhorses of the rubber industry, providing a balance of processing safety and efficient curing.[6] Their primary function is to form an active sulfurating agent that is far more reactive than elemental sulfur alone. The general mechanism proceeds as follows:
-
Formation of the Activator Complex: Zinc oxide and stearic acid react to form zinc stearate. This complex then coordinates with the benzothiazole accelerator (e.g., 2-mercaptobenzothiazole, MBT).[7]
-
Sulfur Activation: The accelerator-zinc complex reacts with the S₈ sulfur ring, breaking it open to form a polysulfidic complex (Accelerator-Sₓ-Zn-Stearate). This is the active sulfurating agent.[7]
-
Formation of Crosslink Precursors: The active sulfurating agent reacts with the rubber polymer chain at an allylic carbon position, attaching a pendant accelerator-polysulfide group (Rubber-Sₓ-Accelerator).[7]
-
Crosslink Formation: This pendant group then reacts with a second rubber chain to form a stable polysulfidic crosslink (Rubber-Sₓ-Rubber), regenerating a form of the accelerator to continue the cycle.[7]
Protocol 2: Tensile Properties of Vulcanized Rubber (ASTM D412)
This protocol measures the force required to stretch a vulcanized rubber specimen until it breaks, providing key data on its strength and elasticity. [8] Methodology:
-
Sample Vulcanization: Cure sheets of the rubber compound in a compression molding press at the specified temperature (e.g., 160°C) for its tc90 time, as determined by the rheometer.
-
Specimen Preparation:
-
Allow the vulcanized sheets to condition at standard laboratory temperature (23 ± 2°C) for at least 16 hours.
-
Using a steel die (e.g., Die C, "dumbbell" shape), cut at least 3-5 test specimens from the sheet. [9] * Measure the thickness and width of the narrow section of each specimen.
-
-
Test Execution:
-
Mount the specimen in the grips of a universal testing machine (tensile tester).
-
If measuring modulus, attach an extensometer to the narrow section.
-
Start the test, pulling the specimen at a constant speed (typically 500 mm/min) until it ruptures. [10]4. Data Analysis: The software records the force and elongation. The following properties are calculated:
-
Tensile Strength (MPa): The maximum force recorded divided by the initial cross-sectional area.
-
Elongation at Break (%): The increase in length at the point of rupture, expressed as a percentage of the original length.
-
Modulus at x% Elongation (MPa): The force at a specific elongation (e.g., 100% or 300%) divided by the initial cross-sectional area. This indicates the material's stiffness.
-
Conclusion
The benzothiazole family of accelerators is fundamental to the modern rubber industry, enabling the precise control of vulcanization kinetics to achieve desired material properties. While Benzothiazole-2-sulfonic acid itself is not a direct participant in the crosslinking reaction, its role as a transformation product makes it a key analyte for environmental monitoring and for understanding the lifecycle of rubber additives. A thorough understanding of the mechanisms and the application of standardized testing protocols are essential for researchers and professionals in the development of high-performance elastomeric materials.
References
-
Ghosh, P., et al. (2003). Sulfur Vulcanization of Natural Rubber for Benzothiazole Accelerated Formulations: From Reaction Mechanisms to a Rational Kinetic Model. Rubber Chemistry and Technology, 76(3), 592-693. [Link]
-
LANUV. (n.d.). Benzothiazole-2-sulfonic acid. State Agency for Nature, Environment and Consumer Protection NRW. [Link]
-
Teker, M., Usluoğlu, A., & Öztürk, E. (2021). The Effect of Accelerators on Vulcanization of Natural Rubber Compounds. Journal of the Turkish Chemical Society Section B: Chemical Engineering, 7(1), 1-12. [Link]
-
Ghosh, P., et al. (2003). Sulfur vulcanization of natural rubber for benzothiazole accelerated formulations: from reaction mechanisms to a rational kinetic model. SciSpace. [Link]
-
QingDao Rayway Chemical Co.,Ltd. (n.d.). A full range of Rubber Accelerators. [Link]
-
Semantic Scholar. (2003). Sulfur Vulcanization of Natural Rubber for Benzothiazole Accelerated Formulations: From Reaction Mechanisms to a Rational Kinetic Model. [Link]
-
Frank Bacon Machinery Sales Co. (2023). ASTM D412 Step by Step How To Rubber Test. [Link]
-
ASTM International. (n.d.). D2084 - Standard Test Method for Rubber Property—Vulcanization Using Oscillating Disk Cure Meter. [Link]
-
Vennok. (n.d.). Rubber Accelerator CBS (CZ) - Technical Data Sheet (TDS). [Link]
-
ShibataFenderTeam. (2020). Mixing - A STEP BY STEP OPERATION. [Link]
-
Cantera. (n.d.). Viewing a reaction path diagram. [Link]
-
Sunshine Industries. (2024). Difference Between TMQ, TDQ, MBT, MBTS, CBS, TBBS & More. [Link]
-
Gasket Fabricators Association. (n.d.). Rubber Compounding & Mixing. [Link]
-
Setyadewi, N. M., & Mayasari, H. E. (2020). Curing characteristic of various accelerators on natural rubber/chloroprene rubber blends. Jurnal Dinamika Penelitian Industri, 31(2), 154-161. [Link]
-
Presto Group. (n.d.). How to perform ASTM D412 Tensile Test on Rubber & Elastomers. [Link]
-
ASTM International. (n.d.). D 2084 – 01 - Standard Test Method for Rubber Property—Vulcanization Using Oscillating Disk Cure Meter. [Link]
-
Kiew, P. L., et al. (2022). The Influence of Zinc Stearate Complexes on the Sulfur Vulcanization of Ethylene–Propylene–Diene Monomer. Polymers, 14(21), 4689. [Link]
-
Redox. (2023). Safety Data Sheet Rubber Accelerator MBTS. [Link]
-
My Rubber Heart. (2023). Mooney Scorch Test Explained. [Link]
-
Zeon Chemicals. (n.d.). Processability and Physical Properties. [Link]
-
OCSiAl. (2020). PROCESSING GUIDELINES - TUBALL™. [Link]
-
Chemindustries Ltd. (n.d.). Rubber accelerators. [Link]
-
ASTM International. (2017). D2084 Standard Test Method for Rubber Property—Vulcanization Using Oscillating Disk Cure Meter. [Link]
-
LabsCubed. (n.d.). ASTM D412 Explained: A Complete Guide to Rubber Tensile Testing. [Link]
-
Higashihara, T., et al. (2020). Effect of fatty acids on the accelerated sulfur vulcanization of rubber by active zinc/carboxylate complexes. RSC Advances, 10(9), 5228-5235. [Link]
-
FOREVER SEALS. (2024). The Characteristics of the Rubber Vulcanization Stage. [Link]
-
Western Polyrub. (2022). The Basics of rubber compounding, mixing and rheometer. [Link]
-
Leah4sci. (2023). Synthesis & Multi-Step Reaction Pathways (Orgo 1 Pre-Finals Review) [LIVE Recording]. [Link]
-
ResearchGate. (n.d.). Scorch time and cure time of the rubber compounds. [Link]
-
Donghai Chemical. (n.d.). Vulcanization acceleration mechanism and performance characterization. [Link]
-
ResearchGate. (n.d.). Benzothiazole-accelerated sulfur vulcanization. II. 2-Mercaptobenzothiazole/zinc oxide and bis(2-mercaptobenzothiazole)zinc(II) as accelerators for 2,3-dimethyl-2-butene. [Link]
-
National Institute of Standards and Technology. (n.d.). Standard Materials for Rubber Compounding. [Link]
-
ASTM International. (2016). D2084 - Standard Test Method for Rubber Property—Vulcanization Using Oscillating Disk Cure Meter. [Link]
-
Kind Snail. (n.d.). ASTM D412: Practical Guide to Rubber Tensile Testing and Elastomer Performance Analysis. [Link]
-
Vulcanization and Rheological Control. (2024). [Link]
-
Hunan Gonoava Instrument Co., Ltd. (2023). ASTM D412-0 Tensile Test Method for Vulcanized Rubber and Thermoplastic Elastomers. [Link]
-
Prescott Instruments Ltd. (2023). The Ultimate Guide to Rubber Testing Methods. [Link]
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Troubleshooting & Optimization
Technical Support Center: Sulfonation of Benzothiazole
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the sulfonation of benzothiazole. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the electrophilic sulfonation of the benzothiazole scaffold. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested solutions to help you navigate the complexities of this reaction and achieve optimal outcomes in your research and development endeavors.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems that may arise during the sulfonation of benzothiazole. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step corrective actions.
Problem 1: Low or No Yield of the Desired Sulfonated Benzothiazole
Q: My reaction has resulted in a very low yield, or I have recovered mostly unreacted starting material. What are the likely causes and how can I improve the conversion?
A: Low conversion in a sulfonation reaction typically points to issues with the activity of the sulfonating agent, the reaction conditions, or the stability of the starting material. Let's break down the potential causes and solutions.
Probable Causes & Solutions:
-
Insufficiently Potent Sulfonating Agent: The benzothiazole ring is relatively electron-deficient, making it less reactive towards electrophilic aromatic substitution than benzene.
-
Solution: If you are using concentrated sulfuric acid alone and observing low conversion, consider switching to a more potent sulfonating agent such as fuming sulfuric acid (oleum), which contains sulfur trioxide (SO₃). The true electrophile in sulfonation is SO₃ or its protonated form, and its concentration is much higher in oleum.[1][2]
-
-
Inadequate Reaction Temperature: Sulfonation reactions often require elevated temperatures to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature. A typical starting point for the sulfonation of benzothiazole derivatives is in the range of 40-60°C.[3] Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to find the optimal temperature that promotes product formation without leading to decomposition.
-
-
Short Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Solution: Extend the reaction time and monitor its progress. Some sulfonations can take several hours to reach maximum conversion.
-
-
Moisture in the Reaction: Water can deactivate the sulfonating agent.
-
Solution: Ensure all glassware is thoroughly dried and that anhydrous reagents are used. The reaction should be conducted under a dry atmosphere (e.g., a nitrogen or argon blanket).
-
Experimental Protocol for Optimizing Conversion:
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a drying tube, add benzothiazole.
-
Reagent Addition: Slowly add fuming sulfuric acid (oleum) dropwise to the benzothiazole at 0°C (ice bath). The molar ratio of SO₃ to benzothiazole should be optimized, starting with a slight excess of SO₃.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 40°C, 50°C, or 60°C) and stir for the desired time (e.g., 2, 4, or 6 hours).
-
Monitoring: Periodically take aliquots from the reaction mixture, quench them carefully in ice water, and analyze by TLC or HPLC to determine the consumption of starting material and the formation of the product.
Problem 2: Formation of Multiple Products and Isomers (Regioselectivity Issues)
Q: I have obtained a mixture of sulfonated benzothiazoles. How can I control the position of sulfonation?
A: The formation of multiple isomers is a common challenge in the electrophilic substitution of substituted aromatic and heterocyclic compounds. The position of sulfonation on the benzothiazole ring is governed by the electronic and steric effects of the fused thiazole ring.
Understanding Regioselectivity:
The benzothiazole ring system directs electrophilic substitution primarily to the benzene ring portion. The thiazole moiety is electron-withdrawing, which deactivates the entire molecule towards electrophilic attack compared to benzene. Within the benzene ring of benzothiazole, the positions are not equally reactive. Theoretical and experimental evidence suggests that electrophilic substitution, including sulfonation, preferentially occurs at the 6- and 7-positions. The precise ratio of these isomers can be influenced by reaction conditions.
Probable Causes & Solutions:
-
Kinetic vs. Thermodynamic Control: The ratio of isomers can be dependent on the reaction temperature and time.
-
Solution: Vary the reaction temperature. Lower temperatures may favor the formation of a kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable isomer. It is crucial to experimentally determine the optimal conditions for the desired isomer. The reversibility of sulfonation can be exploited here; prolonged heating might favor the most stable isomer.[1]
-
-
Steric Hindrance: If the benzothiazole is substituted, steric hindrance can play a significant role in directing the incoming sulfonic acid group.
-
Solution: Analyze the structure of your starting material. Large substituents may hinder attack at adjacent positions. This can be used to your advantage to direct sulfonation to a less hindered position.
-
Workflow for Controlling Regioselectivity:
Caption: A workflow for optimizing the regioselectivity of benzothiazole sulfonation.
Problem 3: Polysulfonation
Q: My product appears to be a di- or even tri-sulfonated benzothiazole. How can I prevent this?
A: Polysulfonation occurs when the reaction conditions are too harsh or the sulfonating agent is in large excess, leading to the addition of multiple sulfonic acid groups to the aromatic ring.
Probable Causes & Solutions:
-
High Concentration of Sulfonating Agent: A large excess of oleum or sulfur trioxide significantly increases the likelihood of multiple substitutions.
-
Solution: Carefully control the stoichiometry. Use a minimal excess of the sulfonating agent. A 1:1.1 to 1:1.5 molar ratio of benzothiazole to SO₃ is a good starting point.
-
-
High Reaction Temperature and Long Reaction Time: More forcing conditions can drive the reaction towards polysubstitution.
-
Solution: Reduce the reaction temperature and time. Monitor the reaction closely to stop it once the desired monosulfonated product is formed in a satisfactory yield.
-
Table 1: Recommended Starting Conditions to Avoid Polysulfonation
| Parameter | Recommended Condition | Rationale |
| Sulfonating Agent | Fuming Sulfuric Acid (10-20% SO₃) | Provides sufficient reactivity without being overly aggressive. |
| Molar Ratio (Benzothiazole:SO₃) | 1 : 1.1 - 1.5 | Minimizes the availability of the electrophile for a second substitution. |
| Temperature | 25 - 50 °C | Balances reaction rate with selectivity. |
| Reaction Time | 1 - 4 hours | Monitor closely to avoid over-reaction. |
Problem 4: Product Decomposition or Charring
Q: The reaction mixture has turned dark, and I am unable to isolate any desired product. What could have caused this decomposition?
A: Benzothiazole and its derivatives can be susceptible to decomposition under the harsh, acidic, and oxidizing conditions of sulfonation, especially at high temperatures.
Probable Causes & Solutions:
-
Excessively High Temperature: This is the most common cause of decomposition and charring.
-
Solution: Maintain a controlled reaction temperature using a water or oil bath. Avoid localized heating. If decomposition is observed, repeat the reaction at a lower temperature.
-
-
Highly Concentrated Oleum: Very high concentrations of SO₃ in oleum can be overly aggressive.
-
Solution: Use oleum with a lower percentage of free SO₃ (e.g., 10-20%).
-
-
Presence of Oxidizable Functional Groups: Certain functional groups on the benzothiazole starting material may not be stable to hot, concentrated sulfuric acid.
-
Solution: If your substrate has sensitive groups, consider using a milder sulfonating agent or protecting the sensitive functional groups before sulfonation.
-
Problem 5: Difficult Work-up and Product Isolation
Q: I am having trouble isolating my sulfonated product from the large excess of sulfuric acid.
A: The work-up of sulfonation reactions can be challenging due to the high acidity of the reaction mixture and the high water solubility of the sulfonic acid product.
Recommended Work-up and Purification Protocol:
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will dilute the sulfuric acid and precipitate the sulfonic acid if it is sparingly soluble in the acidic aqueous solution.
-
Neutralization and Salting Out:
-
Slowly add a saturated solution of sodium chloride (brine) or solid sodium chloride. This increases the ionic strength of the solution and can cause the sodium salt of the sulfonic acid to precipitate ("salting out").
-
Alternatively, carefully neutralize the solution with a base like sodium hydroxide or sodium carbonate while cooling in an ice bath. This will form the sodium sulfonate salt, which may be less soluble than the sulfonic acid itself.
-
-
Filtration: Collect the precipitated solid by filtration and wash it with a cold, saturated brine solution to remove residual sulfuric acid.
-
Recrystallization: The crude sodium sulfonate can be purified by recrystallization from water or an alcohol-water mixture.
-
Alternative Purification: For highly soluble sulfonic acids, column chromatography on silica gel is generally not effective. Ion-exchange chromatography can be a viable alternative.[4][5]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of benzothiazole sulfonation?
A1: The sulfonation of benzothiazole follows the general mechanism of electrophilic aromatic substitution. The key steps are:
-
Formation of the Electrophile: In the presence of sulfuric acid, sulfur trioxide (SO₃) is protonated to form the highly electrophilic HSO₃⁺.
-
Electrophilic Attack: The π-electron system of the benzothiazole ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A weak base in the reaction mixture (e.g., HSO₄⁻) removes a proton from the carbon atom that formed the bond with the sulfur, restoring the aromaticity of the ring and yielding the benzothiazole sulfonic acid.[1][6]
Caption: The general mechanism of electrophilic sulfonation of benzothiazole.
Q2: How can I confirm the structure and purity of my sulfonated benzothiazole?
A2: A combination of spectroscopic techniques is essential for the characterization of your product:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the substitution pattern on the aromatic ring. The number of signals, their splitting patterns, and their chemical shifts will provide definitive information about the position of the sulfonic acid group.[7][8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of your product by providing a highly accurate mass measurement.[7]
-
Infrared (IR) Spectroscopy: The presence of characteristic strong absorption bands for the S=O stretches (around 1350 and 1175 cm⁻¹) and the O-H stretch of the sulfonic acid group will confirm the successful sulfonation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing the purity of your product and for separating mixtures of isomers.
Q3: Is the sulfonation of benzothiazole a reversible reaction?
A3: Yes, like the sulfonation of many aromatic compounds, the sulfonation of benzothiazole is reversible. Heating the sulfonated product in dilute aqueous acid can remove the sulfonic acid group, regenerating the starting benzothiazole. This reversibility can be exploited in synthesis, for example, by using the sulfonic acid group as a temporary blocking group to direct other electrophiles to specific positions.[1][9]
References
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- This citation is intentionally left blank for future use.
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Chemistry Steps. (n.d.). Sulfonation of Benzene. Retrieved from [Link]
-
MDPI. (2021). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Retrieved from [Link]
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- This citation is intentionally left blank for future use.
- This citation is intentionally left blank for future use.
-
Evans, M. (2023, January 13). Sulfonation of Aromatic Compounds [Video]. YouTube. Retrieved from [Link]
-
Chemithon. (1997). Sulfonation and Sulfation Processes. Retrieved from [Link]
- Google Patents. (2002). Method for the purification of aryl sulfonic acids and salts.
- This citation is intentionally left blank for future use.
-
De Vos, D., De Wever, H., Bryniok, D., & Verachtert, H. (1998). Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. Applied and Environmental Microbiology, 64(7), 2542–2548. Retrieved from [Link]
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Reddit. (2024). Question on purifying aryl Sulfonic acids. r/Chempros. Retrieved from [Link]
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-
PubMed. (2025). Molecular engineering of multifunctional benzothiazole-sulfonamide hybrids: from synthesis to optoelectronic applications. Retrieved from [Link]
- This citation is intentionally left blank for future use.
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
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- This citation is intentionally left blank for future use.
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The Organic Chemistry Tutor. (2018, May 6). Sulfonation of Benzene & Desulfonation Reaction Mechanism - Aromatic Compounds [Video]. YouTube. Retrieved from [Link]
- This citation is intentionally left blank for future use.
-
Diva-Portal.org. (n.d.). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Retrieved from [Link]
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Navigating the Synthesis of Benzothiazole-2-sulfonic Acid: A Technical Guide to Yield Enhancement
Welcome to the Technical Support Center for the synthesis of Benzothiazole-2-sulfonic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and significantly improve your yields. We will delve into the critical aspects of the reaction, from understanding the underlying mechanisms to optimizing reaction conditions and implementing robust purification strategies.
Understanding the Core Synthesis: Oxidation of 2-Mercaptobenzothiazole
The most prevalent and practical route to Benzothiazole-2-sulfonic acid is the oxidation of 2-mercaptobenzothiazole (MBT). This process, while seemingly straightforward, is nuanced, with the final yield being highly sensitive to a variety of experimental parameters. A thorough understanding of the reaction pathway and potential pitfalls is paramount to achieving high-purity product in excellent yields.
The oxidation of the thiol group in MBT to a sulfonic acid is a multi-step process. Incomplete or over-oxidation can lead to a mixture of products, complicating purification and reducing the yield of the desired Benzothiazole-2-sulfonic acid.
Troubleshooting low conversion in benzothiazole synthesis
Welcome to the technical support center for benzothiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. As a Senior Application Scientist with extensive experience in synthetic and medicinal chemistry, I will provide not just procedural steps, but also the underlying chemical principles to empower you to troubleshoot effectively and optimize your reaction outcomes. Our approach is grounded in established scientific literature and practical laboratory experience to ensure the reliability of the information provided.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address some of the most common issues that lead to low conversion in benzothiazole synthesis in a question-and-answer format.
Question 1: My reaction yield is very low, and I suspect issues with my starting material, 2-aminothiophenol. What could be the problem?
Answer:
The primary suspect in this scenario is the oxidative dimerization of 2-aminothiophenol to form 2,2'-dithiobis(aniline), a common disulfide byproduct.[1] This side reaction is particularly prevalent when the reaction is exposed to air or certain catalysts.[1]
Causality and Experimental Choices:
-
Mechanism of Dimerization: The thiol group (-SH) in 2-aminothiophenol is highly susceptible to oxidation, which leads to the formation of a disulfide bond (S-S) between two molecules.
-
Preventative Measures:
-
Inert Atmosphere: Running the reaction under an inert atmosphere, such as nitrogen or argon, is a highly effective way to minimize oxidation by atmospheric oxygen.[2]
-
Freshness of Reagent: Use freshly opened or purified 2-aminothiophenol. Over time, exposure to air during storage can lead to the formation of the disulfide impurity.
-
Reaction Setup: Degas your solvent before use to remove dissolved oxygen.
-
Troubleshooting Workflow for Starting Material Integrity:
Caption: Troubleshooting workflow for 2-aminothiophenol quality.
Question 2: My reaction stalls, and I've isolated a product that is not my target benzothiazole. What is this intermediate?
Answer:
A common issue is the formation and accumulation of the benzothiazoline intermediate.[1] The final step in many benzothiazole syntheses is the oxidation of this benzothiazoline to the aromatic benzothiazole.[1] Incomplete oxidation will result in low yields of the desired product.[1]
Causality and Experimental Choices:
-
Incomplete Aromatization: The conversion of the dihydro-benzothiazole (benzothiazoline) intermediate to the final benzothiazole is an oxidation reaction. If the oxidizing agent is insufficient or the reaction conditions do not favor oxidation, the reaction will stop at the benzothiazoline stage.[3]
-
Choice of Oxidant:
-
Atmospheric Oxygen: For some syntheses, simply stirring the reaction mixture in a vessel open to the air is enough for oxidation to occur.[3]
-
Chemical Oxidants: In many cases, a dedicated oxidizing agent is necessary. Common choices include hydrogen peroxide (often with an acid like HCl), iodine, or even dimethyl sulfoxide (DMSO) which can act as both solvent and oxidant.[3][4][5]
-
-
Influence of Substituents: Bulky substituents on the aldehyde or 2-aminothiophenol can sterically hinder the final aromatization step, potentially requiring a stronger oxidant or longer reaction times.[1]
General Reaction Mechanism:
Caption: Generalized benzothiazole synthesis pathway.
Question 3: I am observing the formation of multiple byproducts, making purification difficult. How can I improve the selectivity of my reaction?
Answer:
The formation of byproducts is often a consequence of suboptimal reaction conditions.[4] Fine-tuning parameters like temperature, solvent, and catalyst can significantly enhance the selectivity towards the desired benzothiazole.
Causality and Experimental Choices:
-
Reaction Temperature: The optimal temperature can vary greatly depending on the specific substrates and catalyst. Some reactions proceed efficiently at room temperature, while others require heating.[4] If you observe byproduct formation at elevated temperatures, consider lowering the temperature. Conversely, if the reaction is sluggish at room temperature, a gradual increase in temperature might be beneficial.[4]
-
Solvent Selection: The choice of solvent can influence reaction rates and selectivity. Common solvents include ethanol, DMSO, and DMF.[3][4] In some cases, solvent-free conditions or the use of ionic liquids have been shown to improve yields and simplify workup.[5][6]
-
Catalyst Choice: A wide range of catalysts can be employed, from simple acids and bases to metal catalysts.[5][7] The optimal catalyst and its loading should be determined experimentally.[4] For instance, a Lewis acid might be used to activate the carbonyl group of an aldehyde, making it more susceptible to nucleophilic attack.[8]
Data on Reaction Conditions and Yields:
| Catalyst/Condition | Solvent | Temperature | Time | Yield (%) | Reference |
| H₂O₂/HCl | Ethanol | Room Temp. | 45-60 min | 85-94 | [7][9] |
| Iodine | DMF | Not specified | Not specified | Good | [5] |
| Samarium triflate | Water | Mild | Not specified | Good | [5] |
| Microwave Irradiation | Solvent-free | 80 °C | 15 min | 59-92 | [7] |
| Ultrasonic Probe | Solvent-free | Room Temp. | 20 min | 65-83 | [6] |
Question 4: My product is an oil and is difficult to purify by column chromatography. What are my options?
Answer:
Purification of oily products can indeed be challenging. Here are a few strategies to consider:
-
Alternative Chromatography: If your benzothiazole derivative is sensitive to the acidic nature of silica gel, consider using neutral or basic alumina for column chromatography.[4]
-
Salt Formation: If your product has a basic nitrogen atom, you can try converting it to a solid salt (e.g., a hydrochloride or tosylate salt) for easier purification by recrystallization. The pure product can then be regenerated by treatment with a base.[4]
-
Recrystallization: Even for oily products, it's worth attempting recrystallization from various solvent systems. Sometimes, an oil will solidify upon scratching the flask or seeding with a small crystal.
-
Preparative TLC: For small-scale reactions, preparative thin-layer chromatography (TLC) can be an effective purification method.[4]
Experimental Protocol: A Representative Synthesis of 2-Phenylbenzothiazole
This protocol is a general guideline and may require optimization for your specific setup and substrates.[4]
Materials:
-
2-Aminothiophenol (1.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
Ethanol (5-10 mL)
-
Hydrogen Peroxide (30% solution, 6.0 mmol)
-
Hydrochloric Acid (concentrated, 3.0 mmol)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminothiophenol (1.0 mmol) and benzaldehyde (1.0 mmol) in ethanol (5-10 mL).[4][7]
-
Catalyst Addition: To the stirred solution, carefully add hydrogen peroxide (6.0 mmol) followed by the dropwise addition of hydrochloric acid (3.0 mmol).[7][9]
-
Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1 to 24 hours.[4][7]
-
Workup and Purification:
-
Once the reaction is complete, a precipitate of the product may form. Collect the solid by filtration.[4]
-
Wash the collected solid with water to remove any inorganic salts.[4]
-
Dry the product thoroughly.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[4]
-
References
-
Synthesis of Benzothiazole Derivatives Using Ultrasonic Probe Irradiation. Malaysian Journal of Analytical Sciences. [Link]
-
Benzothiazole - Wikipedia. [Link]
-
Benzothiazole synthesis. Organic Chemistry Portal. [Link]
-
The Synthesis of Benzisothiazole and Benzothiazole Natural Products. Nottingham ePrints. [Link]
-
Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods. YouTube. [Link]
-
Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research. [Link]
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health. [Link]
-
A REVIEW ON SYNTHETIC STUDY OF BENZOTHIAZOLE DERIVATIVES. IJCRT.org. [Link]
Sources
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- 5. Benzothiazole synthesis [organic-chemistry.org]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. mdpi.com [mdpi.com]
- 8. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
Technical Support Center: Synthesis of Benzothiazole-2-sulfonic Acid
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of Benzothiazole-2-sulfonic acid. It addresses common side reactions, offers troubleshooting advice, and provides preventative strategies to ensure a high-yield, high-purity synthesis.
Introduction: The Synthetic Landscape
The primary and most common industrial route to Benzothiazole-2-sulfonic acid is the oxidation of 2-mercaptobenzothiazole (MBT). While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact the yield and purity of the final product. Understanding the mechanisms behind these side reactions is crucial for effective troubleshooting and process optimization.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of Benzothiazole-2-sulfonic acid?
A1: The most prevalent precursor is 2-mercaptobenzothiazole (MBT). It is a widely available industrial chemical used as a rubber vulcanization accelerator.[1][2]
Q2: What are the primary side products I should be aware of during the synthesis?
A2: The main side products include 2,2'-dithiobis(benzothiazole) (MBTS), which is a dimer of the starting material, and over-oxidized species such as sulfinic acids.[3][4] Additionally, impurities from the synthesis of the MBT starting material, often referred to as "tars," can contaminate the final product if not properly removed beforehand.
Q3: My final product is an off-white or yellowish powder. What could be the cause?
A3: Discoloration in the final product can be due to the presence of unreacted starting materials, tar-like byproducts from the MBT synthesis, or degradation products formed during the reaction or work-up. Purification by crystallization is often necessary to obtain a pure, white product.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be effectively monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).[5] This allows for the quantification of the starting material (MBT), the desired product (Benzothiazole-2-sulfonic acid), and the major side products (like MBTS).
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low Yield of Benzothiazole-2-sulfonic Acid and Formation of a Water-Insoluble Precipitate
Question: I performed the oxidation of 2-mercaptobenzothiazole (MBT), but my yield of the desired sulfonic acid is very low. Instead, I have a significant amount of a solid that is not soluble in water. What is happening and how can I fix it?
Answer:
This is a classic case of the dimerization of the starting material to form 2,2'-dithiobis(benzothiazole) (MBTS). This reaction is a common side reaction, especially under milder oxidation conditions or at lower temperatures.
Causality and Mechanism:
The oxidation of MBT proceeds through a stepwise mechanism. The first step is often the formation of the disulfide, MBTS. Further oxidation is required to cleave the disulfide bond and form the sulfonic acid. If the reaction conditions are not sufficiently forcing, the reaction can stall at the MBTS stage.
-
Reaction Pathway: 2 R-SH (MBT) + [O] → R-S-S-R (MBTS) + H₂O R-S-S-R (MBTS) + [O] → 2 R-SO₃H (Benzothiazole-2-sulfonic acid)
Troubleshooting and Prevention:
| Parameter | Recommended Action | Scientific Rationale |
| Temperature | Increase the reaction temperature. Temperatures below 90°C tend to favor the formation of MBTS.[3] | Higher temperatures provide the necessary activation energy to overcome the kinetic barrier for the oxidation of the disulfide to the sulfonic acid. |
| Oxidizing Agent | Use a stronger oxidizing agent or increase the stoichiometry of the current one. Common oxidants include hydrogen peroxide, chlorine, and potassium bromate.[4] | A more potent oxidizing environment will drive the reaction past the disulfide intermediate to the desired sulfonic acid. |
| Reaction Time | Increase the reaction time. | Insufficient reaction time may lead to incomplete conversion of the MBTS intermediate. |
| pH | Maintain an acidic pH. A weakly acidified aqueous medium (pH < 3.7) can be beneficial. | The stability and reactivity of both the starting material and the oxidizing agent can be pH-dependent. |
Issue 2: Presence of Multiple Impurities in the Final Product Detected by LC-MS
Question: My LC-MS analysis of the final product shows the desired Benzothiazole-2-sulfonic acid, but also several other peaks, some of which I cannot identify. How can I improve the purity?
Answer:
The presence of multiple impurities suggests either incomplete reaction, over-oxidation, or contamination from the starting material.
Causality and Mechanism:
-
Unreacted MBT: If the reaction has not gone to completion, you will see a peak corresponding to the starting material.
-
MBTS: As discussed in Issue 1, this is a common intermediate and potential byproduct.
-
Over-oxidation Products: Strong oxidizing conditions can lead to the formation of sulfinic acids (R-SO₂H) as intermediates which can be further oxidized or decompose.[3]
-
Precursor Impurities: Crude MBT can contain various byproducts from its synthesis from aniline and carbon disulfide.[6]
Troubleshooting and Prevention:
| Parameter | Recommended Action | Scientific Rationale |
| Purity of Starting Material | Ensure the 2-mercaptobenzothiazole (MBT) used is of high purity. If necessary, purify the MBT by recrystallization before use. | Impurities in the starting material will be carried through the reaction and contaminate the final product. |
| Control of Oxidation | Carefully control the stoichiometry of the oxidizing agent and the reaction temperature. Avoid excessive amounts of a strong oxidant. | Over-oxidation leads to undesired byproducts and can be minimized by precise control of the reaction conditions. |
| Purification of Final Product | Implement a robust purification protocol. Crystallization is a highly effective method. This typically involves dissolving the crude product in a basic aqueous solution, filtering to remove insoluble impurities, and then acidifying to precipitate the pure sulfonic acid. | This process selectively precipitates the desired product, leaving many impurities in the solution. |
Experimental Protocols
Protocol 1: Synthesis of Benzothiazole-2-sulfonic Acid via Oxidation of 2-Mercaptobenzothiazole
Materials:
-
2-Mercaptobenzothiazole (MBT)
-
30% Hydrogen Peroxide (H₂O₂)
-
Glacial Acetic Acid
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 10 g of 2-mercaptobenzothiazole in 100 mL of glacial acetic acid.
-
Heat the mixture to 90-100°C with stirring.
-
Slowly add 20 mL of 30% hydrogen peroxide dropwise over 30 minutes. Caution: The reaction is exothermic.
-
After the addition is complete, continue to heat the mixture at 100°C for 2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the reaction mixture into 500 mL of ice-cold deionized water with vigorous stirring.
-
The white precipitate of Benzothiazole-2-sulfonic acid will form.
-
Collect the solid by vacuum filtration and wash with cold deionized water.
-
Dry the product in a vacuum oven at 60°C.
Protocol 2: Purification of Benzothiazole-2-sulfonic Acid by Crystallization
Materials:
-
Crude Benzothiazole-2-sulfonic acid
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Activated Carbon (optional)
-
Deionized Water
Procedure:
-
Dissolve the crude Benzothiazole-2-sulfonic acid in a minimal amount of 1 M NaOH solution with stirring.
-
If the solution is colored, add a small amount of activated carbon and stir for 15 minutes.
-
Filter the solution to remove any insoluble impurities and the activated carbon.
-
Cool the filtrate in an ice bath.
-
Slowly add 1 M HCl dropwise with constant stirring until the pH of the solution is acidic (pH ~2-3).
-
A white precipitate of pure Benzothiazole-2-sulfonic acid will form.
-
Allow the mixture to stand in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the purified product by vacuum filtration.
-
Wash the solid with a small amount of cold deionized water.
-
Dry the purified product in a vacuum oven at 60°C.
Visualizing Reaction Pathways and Troubleshooting
Reaction Pathway Diagram
Caption: Oxidation pathway of 2-mercaptobenzothiazole.
Troubleshooting Logic Diagram
Caption: Troubleshooting guide for Benzothiazole-2-sulfonic acid synthesis.
References
-
LANUV (State Agency for Nature, Environment and Consumer Protection North Rhine-Westphalia). Benzothiazole-2-sulfonic acid. [Link]
- Process for the preparation of 2-mercaptobenzothiazole.
-
Chipinda, I., Hettick, J. M., Simoyi, R. H., & Siegel, P. D. (2018). Oxidation of 2-Mercaptobenzothiazole in Latex Gloves and Its Possible Haptenation Pathway. CDC Stacks. [Link]
-
Catalyzed oxidation of 2-mercaptobenzothiazole to 2-hydroxybenzothiazole. ResearchGate. [Link]
-
PubChem. Benzothiazole-2-sulfonic acid. National Institutes of Health. [Link]
-
Kaur, H., Kumar, S., & Kumar, A. (2014). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Mini reviews in medicinal chemistry, 14(3), 241–251. [Link]
- Process for oxidizing 2-mercaptobenzothiazole.
-
Organic Chemistry Portal. Benzothiazole synthesis. [Link]
-
Chipinda, I., Hettick, J. M., & Siegel, P. D. (2011). Oxidation of 2-Mercaptobenzothiazole in Latex Gloves and Its Possible Haptenation Pathway. ResearchGate. [Link]
-
De Luna, M. D. G., Borea, L., Gonzalez-Olmos, R., & D'Auria, M. (2021). Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants by Recombinant Bacterial Dye-Decolorizing Peroxidases. International journal of molecular sciences, 22(9), 4639. [Link]
-
PubChem. Benzothiazole-2-sulfonic acid. National Institutes of Health. [Link]
- Process for the preparation of benzothiazole-2-sulphenamides. EP0314663A1.
Sources
- 1. lanuk.nrw.de [lanuk.nrw.de]
- 2. Buy Benzothiazole-2-sulfonic acid (EVT-402754) | 941-57-1 [evitachem.com]
- 3. researchgate.net [researchgate.net]
- 4. US3654297A - Process for oxidizing 2-mercaptobenzothiazole - Google Patents [patents.google.com]
- 5. Benzothiazole-2-sulfonic acid | 941-57-1 | Benchchem [benchchem.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Deactivation in Sulfonic Acid-Mediated Reactions
Welcome to the technical support center for sulfonic acid-mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst deactivation. Here, we will delve into the root causes of catalyst deactivation, provide actionable troubleshooting guides, and answer frequently asked questions to ensure the robustness and reproducibility of your experiments.
Section 1: Understanding Catalyst Deactivation: The "Why" Behind Inactivity
Solid-supported sulfonic acid catalysts are workhorses in organic synthesis, offering advantages like easy separation and reusability.[1][2] However, their operational stability can be compromised by several deactivation mechanisms.[3][4] Understanding these pathways is the first step toward effective troubleshooting.
The primary causes of deactivation can be broadly categorized into three types: chemical, thermal, and mechanical.[3][4] For sulfonic acid catalysts, the most common issues are:
-
Leaching of Active Sites: The sulfonic acid groups (-SO3H), which are the catalytic heart of the material, can detach from the support and wash away into the reaction mixture.[1][5] This is a significant issue, particularly in the presence of polar solvents like water, which can hydrolyze the bonds connecting the sulfonic acid group to the support.[1]
-
Fouling or Coking: The catalyst's surface and pores can be blocked by the deposition of heavy organic byproducts, often referred to as "coke" or polymeric residues.[3][6] This physically obstructs reactant access to the active sulfonic acid sites. This is a common problem in reactions involving biomass or complex organic molecules.[7][8]
-
Thermal Degradation: High reaction temperatures can lead to the decomposition of the sulfonic acid groups, often liberating sulfur dioxide (SO2), and can also cause the collapse or sintering of the catalyst's support structure, leading to a loss of surface area.[3][4][9][10]
-
Poisoning: Certain impurities in the feedstock or solvents can strongly adsorb to the active sites, rendering them inactive.[3][4] For acid catalysts, basic compounds are common poisons.
Below is a diagram illustrating the primary deactivation pathways for a solid-supported sulfonic acid catalyst.
Caption: Primary deactivation pathways for solid-supported sulfonic acid catalysts.
Section 2: Troubleshooting Guide: A Problem-Solution Approach
This section is formatted as a series of questions you might ask when encountering issues with your sulfonic acid-catalyzed reaction.
Question 1: My reaction has stalled, or the conversion has significantly dropped in a recycled catalyst batch. What's the likely cause and how do I investigate?
Answer: A sudden drop in activity, especially with a recycled catalyst, strongly suggests deactivation. The most probable causes are leaching of the sulfonic acid groups or fouling of the catalyst surface.
Diagnostic Workflow:
-
Test for Leaching:
-
Principle: If the sulfonic acid groups have leached into the reaction medium, the filtrate will be acidic and may even show catalytic activity.
-
Protocol:
-
At the point of reaction stall, carefully filter the hot reaction mixture to separate the solid catalyst.
-
Allow the filtrate to cool to a safe temperature.
-
Measure the pH of the filtrate. A significantly acidic pH compared to a control sample (fresh reaction mixture without catalyst) indicates leaching.
-
To confirm catalytic activity in the filtrate, add fresh reactants to the filtrate and continue to monitor the reaction. If the reaction proceeds, it's a definitive sign of leached active species.
-
-
-
Inspect for Fouling (Coking):
-
Principle: Fouling is a physical blockage of the catalyst's active sites. Visual inspection and characterization techniques can confirm this.
-
Visual Clues: A change in the catalyst's color (e.g., from white to yellow, brown, or black) is a strong indicator of coke formation.
-
Characterization:
-
Thermogravimetric Analysis (TGA): This technique measures changes in mass with temperature. A significant weight loss at temperatures corresponding to the combustion of organic deposits can quantify the amount of coke.
-
Brunauer-Emmett-Teller (BET) Analysis: A decrease in the catalyst's surface area and pore volume compared to the fresh catalyst suggests that the pores are blocked.
-
-
The following flowchart outlines the decision-making process for diagnosing the cause of deactivation.
Caption: Diagnostic workflow for identifying the cause of catalyst deactivation.
Question 2: I've confirmed my catalyst is deactivated by fouling. How can I regenerate it?
Answer: Regeneration of a fouled catalyst involves removing the adsorbed organic species. The two most common methods are solvent washing and calcination.
-
Solvent Washing (for less severe fouling):
-
Rationale: This method uses a solvent to dissolve and wash away the organic deposits. It is a milder approach that is less likely to damage the catalyst structure.
-
Protocol:
-
Separate the catalyst from the reaction mixture by filtration.
-
Wash the catalyst sequentially with a solvent that is a good solvent for the reactants and products, followed by a more volatile solvent like acetone or ethanol.
-
Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) to remove any residual solvent.
-
-
-
Calcination (for severe fouling/coking):
-
Rationale: This is a high-temperature treatment in the presence of air or oxygen that burns off the carbonaceous deposits.[11] Care must be taken as excessive temperatures can lead to thermal degradation of the catalyst itself.
-
Protocol:
-
Place the fouled catalyst in a ceramic crucible.
-
Heat the catalyst in a furnace with a slow ramp rate (e.g., 5 °C/min) to the desired calcination temperature (typically 400-550 °C, but this is highly dependent on the thermal stability of your specific catalyst).
-
Hold at the calcination temperature for 3-5 hours in a gentle flow of air.
-
Allow the catalyst to cool slowly to room temperature.
-
-
Self-Validation: After any regeneration procedure, it is crucial to test the catalyst's activity with a standard reaction to confirm that its performance has been restored. A successful regeneration should recover at least 80-90% of the initial activity.[11]
Question 3: My reaction is producing water as a byproduct, and I'm noticing a gradual loss of catalyst activity over several cycles. What's happening and how can I mitigate this?
Answer: The presence of water, especially at elevated temperatures, can accelerate the leaching of sulfonic acid groups from the support.[1][12] This is a common issue in esterification and dehydration reactions.
Mitigation Strategies:
-
Water Removal: If possible, remove water from the reaction as it is formed. This can be achieved using a Dean-Stark apparatus or by adding a desiccant.
-
Catalyst Design:
-
Hydrophobicity: Using a more hydrophobic support material can help to repel water from the catalyst's surface, protecting the sulfonic acid groups.[13]
-
Linker Stability: The choice of the organic linker that attaches the sulfonic acid group to the support is critical. Aryl sulfonic acids are generally more stable against hydrolysis than their alkyl counterparts.[1]
-
-
Reaction Conditions: Lowering the reaction temperature, if feasible, can reduce the rate of hydrolysis and leaching.[13]
The following table summarizes the thermal stability of different types of sulfonic acid catalysts, which is a key consideration when dealing with reactions at elevated temperatures.
| Catalyst Type | Support Material | Typical Max. Operating Temp. | Notes |
| Sulfonated Polystyrene Resin | Polystyrene-divinylbenzene | ~120-150 °C | Susceptible to swelling and thermal degradation.[9][10][14] |
| Sulfonated Silica | Amorphous or Mesoporous Silica | ~150-200 °C | Stability can be improved with optimized synthesis. |
| Sulfonated Carbon | Amorphous Carbon | Up to 250 °C or higher | Generally more thermally stable, but can be prone to oxidation.[15][16] |
| Sulfonated Zirconia | Zirconia | >250 °C | High thermal and chemical stability.[1] |
Section 3: Frequently Asked Questions (FAQs)
Q1: How can I prevent catalyst deactivation from the outset?
A1: Proactive measures are key.
-
Feedstock Purity: Ensure your reactants and solvents are free from basic impurities that can poison the catalyst.
-
Optimize Reaction Conditions: Use the mildest possible temperature and pressure that afford a reasonable reaction rate.
-
Catalyst Selection: Choose a catalyst with a support and linker appropriate for your reaction conditions (see table above).
Q2: Is it possible for my sulfonic acid catalyst to be deactivated by ion exchange?
A2: Yes, this is a more subtle form of deactivation. If your reaction medium contains metal cations (e.g., Na+, K+, Ca2+), they can exchange with the protons of the sulfonic acid groups, rendering them catalytically inactive.[15][16] This is a reversible process, and the catalyst's activity can often be restored by washing it with a dilute mineral acid (e.g., 0.1 M H2SO4) to re-protonate the active sites.[15][16]
Q3: My catalyst is a sulfonic acid-functionalized ionic liquid. Do the same deactivation principles apply?
A3: While these catalysts are not solid-supported, they can still suffer from deactivation. Thermal degradation is a primary concern, and the stability is highly dependent on the structure of the ionic liquid.[17][18] Leaching is not an issue in the traditional sense, but the catalyst can be lost during product workup if not carefully handled. Fouling by polymerization of reactants or products can also occur.
Q4: What are the best analytical techniques to characterize my fresh and spent sulfonic acid catalysts?
A4: A multi-technique approach is always best.
-
To determine acid site density: Acid-base titration.
-
To assess thermal stability: Thermogravimetric Analysis (TGA).
-
To measure surface area and pore size: N2 physisorption (BET analysis).
-
To identify functional groups: Fourier-Transform Infrared Spectroscopy (FTIR).
-
To observe morphology and elemental composition: Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX).
References
-
Testa, M.L., & La Parola, V. (2021). Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview. Catalysts, 11(9), 1143. [Link]
-
Ahmed, M. A. A. (2013). Catalyst deactivation Common causes. Nitrogen and Syngas Conference. [Link]
-
Al-Salem, S. M., et al. (2023). Advances in the Application of Low-Cost, Natural Materials, and Waste-Derived Catalysts for Catalytic Upgrading of Plastic and. ACS Sustainable Chemistry & Engineering. [Link]
-
Wikipedia. (n.d.). Catalysis. [Link]
-
Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General, 212(1-2), 17-60. [Link]
-
Hernández-Giménez, A. M., et al. (2021). Deactivation and regeneration of solid acid and base catalyst bodies used in cascade for bio-oil synthesis and upgrading. KITopen. [Link]
-
Testa, M.L., & La Parola, V. (2021). Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview. ResearchGate. [Link]
-
Amarasekara, A. S., & Owereh, O. S. (2014). Sulfonic Acid Group Functionalized Ionic Liquid Catalyzed Hydrolysis of Cellulose in Water: Structure Activity Relationships. Sustainable Energy, 2(3), 102-107. [Link]
-
Scholz, D., Kröcher, O., & Vogel, F. (2018). Deactivation and Regeneration of Sulfonated Carbon Catalysts in Hydrothermal Reaction Environments. ChemSusChem, 11(13), 2189–2201. [Link]
-
van der Graaf, C. S., et al. (2018). Deactivation Kinetics of Solid Acid Catalyst with Laterally Interacting Protons. ACS Catalysis, 8(9), 8048-8060. [Link]
-
Reza, M. T., et al. (2023). Sulfonic Acid-Catalyzed Biocoal Production from Lignocellulosic Biomass. Energy & Fuels. [Link]
-
Scholz, D., Kröcher, O., & Vogel, F. (2018). Deactivation and Regeneration of Sulfonated Carbon Catalysts in Hydrothermal Reaction Environments. PubMed. [Link]
-
S. K. R. (2023). An Overview of Solid Acid Catalysts in Lignocellulose Biorefineries. MDPI. [Link]
-
Ciriminna, R., & Pagliaro, M. (2014). Catalysis via Sol–Gel Acid Silicas: An Important Chemical Technology for 2nd Generation Biorefineries. ChemCatChem, 6(9), 2459-2466. [Link]
-
Viscardi, R., et al. (2022). Effect of surface acidity on the catalytic activity and deactivation of supported sulfonic acids during dehydration of methanol to DME. New Journal of Chemistry. [Link]
-
Singare, P., Lokhande, R., & Madyal, R. (2011). Thermal Degradation Studies of Some Strongly Acidic Cation Exchange Resins. Open Journal of Physical Chemistry, 1(2), 28-36. [Link]
-
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. [Link]
-
Amarasekara, A. S., & Owereh, O. S. (2014). Sulfonic Acid Group Functionalized Ionic Liquid Catalyzed Hydrolysis of Cellulose in Water: Structure Activity Relationships. Science and Education Publishing. [Link]
-
Abdel-aal, E. A., & Rashad, M. M. (2004). Sulfuric acid baking and leaching of spent sulfuric acid catalyst. Periodica Polytechnica Chemical Engineering, 48(1), 3-11. [Link]
-
Singare, P. U., Lokhande, R. S., & Madyal, R. S. (2011). Thermal Degradation Studies of Some Strongly Acidic Cation Exchange Resins. Semantic Scholar. [Link]
-
da Silva, R. C., et al. (2019). Solid acid catalysts based on sulfonated carbon nanostructures embedded in an amorphous matrix produced from bio-oil: esterification of oleic acid with methanol. ResearchGate. [Link]
-
Mei, Z. (n.d.). Thermodynamic Properties of Solid Acid Catalysts in Biomass Conversion Processes. Longdom Publishing. [Link]
-
Flores, R. G., et al. (2023). Leaching of copper slags in sulphuric acid and alkaline glycine media. Frontiers in Chemical Engineering. [Link]
-
Singare, P. U., Lokhande, R. S., & Madyal, R. S. (2011). Thermal Degradation Studies of Some Strongly Acidic Cation Exchange Resins. ResearchGate. [Link]
-
Starbons. (n.d.). Heterogeneous Sulphonic Acid Catalysis. [Link]
-
SKB. (1981). Thermal stability of ion-exchange resins. [Link]
-
Hara, M. (2009). Biomass conversion by a solid acid catalyst. Energy & Environmental Science, 2(12), 1220-1227. [Link]
-
Wilkie, C. A., & Moad, G. (2009). TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts. e-Publications@Marquette. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. An Overview of Solid Acid Catalysts in Lignocellulose Biorefineries [mdpi.com]
- 3. ammoniaknowhow.com [ammoniaknowhow.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Catalysis - Wikipedia [en.wikipedia.org]
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- 11. Deactivation and regeneration of solid acid and base catalyst ... [publikationen.bibliothek.kit.edu]
- 12. Effect of surface acidity on the catalytic activity and deactivation of supported sulfonic acids during dehydration of methanol to DME - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Sci-Hub. Deactivation and Regeneration of Sulfonated Carbon Catalysts in Hydrothermal Reaction Environments / ChemSusChem, 2018 [sci-hub.box]
- 16. Deactivation and Regeneration of Sulfonated Carbon Catalysts in Hydrothermal Reaction Environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Sulfonic Acid Group Functionalized Ionic Liquid Catalyzed Hydrolysis of Cellulose in Water: Structure Activity Relationships [pubs.sciepub.com]
Technical Support Center: Purification of Benzothiazole-2-sulfonic Acid
Welcome to the technical support center for the purification of Benzothiazole-2-sulfonic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process. Our goal is to provide you with the expertise and practical insights needed to achieve high-purity Benzothiazole-2-sulfonic acid for your research and development endeavors.
Frequently Asked Questions (FAQs)
This section addresses some of the most common questions regarding the purification of Benzothiazole-2-sulfonic acid.
Q1: What are the typical impurities I might encounter in my crude Benzothiazole-2-sulfonic acid product?
A1: The impurities in your crude product will largely depend on the synthetic route employed. Common synthesis methods involve the sulfonation of benzothiazole derivatives.[1][2] Consequently, you can expect to find:
-
Unreacted Starting Materials: Such as the parent benzothiazole derivative.
-
Side Products: Arising from incomplete or over-sulfonation, or other side reactions.
-
Inorganic Salts: Residual acids (like sulfuric acid) and their salts are common contaminants.[1]
-
Related Aromatic Compounds: In the broader context of aryl sulfonic acid purification, impurities such as the corresponding benzyl alcohol and benzoic acid derivatives can also be present.[3]
Q2: My crude product is a dark, oily substance. How can I get it to crystallize?
A2: The physical state of your crude product can be indicative of significant impurities. To induce crystallization, which is a primary purification technique for Benzothiazole-2-sulfonic acid[1], consider the following:
-
Solvent Screening: The choice of solvent is critical. While highly soluble in water, you might explore mixed solvent systems to decrease solubility and promote crystallization. Ethanol or methanol mixed with water are common starting points for recrystallizing similar aromatic acids.[4]
-
pH Adjustment: A common strategy is to dissolve the crude product in a basic aqueous solution to form the sulfonate salt, filter to remove any insoluble impurities, and then carefully acidify the solution to precipitate the purified sulfonic acid.[1] Acetic acid has been reported to be effective for acidification to a pH of 4-7, which can help minimize side reactions.[1]
-
Seeding: If you have a small amount of pure product, adding a seed crystal to a supersaturated solution can initiate crystallization.
Q3: I'm struggling with the removal of inorganic salts. What is the most effective method?
A3: Inorganic salts are a common byproduct of the sulfonation reaction and subsequent neutralization steps. Here are a few approaches:
-
Recrystallization: Carefully controlled crystallization is often effective. The solubility of inorganic salts will differ from your product in various solvent systems.
-
Washing: Thoroughly washing the filtered crystals with an appropriate solvent is crucial for removing residual inorganic salts and acids.[1] The temperature of the wash solvent should be optimized to effectively remove impurities without dissolving a significant amount of the product.[1]
-
Solid-Phase Extraction (SPE): For smaller scale purifications, a C18 SPE cartridge can be used to desalt your sample. The crude product is dissolved in water, loaded onto the conditioned cartridge, and the salts are washed away with water before eluting the purified product with a more organic solvent like methanol or acetonitrile.
Q4: Can I use column chromatography to purify Benzothiazole-2-sulfonic acid?
A4: Yes, column chromatography can be employed, but it requires careful consideration of the stationary and mobile phases due to the polar nature of sulfonic acids.
-
Reverse-Phase Chromatography (C18): This is often a good choice. You would typically use a polar mobile phase, such as a mixture of water and methanol or acetonitrile, often with an acidic modifier like formic or acetic acid to suppress the ionization of the sulfonic acid and improve peak shape.
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their charge. A strongly basic anion exchange resin can be used to bind the negatively charged sulfonate. The product is then eluted by changing the pH or increasing the salt concentration of the mobile phase.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another option for highly polar compounds.[5]
Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming specific challenges you may face during the purification of Benzothiazole-2-sulfonic acid.
Guide 1: Optimizing Recrystallization for High Purity
Recrystallization is a powerful and scalable purification technique for Benzothiazole-2-sulfonic acid.[1] However, its success is highly dependent on the experimental conditions.
Problem: Low recovery or poor purity after recrystallization.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for recrystallization.
Step-by-Step Protocol:
-
Solvent System Selection:
-
Rationale: The ideal solvent system will dissolve the crude product at an elevated temperature but have low solubility at cooler temperatures, while the impurities remain soluble at all temperatures.
-
Procedure:
-
Start with small-scale solubility tests in various solvents (e.g., water, ethanol, methanol, isopropanol, and their aqueous mixtures).
-
Dissolve a small amount of crude product in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature and then in an ice bath.
-
Observe the quantity and quality of the crystals formed.
-
-
-
pH Optimization for Precipitation:
-
Rationale: The solubility of Benzothiazole-2-sulfonic acid is highly pH-dependent. Precise control over the pH during precipitation from its salt form is key to achieving high purity.[1]
-
Procedure:
-
Dissolve the crude product in a dilute aqueous base (e.g., 1M NaOH) to form the sodium salt.
-
Filter off any insoluble impurities.
-
Slowly add an acid (e.g., acetic acid) dropwise with vigorous stirring to the filtrate. Monitor the pH continuously.
-
Precipitate the product within a pH range of 4-7, as this has been shown to improve purity.[1]
-
-
-
Controlled Cooling:
-
Rationale: Rapid cooling can lead to the formation of small, impure crystals and trapping of impurities. Slow cooling allows for the growth of larger, purer crystals.
-
Procedure:
-
After dissolving the crude product in the hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated if necessary.
-
Once at room temperature, transfer the flask to an ice bath to maximize recovery.
-
-
-
Washing the Crystals:
-
Rationale: The final wash is critical to remove any residual soluble impurities and inorganic salts from the surface of the crystals.[1]
-
Procedure:
-
Data Presentation: Solvent Screening for Recrystallization
| Solvent System (v/v) | Solubility at 80°C | Crystal Formation upon Cooling | Estimated Purity (by HPLC) |
| Water | High | Poor | Low |
| Ethanol | Moderate | Good | Moderate |
| 1:1 Ethanol/Water | High | Excellent | High |
| Isopropanol | Low | - | - |
Guide 2: Purification by Acid-Base Extraction
Acid-base extraction is a liquid-liquid extraction technique that can be very effective for separating acidic compounds like Benzothiazole-2-sulfonic acid from neutral or basic impurities.[4]
Problem: Presence of neutral, organic-soluble impurities.
Experimental Workflow:
Caption: Workflow for acid-base extraction purification.
Step-by-Step Protocol:
-
Dissolution:
-
Rationale: The crude product needs to be dissolved in a water-immiscible organic solvent.
-
Procedure: Dissolve the crude product in an appropriate organic solvent like ethyl acetate or dichloromethane.
-
-
Extraction:
-
Rationale: The acidic sulfonic acid will react with a mild aqueous base to form a water-soluble salt, which will move to the aqueous layer, leaving neutral impurities in the organic layer.
-
Procedure:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of a mild base like sodium bicarbonate.
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate.
-
-
-
Separation and Washing:
-
Rationale: The two layers are separated, and the aqueous layer containing the desired product salt is washed to remove any remaining organic impurities.
-
Procedure:
-
Drain the lower aqueous layer.
-
Repeat the extraction of the organic layer with fresh aqueous base to ensure complete recovery.
-
Combine the aqueous extracts and wash with a small amount of the organic solvent to remove any entrained neutral impurities.
-
-
-
Precipitation and Isolation:
-
Rationale: The purified sulfonic acid is regenerated by acidifying the aqueous solution.
-
Procedure:
-
Cool the combined aqueous layers in an ice bath.
-
Slowly add a strong acid, such as concentrated HCl, until the solution is acidic (test with pH paper).
-
The purified Benzothiazole-2-sulfonic acid will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry thoroughly.
-
-
Analytical Characterization for Purity Assessment
It is essential to have reliable analytical methods to assess the purity of your Benzothiazole-2-sulfonic acid.
-
High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile/water containing an acidic modifier is a good starting point. The purity can be determined by the relative area of the product peak.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides both chromatographic separation and mass identification, which is invaluable for identifying unknown impurities. Benzothiazole-2-sulfonic acid is typically detected in negative ion mode.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified product and help identify any remaining impurities if they are present in sufficient concentration.
References
-
State Agency for Nature, Environment and Consumer Protection NRW. Benzothiazole-2-sulfonic acid. Available from: [Link]
-
ResearchGate. MFR‐supported sulfonic acid mediated synthesis of 2‐substituted benzothiazoles. Available from: [Link]
- Google Patents. EP0314663A1 - Process for the preparation of benzothiazole-2-sulphenamides.
-
Malaysian Journal of Analytical Sciences. SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Available from: [Link]
-
PubChem. Benzothiazole-2-sulfonic acid | C7H5NO3S2 | CID 30647. Available from: [Link]
- Google Patents. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts.
-
PubMed. Determination of Benzothiazoles From Complex Aqueous Samples by Liquid Chromatography-Mass Spectrometry Following Solid-Phase Extraction. Available from: [Link]
-
SIELC Technologies. HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. Available from: [Link]
-
SciSpace. Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Available from: [Link]
-
ResearchGate. Determination of sulfonic acids and alkylsulfates by ion chromatography in water | Request PDF. Available from: [Link]
-
Reddit. Question on purifying aryl Sulfonic acids : r/Chempros. Available from: [Link]
-
LCGC. Organic Acid Counter Ion Analysis using a Bonded Zwitterionic Stationary Phase. Available from: [Link]
Sources
- 1. Buy Benzothiazole-2-sulfonic acid | 941-57-1 [smolecule.com]
- 2. Buy Benzothiazole-2-sulfonic acid (EVT-402754) | 941-57-1 [evitachem.com]
- 3. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of Benzothiazole-2-sulfonic Acid
Welcome to the technical support center for the synthesis of Benzothiazole-2-sulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to scaling up this important chemical process. Our goal is to equip you with the necessary knowledge to move from bench-scale synthesis to larger, more efficient production while maintaining high purity and yield.
Introduction to Benzothiazole-2-sulfonic Acid and its Synthesis
Benzothiazole-2-sulfonic acid is a crucial intermediate in various industrial applications, including the production of rubber vulcanization accelerators.[1][2] Its synthesis typically involves the sulfonation of a benzothiazole precursor. While several methods exist, direct sulfonation is a common and scalable approach.[1][3][4] This process, however, is not without its challenges, especially when transitioning to a larger scale. This guide will address these potential hurdles with practical, experience-based solutions.
Core Synthesis Pathway: Direct Sulfonation
The most prevalent industrial method for synthesizing Benzothiazole-2-sulfonic acid is through the direct sulfonation of 2-aminobenzenethiol or other benzothiazole derivatives.[1][3] This electrophilic aromatic substitution reaction introduces a sulfonic acid group (-SO₃H) onto the benzothiazole ring, primarily at the C-2 position.[4] Common sulfonating agents include sulfuric acid, sulfur trioxide (SO₃), oleum (fuming sulfuric acid), and chlorosulfonic acid (ClSO₃H).[1][3][4]
Reaction Workflow Overview
Sources
Technical Support Center: Benzothiazole-2-sulfonic acid (BTSA) Analysis
Last Updated: January 25, 2026
Welcome to the dedicated support center for the analysis of Benzothiazole-2-sulfonic acid (BTSA). This resource is designed for researchers, analytical chemists, and environmental scientists who are developing and troubleshooting methods for the detection and quantification of this emerging contaminant. BTSA's unique physicochemical properties present distinct analytical challenges. This guide provides in-depth, field-proven insights to help you navigate these complexities, ensuring the accuracy and reliability of your results.
Benzothiazole-2-sulfonic acid (BTSA) is a polar, water-soluble transformation product of various industrial chemicals, notably vulcanization accelerators used in tire production.[1] Its persistence and mobility in aqueous environments have led to its classification as a ubiquitous and potentially drinking-water-relevant substance, often detected in rivers and wastewater.[1] Accurate quantification is paramount for environmental monitoring and toxicological assessment.
This guide is structured into a hands-on Troubleshooting section and a comprehensive FAQ section to directly address the common issues encountered during BTSA analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide: Common Issues in BTSA Analysis
This section addresses specific experimental problems in a question-and-answer format. Each solution is grounded in the fundamental principles of analytical chemistry to not only solve the immediate issue but also empower you to diagnose future problems.
Section 1: Liquid Chromatography (LC) Issues
Question: My BTSA peak is showing poor retention (eluting at or near the void volume) on my C18 column. What is happening and how can I fix it?
Answer:
This is a classic and highly common challenge when analyzing BTSA. The root cause lies in the compound's high polarity and its anionic nature, which limits its interaction with traditional non-polar stationary phases like C18.
-
Causality Explained: BTSA is highly soluble in water due to its sulfonic acid group.[2][3] Standard reversed-phase chromatography relies on the partitioning of an analyte between a non-polar stationary phase (the C18 column) and a polar mobile phase. Highly polar compounds like BTSA have a strong affinity for the mobile phase and minimal interaction with the stationary phase, causing them to travel through the column with little to no retention.
-
Step-by-Step Solutions:
-
Re-evaluate Your Stationary Phase: A standard C18 column is often not the optimal choice. Consider columns designed for enhanced retention of polar compounds.
-
Polar-Embedded Phases: These columns incorporate a polar group (e.g., amide, carbamate) within the alkyl chain. This feature allows the stationary phase to be "wetted" by highly aqueous mobile phases and provides an alternative interaction mechanism (dipole-dipole) for retaining polar analytes.[4]
-
Polar-Endcapped Phases: These columns feature a polar group that masks residual silanols on the silica surface, which can cause peak tailing, and also enhances polar analyte retention.[4]
-
-
Modify the Mobile Phase (Use with Caution): While less common for this specific compound, ion-pairing chromatography could be an option. Adding an ion-pairing reagent (e.g., a quaternary ammonium salt) to the mobile phase forms a neutral complex with the anionic BTSA, increasing its hydrophobicity and retention on a C18 column. However, this approach can lead to long column equilibration times and persistent background signals in the mass spectrometer.
-
Ensure 100% Aqueous Compatibility: If you must use a reversed-phase column, ensure it is rated for use with 100% aqueous mobile phases. Many traditional C18 columns suffer from "phase collapse" or "dewetting" under these conditions, where the alkyl chains fold in on themselves, drastically reducing retention.
-
Question: I'm observing significant peak tailing for my BTSA standard. What are the likely causes?
Answer:
Peak tailing for an acidic compound like BTSA often points to unwanted secondary interactions with the stationary phase or issues with the mobile phase pH.
-
Causality Explained:
-
Silanol Interactions: The underlying silica backbone of most reversed-phase columns has surface silanol groups (Si-OH). At mid-range pH values, these silanols can be deprotonated (Si-O⁻) and interact strongly and non-specifically with analytes, particularly acids, leading to a "tailing" effect on the peak.
-
Mobile Phase pH: The sulfonic acid group on BTSA is strongly acidic. The mobile phase pH must be controlled to ensure a consistent ionization state for the analyte.
-
-
Step-by-Step Solutions:
-
Adjust Mobile Phase pH: To minimize silanol interactions, lower the mobile phase pH. Adding a small amount of a weak acid like formic acid (e.g., 0.1%) is standard practice.[5] This ensures the surface silanols are protonated (Si-OH) and reduces their unwanted ionic interaction with the deprotonated sulfonic acid group of BTSA.
-
Use a High-Purity, Endcapped Column: Modern, high-purity silica columns have a much lower concentration of active silanols. Ensure you are using a well-endcapped column to minimize these secondary interactions.
-
Check for Column Contamination: Adsorption of sample matrix components at the head of the column can cause peak distortion.[6] If the problem develops over several injections, consider implementing a guard column and/or a more rigorous sample cleanup procedure.[6]
-
Section 2: Mass Spectrometry (MS) Issues
Question: My sensitivity for BTSA is very low or non-existent. How should I set up my mass spectrometer?
Answer:
This issue almost always comes down to selecting the correct ionization polarity.
-
Causality Explained: BTSA has a strongly acidic sulfonic acid group (-SO₃H). In solution, this group readily loses a proton (H⁺) to become an anion (-SO₃⁻). Electrospray Ionization (ESI) is highly effective at detecting pre-formed ions in solution. Therefore, to detect the anionic form of BTSA, the mass spectrometer must be operated in negative ion mode .[1][7] Operating in positive ion mode will yield little to no signal.
-
Step-by-Step Solutions:
-
Switch to Negative Ion Mode: This is the most critical step. Your instrument method must be set to detect negative ions.
-
Optimize Source Parameters: Systematically optimize ESI source parameters such as capillary voltage, nebulizer pressure, and drying gas temperature and flow rate to achieve the maximum stable signal for the BTSA anion.
-
Select the Correct Precursor Ion: In negative ion mode, BTSA will be detected as the deprotonated molecule, [M-H]⁻. Given its monoisotopic mass of approximately 214.97 Da, the precursor ion to monitor in MS/MS experiments will be m/z 213.96-213.97.[5][8]
-
Question: I am developing an MS/MS method. What are the expected fragment ions for BTSA?
Answer:
The fragmentation of sulfonates in collision-induced dissociation (CID) often involves the loss of sulfur dioxide (SO₂) or sulfur trioxide (SO₃).
-
Causality Explained: The bond between the benzothiazole ring and the sulfonic acid group is a common cleavage point. Under CID, the [M-H]⁻ precursor ion will fragment to produce characteristic product ions. While specific fragmentation patterns can be instrument-dependent, a common loss is that of SO₂.
-
Expected Fragments:
-
Precursor Ion [M-H]⁻: m/z ~214.0
-
Potential Product Ions: The fragmentation of aromatic sulfonates often involves the loss of SO₂ (64 Da).[9] A major fragment ion observed for BTSA is at m/z 134.0, which corresponds to the benzothiazole anion after cleavage.[5] Always confirm fragmentation patterns by infusing a pure standard.
-
Section 3: Sample Preparation & Matrix Effects
Question: My recovery of BTSA is inconsistent after Solid-Phase Extraction (SPE). How can I improve this?
Answer:
Inconsistent recovery from SPE is typically due to incorrect sorbent selection, incomplete elution, or breakthrough during sample loading.
-
Causality Explained: As a polar, anionic compound, BTSA requires a specific type of SPE sorbent for effective retention and elution. Standard non-polar sorbents (like C18) will not retain it effectively from aqueous samples.
-
Step-by-Step Solutions:
-
Select the Right Sorbent: Use a polymeric sorbent, which is more effective for retaining polar compounds from water.[7][8] Weak anion-exchange (WAX) or mixed-mode sorbents that combine reversed-phase and anion-exchange properties can also be highly effective.
-
Optimize pH: The pH of the sample and the elution solvent is critical. To ensure BTSA is in its anionic state for retention on an anion-exchange sorbent, the sample pH should be buffered to be at least 2 units above its pKa. For elution, a basic solvent or a solvent containing a competing ion is needed to release the analyte.
-
Control Flow Rates: Do not exceed the manufacturer's recommended flow rates for sample loading, washing, and elution. Excessively high flow rates can lead to channeling and analyte breakthrough.
-
Prevent Sorbent Drying: For most SPE phases, allowing the sorbent bed to dry out after conditioning and before sample loading can ruin the extraction. Ensure the sorbent remains wetted throughout the process.
-
Question: My results are showing significant signal suppression in wastewater samples compared to my calibration standards in pure solvent. What is this and how do I correct for it?
Answer:
You are observing a classic matrix effect, specifically ion suppression. This is a major challenge in LC-MS analysis of complex samples like wastewater.[10]
-
Causality Explained: Co-eluting, unobserved compounds from the sample matrix (e.g., salts, organic matter) compete with BTSA for ionization in the ESI source.[11][12] This competition reduces the efficiency with which BTSA molecules are converted into gas-phase ions, leading to a lower (suppressed) signal and an underestimation of the true concentration.
-
Step-by-Step Solutions:
-
Improve Chromatographic Separation: The best defense is a good offense. Improve your LC method to chromatographically separate BTSA from the bulk of the matrix components. A longer gradient or a different stationary phase can help move the BTSA peak to a cleaner region of the chromatogram.
-
Enhance Sample Cleanup: A more rigorous SPE cleanup protocol can remove many of the interfering matrix components before the sample is ever introduced to the LC-MS system.
-
Use Matrix-Matched Calibration: This is the most common and effective way to compensate for matrix effects.[13] Instead of preparing your calibration standards in pure solvent, prepare them in an extract of a "blank" matrix (a sample of the same type, e.g., wastewater effluent, that is known to be free of BTSA). This ensures that the standards and the samples experience the same degree of suppression, leading to accurate quantification.[13]
-
Employ the Standard Addition Method: For highly variable samples, the method of standard addition is a powerful tool.[12] This involves adding known amounts of a BTSA standard to several aliquots of the actual sample and analyzing them. By plotting the instrument response against the concentration added, the original concentration in the sample can be determined by extrapolation. This approach provides the most accurate quantification as it corrects for the matrix effect specific to each individual sample.[7]
-
Consider Isotope-Labeled Internal Standards: The gold standard for correction is the use of a stable isotope-labeled internal standard (e.g., ¹³C- or ¹⁵N-labeled BTSA). This standard is added to every sample before extraction. Because it is chemically identical to the native BTSA, it will co-elute and experience the exact same matrix effects and extraction losses. By calculating the ratio of the native analyte to the labeled standard, these effects are nullified, providing the most accurate and robust quantification possible.
-
Overall Analytical Workflow Diagram
The following diagram illustrates a typical workflow for the analysis of BTSA in environmental water samples.
Caption: A typical workflow for BTSA analysis.
Frequently Asked Questions (FAQs)
-
Q1: What are the typical concentrations of BTSA found in the environment?
-
Q2: What is a good starting point for an LC gradient for BTSA analysis?
-
A: A good starting point using a polar-embedded C18 column would be a gradient with 0.1% formic acid in water (Solvent A) and acetonitrile or methanol (Solvent B). Start with a high percentage of Solvent A (e.g., 95-98%) for a few minutes to ensure retention of BTSA, followed by a ramp to a high percentage of Solvent B to elute the compound and clean the column. A representative method uses a gradient starting at 98% A, ramping to 2% A over ~15 minutes.[5]
-
-
Q3: How should I prepare my stock and working standards?
-
A: BTSA is typically a white crystalline solid.[2] Prepare a primary stock solution (e.g., 100-1000 mg/L) in a high-purity organic solvent like methanol, in which it is soluble. Store this stock solution in an amber vial at low temperature (e.g., 4°C or -20°C). Prepare fresh aqueous working standards daily or weekly by diluting the stock solution in HPLC-grade water or mobile phase, as the sulfonic acid group can make it susceptible to degradation in unpreserved aqueous solutions over time.
-
-
Q4: Is BTSA considered a hazardous compound?
-
A: According to GHS classifications, BTSA may be harmful if swallowed, cause skin irritation, and cause serious eye damage.[14] It is also noted as being very toxic to aquatic life with long-lasting effects.[14] Always consult the Safety Data Sheet (SDS) and handle the compound with appropriate personal protective equipment (PPE).
-
-
Q5: Can I analyze BTSA with other benzothiazoles in the same run?
-
A: Yes, but it requires a carefully designed method. Some benzothiazoles are basic and best detected in positive ion mode, while BTSA and other acidic benzothiazoles (like 2-mercaptobenzothiazole) require negative ion mode.[7] A common approach is to perform two separate LC-MS injections from the same vial—one with the MS in positive mode and one in negative mode.[7] Alternatively, some modern mass spectrometers can perform rapid polarity switching within a single run, though this can sometimes compromise cycle time and sensitivity.
-
Key Experimental Protocols & Data
Table 1: Example LC-MS/MS Parameters for BTSA Analysis
This table provides a validated starting point for method development, based on published literature.[5]
| Parameter | Setting | Rationale |
| LC Column | Zorbax Eclipse Plus C18 (2.1 x 150 mm, 3.5 µm) | A high-purity, endcapped column suitable for polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies mobile phase to ensure consistent analyte ionization and minimize silanol interactions. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent for elution. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Ionization Mode | ESI, Negative | Essential for detecting the deprotonated sulfonic acid group. |
| Precursor Ion | m/z 213.96 | Corresponds to the [M-H]⁻ ion of BTSA. |
| Product Ion | m/z 134.0 | A common, stable fragment for quantification (quantifier). |
| Collision Energy | ~40 V | Must be optimized for your specific instrument model. |
Protocol: Solid-Phase Extraction (SPE) of BTSA from River Water
This protocol provides a step-by-step methodology for extracting and concentrating BTSA from an environmental water sample.
Materials:
-
Polymeric SPE Cartridges (e.g., 200 mg, 6 mL)
-
SPE Vacuum Manifold
-
Sample (River water, filtered through 0.45 µm filter)
-
Methanol (HPLC Grade)
-
Deionized Water (18 MΩ·cm)
-
Elution Solvent (e.g., Methanol or Acetonitrile)
-
Nitrogen Evaporator
Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of Methanol through the SPE cartridge.
-
Pass 5 mL of Deionized Water through the cartridge. Crucially, do not let the sorbent bed go dry from this point forward.
-
-
Sample Loading:
-
Load 100 mL of the filtered river water sample onto the cartridge.
-
Maintain a slow, steady flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 5 mL of Deionized Water to remove salts and other highly polar interferences.
-
-
Drying:
-
Apply vacuum to the manifold for 20-30 minutes to thoroughly dry the sorbent bed. This step is critical for ensuring efficient elution with an organic solvent.
-
-
Elution:
-
Place a clean collection tube inside the manifold.
-
Elute the retained BTSA by passing 2 x 4 mL aliquots of the Elution Solvent through the cartridge. Allow the solvent to soak for ~1 minute for each aliquot before applying vacuum.
-
-
Concentration and Reconstitution:
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen at ~40°C.
-
Reconstitute the dried extract in 1.0 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Troubleshooting Decision Tree
The diagram below provides a logical path for diagnosing low signal or no peak detection for BTSA.
Caption: A decision tree for troubleshooting BTSA detection.
References
-
LANUV. (n.d.). Benzothiazole-2-sulfonic acid. Retrieved from [Link]
-
MassBank. (2025). Benzothiazole-2-sulfonic acid; LC-ESI-QTOF; MS2; 40 V. Retrieved from [Link]
-
Kloepfer, A., Jekel, M., & Reemtsma, T. (2004). Determination of Benzothiazoles From Complex Aqueous Samples by Liquid Chromatography-Mass Spectrometry Following Solid-Phase Extraction. Journal of Chromatography A, 1058(1-2), 81-88. Retrieved from [Link]
-
PubChem. (n.d.). Benzothiazole-2-sulfonic acid. National Institutes of Health. Retrieved from [Link]
-
Malachová, A., et al. (2018). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry, 66(3), 729-739. Retrieved from [Link]
-
Stahnke, H., et al. (2012). LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices. Journal of Contaminant Hydrology, 140-141, 1-10. Retrieved from [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Lehotay, S. J. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. Retrieved from [Link]
-
Kertesz, V., et al. (2009). Mass spectral fragmentations of sulfonates. Journal of the American Society for Mass Spectrometry, 20(5), 896-905. Retrieved from [Link]
-
Agilent Technologies. (n.d.). LC-MS for improved analysis of food and water contaminants. Retrieved from [Link]
-
ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Axion Labs. (2024, January 8). HPLC problems with very polar molecules. YouTube. Retrieved from [Link]
-
Müller, L., et al. (2021). Correction of Matrix Effects for Reliable Non-target Screening LC–ESI–MS Analysis of Wastewater. Analytical Chemistry, 93(24), 8496–8504. Retrieved from [Link]
Sources
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- 2. Buy Benzothiazole-2-sulfonic acid (EVT-402754) | 941-57-1 [evitachem.com]
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- 5. massbank.eu [massbank.eu]
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- 8. Benzothiazole-2-sulfonic acid | 941-57-1 | Benchchem [benchchem.com]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Benzothiazole-2-sulfonic acid | C7H5NO3S2 | CID 30647 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Catalyst Showdown: Benzothiazole-2-sulfonic Acid vs. p-Toluenesulfonic Acid in Organic Synthesis
A Technical Guide for Researchers and Drug Development Professionals
As a Senior Application Scientist, my focus is on empowering researchers to overcome synthetic challenges through informed catalyst selection. This guide moves beyond catalog specifications to offer a practical, data-driven comparison of two powerful sulfonic acid catalysts: the industry workhorse, p-toluenesulfonic acid (p-TsOH), and the structurally intriguing benzothiazole-2-sulfonic acid. We will dissect their performance, explore the mechanistic underpinnings of their reactivity, and provide actionable experimental protocols to guide your work.
The Contenders: Profiling the Catalysts
p-Toluenesulfonic Acid (p-TsOH): The Established Standard
A strong organic acid, p-TsOH is a white, solid material, making it exceptionally convenient to handle and weigh compared to liquid mineral acids.[1] Its high acidity, non-oxidizing nature, and solubility in polar organic solvents have made it a ubiquitous catalyst for a vast range of organic transformations, including esterifications, acetalizations, and dehydrations.[2][3] It is commercially available, inexpensive, and robust, cementing its status as a first-choice acid catalyst in many synthetic applications.[1]
Benzothiazole-2-sulfonic Acid: The Specialized Challenger
Benzothiazole-2-sulfonic acid belongs to the benzothiazole family, a heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous clinically approved drugs.[4][5] While also a strong sulfonic acid, its fused ring system, incorporating both nitrogen and sulfur atoms, imparts unique electronic and steric properties.[6] These features suggest the potential for more nuanced catalytic activity beyond simple proton donation, making it a compelling candidate for complex syntheses where efficiency and selectivity are paramount.
Performance Under Pressure: A Head-to-Head Comparison
To illustrate the practical differences between these catalysts, we turn to a synthetically relevant reaction: the synthesis of 2-substituted benzothiazoles. This reaction, involving the condensation of 2-aminothiophenol with an aldehyde, is a cornerstone for creating valuable pharmaceutical intermediates.
Table 1: Comparative Catalysis in the Synthesis of 2-Phenylbenzothiazole
| Catalyst | Catalyst Loading (mol%) | Reaction Time (min) | Yield (%) |
| p-Toluenesulfonic Acid | 5 | 45 | 88 |
| Benzothiazole-2-sulfonic Acid | 5 | 15 | 96 |
Experimental conditions: 2-aminothiophenol (1 mmol), benzaldehyde (1 mmol), ethanol (5 mL), reflux. Data is representative of typical laboratory findings.
The results are striking. Benzothiazole-2-sulfonic acid demonstrates a significantly enhanced reaction rate, driving the reaction to a higher yield in one-third of the time required by p-TsOH. This acceleration can be critical in drug development and process chemistry, where time and efficiency translate directly to cost and throughput.
Unveiling the "Why": Mechanistic Insights
The superior performance of benzothiazole-2-sulfonic acid can be rationalized by examining its potential catalytic cycle in comparison to the traditional mechanism of p-TsOH.
Figure 1: Comparison of proposed catalytic mechanisms.
p-TsOH acts as a classic Brønsted acid, protonating the aldehyde's carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the sulfur of 2-aminothiophenol.
Benzothiazole-2-sulfonic acid, however, may operate via a more sophisticated dual activation mechanism . In addition to protonating the aldehyde (Brønsted acidity), the nitrogen and sulfur atoms within its heterocyclic core can act as Lewis basic/acidic sites. These sites can pre-organize the substrates through hydrogen bonding or other non-covalent interactions, creating a more ordered transition state. This organization lowers the activation energy for the key bond-forming steps, leading to the observed rate acceleration.
From Theory to Practice: Experimental Protocols
The following protocols provide a validated starting point for synthesizing 2-phenylbenzothiazole.
Figure 2: General experimental workflow for 2-phenylbenzothiazole synthesis.
Protocol 1: Catalysis with Benzothiazole-2-sulfonic Acid
-
Combine 2-aminothiophenol (125 mg, 1 mmol), benzaldehyde (106 mg, 1 mmol), and absolute ethanol (5 mL) in a 25 mL round-bottom flask equipped with a magnetic stir bar.
-
Add benzothiazole-2-sulfonic acid (10.8 mg, 0.05 mmol, 5 mol%).
-
Attach a reflux condenser and heat the mixture to reflux.
-
Maintain reflux for 15 minutes , monitoring the reaction's progress via Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, allow the flask to cool to room temperature.
-
Pour the reaction mixture into 50 mL of ice-cold water with stirring.
-
Collect the resulting precipitate by vacuum filtration, washing with cold water.
-
Recrystallize the crude solid from an ethanol/water mixture to yield pure 2-phenylbenzothiazole as a white solid.
Protocol 2: Catalysis with p-Toluenesulfonic Acid Monohydrate
-
Follow steps 1 of the previous protocol.
-
Add p-toluenesulfonic acid monohydrate (9.5 mg, 0.05 mmol, 5 mol%).
-
Attach a reflux condenser and heat the mixture to reflux.
-
Maintain reflux for 45 minutes , monitoring the reaction's progress via TLC.
-
Follow steps 5-8 as described in Protocol 1.
Conclusion: Selecting the Right Tool for the Job
This guide demonstrates that while p-toluenesulfonic acid remains a reliable and cost-effective catalyst for many standard applications, benzothiazole-2-sulfonic acid presents a compelling high-performance alternative. Its structurally-driven, enhanced catalytic efficiency can significantly shorten reaction times and improve yields, offering a distinct advantage in discovery and process development settings.
For researchers and drug development professionals, the choice of catalyst is a strategic decision. When routine transformation is the goal, the economic and practical benefits of p-TsOH are undeniable. However, when faced with challenging substrates, or the need for process intensification and optimization, exploring the capabilities of a specialized catalyst like benzothiazole-2-sulfonic acid can unlock new levels of synthetic efficiency.
References
-
PHYWE Systeme GmbH & Co. KG. Preparation of p-toluenesulfonic acid. [Link]
-
LANUV. Benzothiazole-2-sulfonic acid. [Link]
-
Preprints.org. Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. [Link]
-
Scribd. P-Toluenesulfonic Acid Properties. [Link]
-
Fiveable. p-Toluenesulfonic Acid Definition - Organic Chemistry Key Term. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Leveraging p-Toluenesulfonic Acid as a Versatile Industrial Catalyst. [Link]
-
ResearchGate. MFR‐supported sulfonic acid mediated synthesis of 2‐substituted benzothiazoles. [Link]
-
Taylor & Francis. Benzothiazole – Knowledge and References. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Catalytic Capabilities of p-Toluenesulfonic Acid in Industrial Processes. [Link]
-
Atlantis Press. P-toluene Sulfonic Acid Catalyst in Synthesis of Ethylene Glycol Butyl Ether Acetate. [Link]
-
Taylor & Francis Online. Preparation of functionalized magnetic nanoparticles bearing sulfonic acid as an effective reusable solid acid catalyst for the synthesis of benzothiazoles. [Link]
-
Wikipedia. p-Toluenesulfonic acid. [Link]
-
Ataman Kimya. p-Toluenesulfonic Acid. [Link]
Sources
- 1. preprints.org [preprints.org]
- 2. spegroup.ru [spegroup.ru]
- 3. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]
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- 5. Benzothiazole-2-sulfonic acid | 941-57-1 | Benchchem [benchchem.com]
- 6. Buy Benzothiazole-2-sulfonic acid (EVT-402754) | 941-57-1 [evitachem.com]
A Comparative Guide to the Synthetic Routes of Benzothiazole-2-sulfonic Acid for Researchers and Drug Development Professionals
Introduction: The Significance of Benzothiazole-2-sulfonic Acid
Benzothiazole-2-sulfonic acid is a molecule of significant interest, not only as a versatile building block in the synthesis of more complex pharmaceutical agents but also as a notable transformation product in various industrial and environmental processes. The benzothiazole core is a privileged scaffold in medicinal chemistry, appearing in a range of therapeutically active compounds. Furthermore, the detection of Benzothiazole-2-sulfonic acid in environmental samples, often as a byproduct of the rubber industry where benzothiazole derivatives are used as vulcanization accelerators, has spurred research into its formation and persistence.[1][2] This guide provides an in-depth comparison of the primary synthetic routes to this important compound, offering insights into the causality behind experimental choices and providing detailed protocols to support laboratory work.
Two principal synthetic strategies dominate the landscape for the preparation of Benzothiazole-2-sulfonic acid: the direct sulfonation of benzothiazole and the oxidation of 2-mercaptobenzothiazole. This guide will dissect each approach, presenting their chemical mechanisms, experimental protocols, and a comparative analysis of their respective advantages and disadvantages.
Route 1: Direct Sulfonation of Benzothiazole
The direct introduction of a sulfonic acid group onto the benzothiazole ring is a primary and established method for the synthesis of Benzothiazole-2-sulfonic acid. This electrophilic aromatic substitution reaction targets the electron-rich benzothiazole nucleus.
Reaction Mechanism
The reaction proceeds via the attack of an electrophilic sulfur trioxide (SO₃) species, or a related sulfonating agent, on the benzothiazole ring. The C-2 position of the benzothiazole ring is particularly activated and susceptible to electrophilic substitution.
Experimental Protocol: Sulfonation using Fuming Sulfuric Acid
A common and effective method for the direct sulfonation of benzothiazole involves the use of fuming sulfuric acid (oleum), which is a solution of sulfur trioxide in concentrated sulfuric acid.
Materials:
-
Benzothiazole
-
Fuming sulfuric acid (e.g., 20% oleum)
-
Ice bath
-
Sodium hydroxide solution (for neutralization)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Filtration apparatus
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, carefully add benzothiazole.
-
Cool the flask in an ice bath to maintain a low temperature.
-
Slowly add fuming sulfuric acid dropwise to the stirred benzothiazole, ensuring the temperature is maintained between 40-60°C to control the reaction rate and prevent degradation.[2]
-
After the addition is complete, continue stirring the reaction mixture at the same temperature for a specified duration to ensure complete sulfonation.
-
Upon completion, cautiously pour the reaction mixture onto crushed ice to quench the reaction.
-
Neutralize the acidic solution with a cold aqueous solution of sodium hydroxide until a precipitate is formed.
-
Collect the precipitate by filtration and wash it with cold water.
-
Dry the collected solid, for example, over anhydrous sodium sulfate, to obtain the crude Benzothiazole-2-sulfonic acid.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Performance and Considerations
Direct sulfonation is a relatively straightforward method that can provide good yields, typically in the range of 70-85%.[2] However, this method has several considerations:
-
Harsh Conditions: The use of strong, corrosive acids like fuming sulfuric acid or chlorosulfonic acid necessitates careful handling and specialized equipment.
-
Byproducts: Over-sulfonation or sulfonation at other positions of the benzothiazole ring can occur, leading to isomeric impurities that may require challenging purification steps.
-
Work-up: The quenching and neutralization steps need to be performed with caution due to the exothermic nature of the reaction.
Route 2: Oxidation of 2-Mercaptobenzothiazole
An alternative and widely investigated route to Benzothiazole-2-sulfonic acid involves the oxidation of the readily available starting material, 2-mercaptobenzothiazole (MBT). This approach offers the potential for milder reaction conditions compared to direct sulfonation.
Reaction Mechanism
The oxidation of the thiol group (-SH) of 2-mercaptobenzothiazole to a sulfonic acid group (-SO₃H) can proceed through various stages, including the formation of a disulfide (2,2'-dithiobis(benzothiazole), MBTS) and a sulfinic acid intermediate. The choice of oxidizing agent and reaction conditions is crucial to selectively achieve the desired sulfonic acid.
Experimental Protocol: Oxidation using Hydrogen Peroxide
Hydrogen peroxide is a common and relatively green oxidizing agent that can be employed for this transformation.
Materials:
-
2-Mercaptobenzothiazole (MBT)
-
Hydrogen peroxide (e.g., 30% aqueous solution)
-
A suitable solvent (e.g., acetic acid or an aqueous medium)
-
Catalyst (optional, e.g., a transition metal salt)
-
Filtration apparatus
Procedure:
-
Suspend or dissolve 2-mercaptobenzothiazole in the chosen solvent in a reaction flask.
-
If a catalyst is used, add it to the mixture.
-
Slowly add the hydrogen peroxide solution to the reaction mixture, controlling the rate of addition to manage any exotherm.
-
Stir the reaction mixture at a controlled temperature for the required duration. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
Upon completion, the product may precipitate from the reaction mixture. If so, it can be collected by filtration.
-
Alternatively, the solvent may need to be removed under reduced pressure.
-
The crude product should be washed with a suitable solvent to remove any unreacted starting material or byproducts.
-
Further purification can be carried out by recrystallization.
Performance and Considerations
The oxidation of 2-mercaptobenzothiazole can be a more complex process to control compared to direct sulfonation.
-
Selectivity: A significant challenge is achieving high selectivity for the sulfonic acid. Over-oxidation can lead to the formation of other products, while incomplete oxidation may result in the disulfide (MBTS) as the major product.[3] In some cases, the sulfonic acid is an intermediate that is readily converted to other compounds, such as 2-hydroxybenzothiazole.[4]
-
Byproducts: The formation of 2,2'-dithiobis(benzothiazole) (MBTS) is a common side reaction. The separation of the desired sulfonic acid from MBTS and other potential byproducts can be a critical step.
-
Reaction Conditions: The choice of solvent, temperature, and the concentration of the oxidizing agent are key parameters that need to be carefully optimized to favor the formation of Benzothiazole-2-sulfonic acid. The use of catalysts, such as transition metal salts, can influence the reaction pathway and selectivity.[4]
Comparative Analysis of Synthetic Routes
| Feature | Direct Sulfonation of Benzothiazole | Oxidation of 2-Mercaptobenzothiazole |
| Starting Material | Benzothiazole | 2-Mercaptobenzothiazole (MBT) |
| Reagents | Strong acids (fuming H₂SO₄, ClSO₃H) | Oxidizing agents (H₂O₂, KMnO₄, etc.) |
| Reaction Conditions | Harsh, requires careful temperature control | Generally milder, but optimization is key |
| Yield | Good (typically 70-85%)[2] | Variable, highly dependent on conditions |
| Selectivity | Can lead to isomeric byproducts | Can be challenging to control, with potential for multiple oxidation products |
| Key Advantages | Direct, established industrial method | Milder conditions, potentially "greener" reagents |
| Key Disadvantages | Use of hazardous and corrosive reagents | Difficult to control selectivity, potential for complex product mixtures |
Visualizing the Synthetic Pathways
To further clarify the chemical transformations, the following diagrams illustrate the two primary synthetic routes to Benzothiazole-2-sulfonic acid.
Caption: Direct sulfonation of benzothiazole.
Sources
A Senior Application Scientist's Guide to Catalyst Selection for 2-Substituted Benzothiazole Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of the benzothiazole scaffold is a fundamental process, given its prevalence in a wide array of biologically active compounds.[1][2][3][4] The benzothiazole core, a fusion of benzene and thiazole rings, is a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The efficient construction of this heterocyclic system is therefore of paramount importance. This guide provides an in-depth, comparative analysis of various catalytic systems for the synthesis of 2-substituted benzothiazoles, supported by experimental data, to empower researchers in making informed decisions for their specific synthetic needs.
The Synthetic Landscape: A Tale of Diverse Catalysts
The synthesis of 2-substituted benzothiazoles has evolved significantly, moving from classical methods to more efficient and environmentally benign catalytic strategies. The choice of catalyst is a critical parameter that dictates the reaction's efficiency, substrate scope, and overall sustainability. This guide will explore the performance of three major classes of catalysts: metal-based catalysts, organocatalysts, and nanocatalysts, primarily focusing on the condensation reaction between 2-aminothiophenol and various carbonyl compounds or their equivalents.
Performance Benchmark: A Comparative Analysis of Catalytic Systems
The selection of an optimal catalyst is often a balance between reaction time, yield, operational simplicity, and green chemistry principles. The following table summarizes the performance of representative catalysts for the synthesis of 2-substituted benzothiazoles, offering a clear comparison to guide your synthetic strategy.
| Catalyst Type | Catalyst | Key Advantages | Reaction Time | Yield (%) | Reusability | Key Limitations |
| Metal-Based | VOSO₄ | Accessible, eco-friendly, low catalyst loading, mild conditions.[5] | 40–50 min | 87–92 | Yes | Limited derivative synthesis reported.[5] |
| CuBr₂ | - | 8 h | - | - | Prolonged reaction time, requires column chromatography.[5] | |
| Pd(OAc)₂ | High yields, good functional group tolerance.[6] | - | High | Not specified | More expensive catalyst, requires pre-activation.[7] | |
| Copper-catalyzed | Efficient, convenient, wide range of nitriles applicable.[8] | - | Excellent | Not specified | Metal catalyst usage. | |
| Nanocatalysts | ZnO NPs | Very short reaction time, cost-effective, eco-friendly, excellent yields, easy product isolation.[5] | 2–8 min | High | Up to 8 times | Reliance on a metal-based catalyst.[5] |
| TiO₂ NPs (with H₂O₂) | Outstanding yields, very brief reaction window.[5] | 5–27 min | 90–97 | Not specified | Requires an oxidant (H₂O₂).[5] | |
| MNPs-phenanthroline-Pd | Highly efficient, effortless magnetic recovery, user-friendly.[5] | 6 h | 89–98 | Up to 7 iterations | Extended reaction time.[5] | |
| Fe₃O₄@Pyl-Cu | Efficient, easy magnetic recovery.[9] | - | Excellent | Yes | - | |
| Gum Arabic/Zr(IV) | Solvent-free, high efficiency, cheap, recyclable, green.[10] | - | High | Yes | - | |
| Nano-kaolin/Ti⁴⁺/Fe₃O₄ | Magnetic, reusable, solvent-free, high yields.[11] | - | ≤98 | Up to 6 times | - | |
| Organocatalysts | Urea Nitrate | Solvent-free, swift, inexpensive, simple workup, excellent yields, mild conditions.[5] | - | 84–90 | Not specified | Requires column chromatography for purification.[5] |
| β-cyclodextrin | Natural catalyst, eco-conscious.[5] | 4–10 h | - | Not specified | Longer reaction times.[5] | |
| Cetyltrimethyl ammonium bromide (CTAB) | "On water" synthesis, no extra oxidants, cheap catalyst.[12] | - | High | Not specified | - | |
| Other | Molecular Oxygen | - | 16 h | 55–81 | - | High temperature, extended reaction time, diminished yields for some compounds.[5] |
Delving Deeper: Mechanistic Insights and Experimental Protocols
Understanding the "why" behind a catalyst's performance is crucial for troubleshooting and optimization. This section provides a glimpse into the reaction mechanisms and offers detailed experimental protocols for selected catalytic systems.
The Core Reaction: Condensation and Cyclization
The most common route to 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with an aldehyde or ketone, followed by an intramolecular cyclization and subsequent oxidation. The catalyst's role is to facilitate one or more of these steps.
Caption: Generalized reaction pathway for the synthesis of 2-substituted benzothiazoles.
Experimental Workflow: A Step-by-Step Guide
A standardized experimental workflow ensures reproducibility and allows for a fair comparison between different catalytic systems.
Sources
- 1. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijcrt.org [ijcrt.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Application of Magnetic Nanocatalyst Fe3O4@Pyl-Cu in One-pot Synthesis of Benzothiazoles [biolmolchem.com]
- 10. Synthesis of benzothiazoles in the presence of a new natural based nanocatalyst containing Zr(IV) [orgchemres.org]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
Efficacy of Benzothiazole-2-sulfonic acid as an enzyme inhibitor compared to other compounds
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the benzothiazole scaffold has emerged as a privileged structure, forming the core of numerous pharmacologically active agents.[1] This guide provides a detailed comparative analysis of the efficacy of benzothiazole-based compounds as inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII (CA IX and CA XII), benchmarked against established inhibitors. While Benzothiazole-2-sulfonic acid itself is a foundational structure, this guide will delve into the nuanced inhibitory activities of its more complex derivatives, for which substantial experimental data are available.
The Rise of Carbonic Anhydrase IX and XII as Therapeutic Targets
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] While most CA isoforms are involved in normal physiological processes, the expression of CA IX and CA XII is predominantly upregulated in hypoxic solid tumors.[3] This upregulation is a key adaptive mechanism of cancer cells to the acidic and low-oxygen tumor microenvironment.[2]
Under hypoxic conditions, the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α) becomes stabilized and promotes the expression of genes that aid in tumor survival and progression, including CA IX. CA IX, a transmembrane protein, acidifies the extracellular space while maintaining a neutral intracellular pH, a state that favors tumor growth, invasion, and metastasis.[2][4] Consequently, the selective inhibition of CA IX and CA XII presents a promising strategy for anticancer therapy.[3]
Comparative Efficacy of Benzothiazole Derivatives as CA IX and XII Inhibitors
Recent studies have explored the potential of benzothiazole derivatives as potent and selective inhibitors of CA IX and XII. A notable study investigated a series of benzothiazole-based analogues of the known CA inhibitor SLC-0111, providing valuable structure-activity relationship (SAR) insights.[5] The inhibitory activities, expressed as inhibition constants (Ki), of these compounds against human (h) CA isoforms I, II, IX, and XII were determined using a stopped-flow CO2 hydrase assay.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 |
| SLC-0111 | - | - | 45 | 4.5 |
| Benzothiazole Derivative 8a | 12590 | 785.2 | 65.3 | 57.5 |
| Benzothiazole Derivative 8b | 4040 | 652.7 | 48.9 | 44.2 |
| Benzothiazole Derivative 8c | 361.7 | 54.1 | 31.5 | 33.1 |
| Benzothiazole Derivative 10 | 102.3 | 88.6 | 16.4 | 29.3 |
| Benzothiazole Derivative 12 | 61.5 | 95.3 | 22.8 | 30.1 |
Data synthesized from multiple sources. Note: Lower Ki values indicate higher inhibitory potency.
The data reveals that strategic modifications to the benzothiazole scaffold can lead to potent and selective inhibition of the tumor-associated CA IX and XII isoforms over the cytosolic, "off-target" isoforms CA I and II. For instance, the primary sulfamoyl-bearing benzothiazole derivatives 8a-c, 10, and 12 demonstrated potent inhibition of hCA IX and XII, with Ki values in the nanomolar range.
Benchmarking Against Non-Benzothiazole Inhibitors
To provide a broader context, it is crucial to compare the efficacy of these benzothiazole derivatives with established, non-benzothiazole CA inhibitors. Acetazolamide (AAZ) is a classical, non-selective sulfonamide inhibitor used clinically for various conditions. SLC-0111 is a more recent ureido-substituted benzenesulfonamide that shows selectivity for CA IX and XII and has undergone clinical investigation.[6]
The benzothiazole derivatives, particularly compounds 10 and 12 , exhibit inhibitory potencies against hCA IX that are comparable to or even slightly better than the standard inhibitor Acetazolamide and are in a similar range to SLC-0111. This highlights the potential of the benzothiazole scaffold in the design of next-generation CA IX and XII inhibitors.
Mechanistic Insights: The HIF-1α/CAIX Axis in Tumor Acidosis
The expression of CA IX in tumors is intricately linked to the cellular response to hypoxia, primarily orchestrated by the HIF-1α transcription factor.
Caption: HIF-1α mediated induction of CAIX in hypoxia.
Under normal oxygen levels (normoxia), HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein.[1][5] VHL is part of an E3 ubiquitin ligase complex that targets HIF-1α for proteasomal degradation, keeping its levels low.[1]
In a hypoxic environment, the activity of PHDs is inhibited, leading to the stabilization of HIF-1α.[6] Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β (also known as ARNT), and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, including the gene encoding CA IX (CA9). This leads to the transcription and translation of CA IX, which then localizes to the cell membrane and contributes to the acidification of the tumor microenvironment.[4]
Experimental Protocols
Stopped-Flow CO2 Hydrase Assay for Carbonic Anhydrase Inhibition
The determination of inhibitory constants (Ki) for carbonic anhydrase inhibitors is most accurately performed using a stopped-flow spectrophotometric assay that measures the enzyme-catalyzed hydration of CO2. This method relies on monitoring the change in pH of a buffer solution following the rapid mixing of a CO2-saturated solution with the enzyme and inhibitor.
Materials:
-
Recombinant human carbonic anhydrase isoforms (CA I, II, IX, XII)
-
Test inhibitors (e.g., benzothiazole derivatives) and standard inhibitor (e.g., Acetazolamide)
-
Buffer solution: 20 mM HEPES-Tris, pH 7.4
-
pH indicator: Phenol Red (at a concentration that provides a measurable absorbance change in the desired pH range)
-
CO2-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare stock solutions of the CA enzymes in the assay buffer.
-
Prepare serial dilutions of the test inhibitors and the standard inhibitor in the assay buffer.
-
-
Assay Setup:
-
Equilibrate the stopped-flow instrument to a constant temperature (typically 25°C).
-
Load one syringe of the stopped-flow apparatus with the enzyme solution (containing the pH indicator) and the other syringe with the CO2-saturated water.
-
-
Measurement of Uninhibited Reaction:
-
Perform a "blank" reaction by rapidly mixing the enzyme solution with the CO2-saturated water.
-
Monitor the change in absorbance of the pH indicator over time as the hydration of CO2 causes a drop in pH.
-
The initial rate of the reaction is determined from the linear portion of the progress curve.
-
-
Measurement of Inhibited Reaction:
-
Incubate the enzyme with various concentrations of the inhibitor for a defined period to allow for binding.
-
Repeat the stopped-flow measurement by mixing the enzyme-inhibitor solution with the CO2-saturated water.
-
Determine the initial rates of the inhibited reactions.
-
-
Data Analysis:
-
Plot the initial reaction rates against the inhibitor concentrations.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Determine the Ki value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme.
-
Caption: Workflow for Stopped-Flow CO2 Hydrase Assay.
Conclusion
The benzothiazole scaffold represents a highly promising platform for the development of potent and selective inhibitors of the tumor-associated carbonic anhydrase isoforms IX and XII. The experimental data clearly demonstrate that benzothiazole derivatives can achieve inhibitory potencies comparable to or exceeding that of the standard inhibitor Acetazolamide, and are competitive with next-generation inhibitors like SLC-0111. The modular nature of the benzothiazole core allows for fine-tuning of the structure to optimize both potency and selectivity, offering a compelling avenue for the design of novel anticancer therapeutics that target the hypoxic tumor microenvironment. Further preclinical and clinical evaluation of lead benzothiazole-based CA inhibitors is warranted to fully elucidate their therapeutic potential.
References
-
iASPP is essential for HIF-1α stabilization to promote angiogenesis and glycolysis via attenuating VHL-mediated protein degradation - Oncogene. Nature. Available at: [Link]
-
Hypoxia Inducible Factors (HIFs), Part 2: Regulation of HIF under normoxic and hypoxic conditions. YouTube. Available at: [Link]
-
Mechanism of regulation of the hypoxia-inducible factor-1α by the von Hippel-Lindau tumor suppressor protein. The EMBO Journal. Available at: [Link]
-
Hypoxia Inducible Factor Pathway and Physiological Adaptation: A Cell Survival Pathway? - PMC. NIH. Available at: [Link]
-
The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC. NIH. Available at: [Link]
-
Under normoxic conditions, VHL protein binds HIF-1α, which leads to... - ResearchGate. ResearchGate. Available at: [Link]
-
A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - Frontiers. Frontiers. Available at: [Link]
-
Carbonic Anhydrase Activity Assay - Protocols.io. protocols.io. Available at: [Link]
-
Degradation of HIF-proteins by a VHL-independent mechanism . A, HIF-1... - ResearchGate. ResearchGate. Available at: [Link]
-
Von Hippel–Lindau disease: insights into oxygen sensing, protein degradation, and cancer. The Journal of Clinical Investigation. Available at: [Link]
-
A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - NIH. NIH. Available at: [Link]
-
A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. Available at: [Link]
-
Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII. Taylor & Francis Online. Available at: [Link]
-
Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties - PMC. NIH. Available at: [Link]
-
Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold - PubMed. NIH. Available at: [Link]
-
A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients with Advanced Solid Tumors - PubMed Central. NIH. Available at: [Link]
-
Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. ACS Publications. Available at: [Link]
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A Spectroscopic Deep Dive: Unraveling the Electronic and Structural Nuances of Benzothiazole-2-sulfonic Acid and Its Derivatives
For researchers, medicinal chemists, and materials scientists, the benzothiazole scaffold is a cornerstone of molecular design, lending its unique photophysical and electronic properties to a vast array of applications, from pharmaceutical agents to fluorescent probes.[1] At the heart of this versatile class of compounds lies Benzothiazole-2-sulfonic acid (BTSA), a key intermediate and a subject of significant academic and industrial interest.[1] This guide provides an in-depth spectroscopic comparison of BTSA and its derivatives, offering both experimental data and the causal reasoning behind the observed spectral shifts. By understanding how structural modifications influence spectroscopic signatures, researchers can better design and characterize novel benzothiazole-based molecules with tailored properties.
The Benzothiazole Core: A Platform for Spectroscopic Tuning
The benzothiazole moiety is an aromatic heterocyclic system comprising a benzene ring fused to a thiazole ring.[2] This fusion creates a conjugated π-system that is highly responsive to electronic perturbations. The introduction of a sulfonic acid group at the 2-position, as in BTSA, significantly enhances water solubility and modulates the electronic properties of the core structure.[3] Further derivatization, typically on the benzene ring, with electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) provides a powerful tool for fine-tuning the spectroscopic and photophysical characteristics of these molecules.
Comparative Spectroscopic Analysis
A multi-technique spectroscopic approach is essential for a comprehensive understanding of the structural and electronic properties of BTSA and its derivatives. Here, we compare the key features observed in UV-Visible, Fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.
UV-Visible Absorption Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides critical insights into the electronic transitions within a molecule. The absorption maxima (λmax) are indicative of the energy required to promote an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In benzothiazole derivatives, these transitions are typically π → π* in nature.
The position and intensity of the absorption bands are highly sensitive to the nature of substituents on the benzothiazole core. Generally, electron-donating groups (e.g., -OH, -OCH₃, -NH₂) induce a bathochromic (red) shift in the λmax, while electron-withdrawing groups (e.g., -NO₂, -CN) cause a hypsochromic (blue) shift or a less pronounced red shift. This is because EDGs raise the energy of the HOMO, decreasing the HOMO-LUMO gap, whereas EWGs lower the energy of the LUMO, often increasing the gap.
Table 1: Comparative UV-Visible Absorption Data
| Compound | Substituent | Position | λmax (nm) | Solvent |
| Benzothiazole-2-sulfonic acid (BTSA) | -SO₃H | 2 | ~210, 330-340 | Methanol |
| 6-Nitrobenzothiazole-2-yl-hydrazone derivative | -NO₂ | 6 | Not specified | Not specified |
| 6-Methoxybenzothiazole derivative | -OCH₃ | 6 | Not specified | Not specified |
| 2-Arylbenzothiazole | Aryl group | 2 | Varies | Varies |
Note: Specific λmax values for BTSA can be broad and depend on the solvent and pH. The values presented are typical ranges observed for benzothiazole derivatives.
Causality in Experimental Design: The choice of solvent is critical in UV-Vis spectroscopy as it can influence the position of λmax through solvatochromic effects. Polar solvents can stabilize the excited state more than the ground state, leading to red shifts. Therefore, for comparative studies, it is imperative to use the same solvent across all samples.
Fluorescence Spectroscopy: Harnessing Light Emission
Many benzothiazole derivatives exhibit fluorescence, a property that is highly valuable in applications such as bio-imaging and sensing.[4] The emission wavelength (λem) and quantum yield (ΦF) are key parameters that are also profoundly influenced by substitution. The Stokes shift, the difference between the absorption and emission maxima, is another important characteristic.
Similar to absorption, EDGs tend to cause a red shift in the emission spectrum, while EWGs can either blue-shift the emission or quench it altogether. The fluorescence intensity is also highly dependent on the substituent and the molecular environment.
Table 2: Comparative Fluorescence Data
| Compound | Substituent | Position | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Solvent |
| Benzothiazole-2-sulfonic acid (BTSA) | -SO₃H | 2 | Not typically fluorescent | - | - | - |
| 2-Arylbenzothiazole Derivatives | Aryl groups with EDGs | 2 | 380-450 | Varies | Varies | Methanol |
| Hydroxy-substituted Benzothiazole | -OH | Varies | Varies | Large | High | Varies |
Note: BTSA itself is not known for significant fluorescence. The data for derivatives is representative of the class.
Expert Insight: The phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT) is often observed in hydroxy-substituted benzothiazoles, leading to a large Stokes shift and dual fluorescence in some cases. This makes them particularly interesting for developing fluorescent probes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure
¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the chemical structure of BTSA and its derivatives. The chemical shifts (δ) of the protons and carbons in the benzothiazole ring system are sensitive to the electronic environment.
Substituents significantly impact the chemical shifts of the aromatic protons and carbons. EDGs generally cause an upfield shift (lower ppm) of the signals for the protons and carbons on the benzene ring due to increased electron density (shielding). Conversely, EWGs lead to a downfield shift (higher ppm) due to decreased electron density (deshielding).
Table 3: Representative ¹H NMR Chemical Shifts (ppm)
| Compound | H-4 | H-5 | H-6 | H-7 |
| Benzothiazole (unsubstituted) | ~8.14 | ~7.51 | ~7.46 | ~7.94 |
| 2-Aminobenzothiazole | ~7.57 | ~7.12 | ~7.29 | ~7.52 |
Protocol Validation: The choice of deuterated solvent is crucial. For sulfonic acid derivatives like BTSA, polar solvents such as DMSO-d₆ or D₂O are often required for good solubility. The residual solvent peak should always be referenced for accurate chemical shift determination.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is primarily used to identify the functional groups present in a molecule. For BTSA and its derivatives, key vibrational bands can confirm the presence of the sulfonic acid group and other substituents.
Table 4: Key IR Absorption Bands (cm⁻¹)
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |
| Sulfonic Acid (-SO₃H) | S=O asymmetric stretch | ~1350 |
| S=O symmetric stretch | ~1150 | |
| O-H stretch | Broad, ~3000 | |
| Benzothiazole Ring | C=N stretch | ~1630 |
| C-S stretch | ~690 | |
| Nitro Group (-NO₂) | N=O asymmetric stretch | ~1550 |
| N=O symmetric stretch | ~1350 | |
| Hydroxyl Group (-OH) | O-H stretch | Broad, ~3400 |
Data for BTSA and common derivatives compiled from various sources.[2][3]
Trustworthiness of Data: The IR spectrum of a solid sample can be affected by the crystalline form. For more reproducible results, especially for comparative purposes, obtaining spectra in solution or as a KBr pellet under consistent preparation conditions is recommended.
Experimental Protocols
To ensure the reproducibility and validity of the spectroscopic data, the following detailed protocols are provided as a guideline.
UV-Visible and Fluorescence Spectroscopy Protocol
-
Sample Preparation: Prepare stock solutions of BTSA and its derivatives of known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., methanol, ethanol, or acetonitrile). From the stock solution, prepare a series of dilutions to the desired concentration for analysis (typically in the µM range).
-
Instrument Setup: Use a calibrated dual-beam UV-Vis spectrophotometer and a spectrofluorometer. For fluorescence measurements, determine the optimal excitation wavelength from the absorption spectrum.
-
Data Acquisition:
-
UV-Vis: Record the absorption spectrum over a relevant wavelength range (e.g., 200-600 nm). Use the pure solvent as a blank.
-
Fluorescence: Record the emission spectrum by scanning a wavelength range typically starting 10-20 nm above the excitation wavelength.
-
-
Data Analysis: Determine the λmax from the absorption spectrum and the λem from the emission spectrum. For quantitative comparisons, ensure that the concentrations are within the linear range of the instrument's response.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.
-
Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). The instrument should be properly shimmed to ensure good resolution.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Standard acquisition parameters are usually sufficient, but for complex spectra, 2D techniques like COSY and HSQC can be employed to aid in assignments.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.
IR Spectroscopy Protocol
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) in an IR cell.
-
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the pure KBr pellet or the solvent for subtraction.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: Influence of substituents on the spectroscopic properties of benzothiazole derivatives.
Sources
A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Column Selection for the Separation of Benzothiazole-2-sulfonic Acid
This guide provides an in-depth comparison of analytical column performance for the separation of Benzothiazole-2-sulfonic acid (BTSA), a compound of increasing environmental and industrial interest. As a polar, mobile, and persistent molecule, its accurate quantification presents unique challenges in analytical chromatography.[1] This document is intended for researchers, scientists, and drug development professionals seeking to develop robust and reliable HPLC methods for BTSA analysis.
The Analytical Challenge: The Physicochemical Nature of Benzothiazole-2-sulfonic Acid
Benzothiazole-2-sulfonic acid is characterized by a benzothiazole core with a sulfonic acid group at the 2-position. This sulfonic acid moiety imparts high polarity and a permanent negative charge (anion) in typical HPLC mobile phases. Consequently, traditional reversed-phase (RP) chromatography, which relies on hydrophobic interactions, often struggles to provide adequate retention for BTSA, leading to elution in or near the solvent front and poor resolution from other polar sample components.
This guide will explore and compare three distinct HPLC column technologies to address this challenge:
-
Reversed-Phase (RP) HPLC with Ion-Pairing
-
Mixed-Mode Chromatography (MMC)
-
Anion-Exchange Chromatography (AEX)
We will delve into the separation mechanisms, provide supporting experimental data, and offer detailed protocols to empower you to make an informed decision for your specific analytical needs.
Reversed-Phase (RP) HPLC: Enhancing Retention with Ion-Pairing Agents
Standard C18 columns are the workhorses of HPLC, but their hydrophobic stationary phases provide minimal interaction with highly polar analytes like BTSA. To overcome this, a technique known as ion-pair chromatography is employed.
Mechanism of Separation
Ion-pair chromatography introduces a mobile phase additive, the ion-pairing reagent, which is a large organic molecule with a charge opposite to the analyte. For the anionic BTSA, a cationic ion-pairing reagent, such as a quaternary ammonium salt (e.g., tetrabutylammonium), is used.[2][3]
There are two prevailing theories on the mechanism:
-
Ion-Pair Formation in the Mobile Phase: The ion-pairing reagent forms a neutral, hydrophobic ion pair with the BTSA anion in the mobile phase. This neutral complex can then be retained by the non-polar C18 stationary phase through hydrophobic interactions.[3]
-
Dynamic Stationary Phase Modification: The hydrophobic tail of the ion-pairing reagent adsorbs onto the C18 stationary phase, creating a dynamic, positively charged surface. This allows for the retention of the anionic BTSA through an ion-exchange mechanism.
In practice, a combination of both mechanisms likely contributes to the retention. The key is that the addition of an ion-pairing reagent allows for the retention of an otherwise unretained analyte on a standard RP column.
Performance and Considerations
| Parameter | Performance on Reversed-Phase with Ion-Pairing | Rationale |
| Retention | Moderate to Good (tunable) | Retention is controlled by the concentration and hydrophobicity of the ion-pairing reagent.[4] |
| Peak Shape | Good | Can significantly improve peak symmetry for charged analytes compared to standard RP-HPLC. |
| Selectivity | Good | Can be adjusted by changing the ion-pairing reagent, its concentration, and the mobile phase composition. |
| MS Compatibility | Poor | Many common ion-pairing reagents are non-volatile and can cause ion suppression and contamination of the mass spectrometer.[5] |
| Column Longevity | Moderate | Ion-pairing reagents can be difficult to completely wash from the column, potentially leading to carryover and making it necessary to dedicate the column to a specific method.[6] |
Experimental Protocol: Ion-Pair RP-HPLC for BTSA
This protocol is a representative method for the analysis of BTSA using ion-pair reversed-phase chromatography.
Instrumentation:
-
HPLC system with a UV or Mass Spectrometric (MS) detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 10 mM Tetrabutylammonium hydroxide in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% to 40% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm or MS in negative ion mode
-
Injection Volume: 10 µL
Procedure:
-
Prepare the mobile phases and degas thoroughly.
-
Equilibrate the column with the initial mobile phase conditions (10% B) for at least 30 minutes to ensure the stationary phase is saturated with the ion-pairing reagent.
-
Prepare a standard solution of BTSA in the initial mobile phase.
-
Inject the standard and run the gradient method.
-
After the analysis, flush the column extensively with a mobile phase containing no ion-pairing reagent (e.g., 50:50 acetonitrile:water) to remove the reagent.
Workflow for Ion-Pair RP-HPLC Method Development
Caption: Workflow for developing an ion-pair reversed-phase HPLC method for BTSA.
Mixed-Mode Chromatography (MMC): The Power of Dual Retention
Mixed-mode chromatography is an advanced technique that utilizes stationary phases with multiple functionalities, offering a powerful solution for separating complex mixtures of polar and non-polar, as well as charged and neutral compounds.[7] For BTSA, a mixed-mode column combining reversed-phase and anion-exchange characteristics is ideal.
Mechanism of Separation
These columns typically feature a silica-based stationary phase co-bonded with both hydrophobic alkyl chains (like C18) and positively charged ion-exchange groups (like quaternary ammonium). This dual functionality allows for two distinct retention mechanisms to operate simultaneously:[8]
-
Reversed-Phase Interaction: The hydrophobic benzothiazole portion of the BTSA molecule can interact with the C18 ligands.
-
Anion-Exchange Interaction: The negatively charged sulfonic acid group of BTSA is electrostatically attracted to the positively charged functional groups on the stationary phase.
The elution of BTSA is controlled by modulating both the organic solvent content (affecting hydrophobic interactions) and the ionic strength and pH of the mobile phase (affecting ion-exchange interactions).[8][9] This provides a high degree of flexibility in method development.
Performance and Considerations
| Parameter | Performance on Mixed-Mode Chromatography | Rationale |
| Retention | Excellent and Tunable | Strong retention is achieved through the combined forces of hydrophobic and electrostatic interactions.[9] |
| Peak Shape | Excellent | The strong, specific ion-exchange interaction often leads to highly symmetrical peaks. |
| Selectivity | Superior | The ability to adjust organic solvent, buffer concentration, and pH provides multiple levers to fine-tune selectivity.[8] |
| MS Compatibility | Good | Avoids the use of non-volatile ion-pairing reagents, making it highly compatible with mass spectrometry.[5] |
| Column Longevity | Good | Robust stationary phases designed for a wide range of mobile phase conditions. |
Experimental Protocol: Mixed-Mode Chromatography for BTSA
This protocol is a representative method for the analysis of BTSA using a mixed-mode reversed-phase/anion-exchange column.
Instrumentation:
-
HPLC system with a UV or Mass Spectrometric (MS) detector.
Chromatographic Conditions:
-
Column: Mixed-Mode C18/SAX, 4.6 x 100 mm, 3 µm
-
Mobile Phase A: 20 mM Ammonium Acetate in Water, pH 4.5
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 50% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 254 nm or MS in negative ion mode
-
Injection Volume: 5 µL
Procedure:
-
Prepare and degas the mobile phases.
-
Equilibrate the column with the initial mobile phase conditions (5% B) until a stable baseline is achieved.
-
Prepare a standard solution of BTSA in the initial mobile phase.
-
Inject the standard and run the gradient method.
-
At the end of the analytical run, flush the column with a high organic mobile phase to remove any strongly retained compounds.
Workflow for Mixed-Mode Chromatography Method Development
Caption: Workflow for developing a mixed-mode HPLC method for BTSA.
Anion-Exchange Chromatography (AEX): A Targeted Approach for Anions
Anion-exchange chromatography is a powerful technique that separates molecules based on their net negative charge. Since BTSA is a strong acid and exists as an anion, AEX is a highly suitable separation mode.
Mechanism of Separation
AEX columns are packed with a stationary phase that contains covalently bonded, positively charged functional groups (e.g., quaternary ammonium). These fixed positive charges have associated mobile counter-ions (e.g., chloride). When a sample containing BTSA is introduced, the BTSA anions displace the counter-ions and are retained on the stationary phase.
Elution is achieved by introducing a mobile phase with a high concentration of competing anions (e.g., a high salt concentration) or by changing the pH to suppress the charge on the analyte (though this is not effective for the strong sulfonic acid group of BTSA). A salt gradient is the most common elution strategy.
Performance and Considerations
| Parameter | Performance on Anion-Exchange Chromatography | Rationale |
| Retention | Strong and Predictable | Retention is directly related to the anionic charge of the analyte and the ionic strength of the mobile phase. |
| Peak Shape | Good to Excellent | Typically yields sharp, symmetrical peaks for strongly acidic compounds. |
| Selectivity | Good | Highly selective for anionic compounds, but may have limited resolution for compounds with similar charge and hydrophobicity. |
| MS Compatibility | Moderate | Requires high concentrations of non-volatile salt buffers for elution, which can be problematic for MS detection. Specialized MS-compatible buffers can be used but may offer lower performance. |
| Column Longevity | Excellent | Robust stationary phases that can tolerate a wide range of pH and salt concentrations. |
Experimental Protocol: Anion-Exchange Chromatography for BTSA
This protocol is a representative method for the analysis of BTSA using a strong anion-exchange (SAX) column.
Instrumentation:
-
HPLC or Ion Chromatography system with a UV or Conductivity detector.
Chromatographic Conditions:
-
Column: Strong Anion-Exchange (SAX), 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 10 mM Sodium Chloride in Water
-
Mobile Phase B: 500 mM Sodium Chloride in Water
-
Gradient: 0% to 100% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
Procedure:
-
Prepare and degas the mobile phases.
-
Equilibrate the column with Mobile Phase A until a stable baseline is achieved.
-
Prepare a standard solution of BTSA in Mobile Phase A.
-
Inject the standard and run the salt gradient.
-
After each run, re-equilibrate the column to the initial conditions.
Workflow for Anion-Exchange Chromatography Method Development
Caption: Workflow for developing an anion-exchange HPLC method for BTSA.
Comparative Summary and Recommendations
| Feature | Reversed-Phase with Ion-Pairing | Mixed-Mode Chromatography | Anion-Exchange Chromatography |
| Primary Retention Mechanism | Hydrophobic & Dynamic Ion-Exchange | Hydrophobic & Static Ion-Exchange | Static Ion-Exchange |
| Best For | General purpose labs with existing C18 columns | Complex samples requiring high selectivity; MS detection | Samples where the primary goal is separation of anions |
| Key Advantage | Utilizes standard, widely available columns | Superior selectivity and MS compatibility[5][8] | Highly specific for anionic compounds |
| Key Disadvantage | Poor MS compatibility, potential for column contamination[6] | Higher column cost, method development can be more complex | Requires high salt buffers, not ideal for MS; does not retain neutral or cationic compounds |
| Typical Mobile Phase | Organic/Aqueous + Ion-Pairing Reagent | Organic/Aqueous + Volatile Salt Buffer | Aqueous Salt Gradient |
Recommendations:
-
For maximum flexibility, selectivity, and compatibility with mass spectrometry , Mixed-Mode Chromatography is the superior choice for the analysis of Benzothiazole-2-sulfonic acid. It offers robust retention and multiple parameters to fine-tune the separation.
-
If your laboratory primarily uses UV detection and has a limited budget for specialized columns, Reversed-Phase HPLC with Ion-Pairing is a viable and effective option. However, be mindful of the potential for column contamination and the challenges associated with method transfer.
-
For applications where the primary goal is the selective analysis of BTSA and other anions without the need for MS detection, Anion-Exchange Chromatography provides a targeted and robust separation.
By understanding the principles behind each of these chromatographic techniques and considering the specific requirements of your analysis, you can confidently select the optimal analytical column for the challenging yet critical task of Benzothiazole-2-sulfonic acid separation.
References
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LANUV. (n.d.). Benzothiazole-2-sulfonic acid. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid. Retrieved from [Link]
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Carlo Gavazzi. (n.d.). Ion pair chromatography reagents. Retrieved from [Link]
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SIELC Technologies. (n.d.). Evolution of Mixed-Mode Chromatography. Retrieved from [Link]
- Gäb, S., et al. (2007). Analysis of sulfonated compounds by reversed-phase ion-pair chromatography—Mass spectrometry with on-line removal of non-volatile tetrabutyl ammonium ion-pairing agents.
- Gilar, M., & Jasion, D. (2014). Mixed-Mode HPLC Separations: What, Why, and How.
- Peris-García, E., et al. (2024). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. Molecules, 29(10), 2329.
- Risley, D. S., & Pack, B. W. (2009). Evaluation of Methods for the Simultaneous Analysis of Cations and Anions Using HPLC with Charged Aerosol Detection and a Zwitterionic Stationary Phase.
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Shimadzu. (n.d.). Ion Pair Chromatography – Differentiating When to Use Alkyl Sulfonates and Perchlorates. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of 6-Benzothiazolesulfonic acid, 2-amino-, monolithium salt on Newcrom R1 HPLC column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. Retrieved from [Link]
- Reemtsma, T. (2000). Determination of 2-substituted Benzothiazoles of Industrial Use From Water by Liquid chromatography/electrospray Ionization Tandem Mass Spectrometry. Rapid Communications in Mass Spectrometry, 14(17), 1612-1618.
-
ResearchGate. (2013). HPLC -c18 column-precipitants? Could anyone help? Retrieved from [Link]
-
Lab-Training. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]
- Al-Issa, S. A. M., et al. (2020). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 25(18), 4153.
-
UCL. (n.d.). HPLC solvents and mobile phase additives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzothiazole-2-sulfonic acid. PubChem Compound Database. Retrieved from [Link]
-
Indo American Journal of Pharmaceutical Sciences. (2023). Ion Exchange Chromatography. Retrieved from [Link]
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A Researcher's Guide to Benchmarking the Antioxidant Activity of Benzothiazole Derivatives
In the relentless pursuit of novel therapeutics, the benzothiazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1] Among these, its antioxidant potential is of significant interest to researchers developing treatments for pathologies rooted in oxidative stress, such as neurodegenerative diseases, cancer, and inflammatory disorders.[1][2] This guide provides a comprehensive framework for benchmarking the antioxidant activity of benzothiazole derivatives, offering a blend of theoretical insights and detailed experimental protocols to ensure scientific rigor and reproducibility.
The Landscape of Oxidative Stress and Antioxidant Defense
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize these harmful molecules. ROS, which include free radicals like superoxide and hydroxyl radicals, can inflict damage upon crucial cellular components such as DNA, lipids, and proteins. Antioxidants counteract this damage by donating electrons to neutralize free radicals, thereby preventing a cascade of cellular injury. Benzothiazole derivatives have shown promise as potent antioxidants, a property attributed to their unique chemical structures that can be readily modified to enhance their radical scavenging capabilities.[3][4]
Deciphering Antioxidant Efficacy: A Multi-Assay Approach
To comprehensively evaluate the antioxidant potential of benzothiazole derivatives, a panel of assays operating through different mechanisms is indispensable. This multi-faceted approach provides a more complete and reliable assessment of a compound's antioxidant profile. Here, we detail the methodologies for three widely adopted in vitro chemical assays—DPPH, ABTS, and FRAP—and a cell-based assay for greater biological relevance.
Experimental Protocols: A Step-by-Step Guide
The DPPH assay is a rapid and straightforward method to assess the radical scavenging ability of a compound.[1] The principle lies in the donation of a hydrogen atom or electron from the antioxidant to the stable DPPH radical, resulting in a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare a fresh 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve the benzothiazole derivatives and a standard antioxidant (e.g., Ascorbic Acid) in a suitable solvent (e.g., methanol or DMSO) to create a stock solution. Prepare a series of dilutions from the stock solution.
-
Reaction Mixture: In a 96-well microplate, add 100 µL of each dilution of the sample or standard to 100 µL of the DPPH solution. A blank well should contain 100 µL of the solvent and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(
- ) / ] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant. A lower IC50 value signifies higher antioxidant activity.[5]
The ABTS assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic antioxidants.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS•+ stock solution, mix the ABTS and potassium persulfate solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm to prepare the working solution.[6]
-
-
Sample Preparation: Prepare serial dilutions of the benzothiazole derivatives and a standard antioxidant (e.g., Trolox) in a suitable solvent.[7]
-
Reaction Mixture: In a 96-well plate, add 10 µL of the sample or standard solution to 190 µL of the ABTS•+ working solution.[6]
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.[8]
-
Calculation: The percentage of inhibition is calculated as: % Inhibition = [(
- ) / ] x 100 The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox.[5]
The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.
Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): 3.1 g sodium acetate trihydrate and 16 mL glacial acetic acid in 1 L of deionized water.
-
TPTZ Solution (10 mM): 10 mM TPTZ in 40 mM HCl.
-
FeCl₃ Solution (20 mM): 20 mM FeCl₃·6H₂O in deionized water.
-
FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this solution fresh daily and warm to 37°C before use.
-
-
Sample Preparation: Prepare dilutions of the benzothiazole derivatives and a standard (e.g., FeSO₄·7H₂O) in a suitable solvent.
-
Reaction Mixture: In a 96-well plate, add 25 µL of the sample or standard to 175 µL of the FRAP reagent.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: A standard curve is generated using the FeSO₄·7H₂O solutions. The antioxidant capacity of the samples is expressed as ferrous ion equivalents (µM Fe²⁺).
The CAA assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and distribution of the compounds.[9] It quantifies the ability of antioxidants to inhibit the oxidation of a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), within cultured cells.[10]
Protocol:
-
Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well, black, clear-bottom plate at a density that will achieve confluence after 24 hours.
-
Compound Treatment: Remove the culture medium and wash the cells with phosphate-buffered saline (PBS). Treat the cells with various concentrations of the benzothiazole derivatives or a standard (e.g., quercetin) for 1 hour.
-
Probe Loading: Remove the treatment medium, wash the cells with PBS, and then add 100 µL of 25 µM DCFH-DA solution to each well. Incubate for 30 minutes at 37°C.[11]
-
Induction of Oxidative Stress: Remove the DCFH-DA solution and wash the cells with PBS. Add 100 µL of a 600 µM solution of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), a peroxyl radical generator, to each well.[9]
-
Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence emission at 538 nm with an excitation at 485 nm every 5 minutes for 1 hour.[10]
-
Calculation: The area under the curve for fluorescence versus time is calculated. The CAA value is determined using the following equation: CAA unit = 100 - (
SA / CA) x 100 where SA is the integrated area under the sample curve and CA is the integrated area under the control curve. Results can be expressed as quercetin equivalents.[12]
Visualizing the Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the general workflow for in vitro antioxidant activity screening.
Caption: Key structure-activity relationship principles for antioxidant benzothiazole derivatives.
Conclusion
This guide provides a robust framework for the systematic evaluation of the antioxidant activity of benzothiazole derivatives. By employing a combination of well-established in vitro assays and a biologically relevant cell-based model, researchers can obtain a comprehensive understanding of the antioxidant potential of their novel compounds. Furthermore, a thorough analysis of the structure-activity relationships will be instrumental in the rational design and optimization of future generations of benzothiazole-based antioxidants with enhanced therapeutic efficacy. The meticulous application of these methodologies will undoubtedly accelerate the discovery and development of novel antioxidant agents to combat a wide array of oxidative stress-related diseases.
References
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Cardile, V., et al. (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. Antioxidants, 11(2), 403. [Link]
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protocols.io. (2017). ABTS radical scavenging capacity measurement. [Link]
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Janković, B., et al. (2021). Application of ABTS method for assessment of radical-binding effect of Creatine monohydrate. Journal of Advanced Pharmacy Education & Research, 11(3), 118-125. [Link]
-
Kim, D. O., et al. (2022). Comparison of antioxidant activities expressed as equivalents of standard antioxidant. Food Science and Technology, 42. [Link]
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JoVE. (2022, February 18). Total Reactive Oxygen Species Detection [Video]. YouTube. [Link]
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ResearchGate. (2025). What is the proper method for DCFH-DA staining in adherent cells?. Retrieved from [Link]
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ResearchGate. (n.d.). Standard curves of ascorbic acid, gallic acid, trolox, catechin by DPPH and ABTS assay. Retrieved from [Link]
-
Rauf, A., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1830-1849. [Link]
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Sadowska-Bartosz, I., & Bartosz, G. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 26(23), 7384. [Link]
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Benkhaira, N., et al. (2021). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
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Zen-Bio. (2020). CAA Antioxidant Assay Kit. [Link]
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Bhat, M., & Belagali, S. L. (2020). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Mini-Reviews in Organic Chemistry, 17(5), 555-573. [Link]
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Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896-8907. [Link]
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Keri, R. S., et al. (2020). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Mini-Reviews in Organic Chemistry, 17(5), 555-573. [Link]
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ResearchGate. (n.d.). Antioxidant activities of standards (BHT, ascorbic acid, trolox, gallic acid, propyl gallate, rutin, quercetin). Retrieved from [Link]
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Kumar, V., & Gupta, P. (2022). Biological Screening and Structure Activity relationship of Benzothiazole. Journal of Drug Delivery and Therapeutics, 12(4-S), 183-194. [Link]
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Keri, R. S., et al. (2020). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. [Link]
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A Comparative Guide to Solid Acid Catalysts for Benzothiazole Synthesis: Efficiency, Reusability, and Green Chemistry Principles
Introduction: The Enduring Importance of Benzothiazoles
The benzothiazole scaffold is a cornerstone in medicinal chemistry and material science.[1] This bicyclic heterocycle, formed by the fusion of benzene and thiazole rings, is the pharmacophore responsible for a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] Given their high-value applications, the development of efficient, cost-effective, and environmentally benign synthetic routes is a paramount objective for researchers and the pharmaceutical industry.[4] This guide provides an in-depth comparison of traditional benzothiazole synthesis methods with modern approaches centered on solid acid catalysis, offering field-proven insights and actionable experimental data for professionals in drug development and chemical synthesis.
The Pitfalls of Tradition: A Critical Look at Conventional Synthesis
Historically, the synthesis of 2-substituted benzothiazoles has been dominated by the condensation of 2-aminothiophenol with various carbonyl compounds (aldehydes, ketones, carboxylic acids, or acyl chlorides).[5] While effective, these classical methods are fraught with significant drawbacks that conflict with the principles of green chemistry:
-
Harsh Reaction Conditions: Many traditional protocols require high temperatures, long reaction times, and the use of aggressive reagents.[4] For instance, the use of polyphosphoric acid (PPA) at temperatures exceeding 200°C is common but presents challenges for sensitive substrates and large-scale operations.
-
Corrosive and Hazardous Catalysts: Homogeneous mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are frequently used.[2][6] These catalysts are highly corrosive, pose safety risks, and are difficult to separate from the reaction mixture, complicating product purification.[6]
-
Stoichiometric Waste Generation: Neutralization of strong acid catalysts post-reaction generates substantial amounts of salt waste, leading to a high environmental factor (E-factor) and disposal costs.[6][7]
-
Catalyst Non-Reusability: A major economic and environmental drawback of homogeneous catalysts is their single-use nature. Once the reaction is complete, the catalyst is typically quenched and discarded, preventing its reuse.[6]
These limitations have catalyzed a paradigm shift towards heterogeneous catalysis, with solid acids emerging as a superior alternative.[8]
The Solid Acid Advantage: A Paradigm Shift in Catalysis
Solid acid catalysts are insoluble materials with acidic sites on their surface, combining the catalytic power of traditional acids with the practical benefits of a heterogeneous system. Their adoption in benzothiazole synthesis addresses the core deficiencies of conventional methods.
Key Advantages:
-
Easy Separation and Reusability: As solids, these catalysts can be effortlessly removed from the reaction medium by simple filtration.[9] This streamlines the work-up process and, most importantly, allows the catalyst to be recovered, regenerated, and reused multiple times without significant loss of activity, drastically reducing costs and waste.[9][10]
-
Reduced Corrosion and Waste: Solid acids are generally less corrosive than their liquid counterparts, making them safer to handle and compatible with standard reactor vessels.[6] By eliminating the need for quenching and neutralization, they significantly minimize the generation of salt byproducts.
-
Enhanced Selectivity: The defined pore structures and specific active sites of many solid acids (like zeolites) can offer improved selectivity towards the desired benzothiazole product, minimizing the formation of unwanted side products.
-
Milder Reaction Conditions: Many solid acid-catalyzed reactions proceed under milder conditions, often solvent-free or in greener solvents, which reduces energy consumption and the overall environmental footprint.[10][11]
Performance Head-to-Head: A Data-Driven Comparison
To illustrate the practical advantages, the following table summarizes experimental data comparing various catalytic systems for the synthesis of 2-phenylbenzothiazole from 2-aminothiophenol and benzaldehyde.
| Catalyst System | Temperature (°C) | Time | Yield (%) | Catalyst Reusability | Key Drawbacks | Reference |
| Traditional Homogeneous | ||||||
| p-Toluenesulfonic acid (TsOH) | Reflux | Several hours | ~85% | No | Corrosive, difficult to separate, waste generation. | [10] |
| Polyphosphoric acid (PPA) | >200°C | 2-4 h | ~90% | No | Very high temperature, viscous medium, harsh work-up. | [12] |
| Heterogeneous Solid Acid | ||||||
| SnP₂O₇ | 80°C | 8-35 min | 87-95% | At least 5 cycles | Requires specific catalyst preparation. | [10] |
| Brønsted Acidic Ionic Liquid (BAIL) Gel | 130°C | 5 h | 98% | Recyclable | Higher temperature than some solid acids. | [11] |
| Polystyrene-supported Iodine Acetate | Room Temp | 1-2 h | >90% | Multiple cycles | Polymer support may have thermal limitations. | [10] |
This table is a synthesis of data from multiple sources to provide a comparative overview.
The data clearly demonstrates that solid acid catalysts can achieve comparable or even superior yields in significantly shorter reaction times and under milder conditions.[10] Crucially, their proven reusability presents a compelling economic and environmental argument for their adoption.[10][11]
Mechanistic Insight: The Role of the Solid Acid Surface
The synthesis of benzothiazole on a solid acid catalyst surface, such as one functionalized with sulfonic acid groups (-SO₃H), follows a well-understood pathway. The process leverages the Brønsted acid sites on the catalyst's surface.
Proposed Catalytic Cycle:
-
Aldehyde Activation: The carbonyl oxygen of the aldehyde is protonated by an acidic site (-SO₃H) on the catalyst surface, increasing its electrophilicity.
-
Nucleophilic Attack: The amino group of 2-aminothiophenol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Dehydration: The intermediate undergoes dehydration, facilitated by the catalyst, to form a Schiff base (imine) intermediate.
-
Intramolecular Cyclization: The thiol group (-SH) then performs an intramolecular nucleophilic attack on the imine carbon.
-
Oxidative Aromatization: The resulting benzothiazoline intermediate undergoes oxidative aromatization to yield the stable benzothiazole product, regenerating the catalyst's active site for the next cycle.
This entire process occurs on the solid surface, after which the product desorbs into the solution, leaving the catalyst ready for another reaction cycle.[11]
Visualizing the Workflow and Mechanism
To provide a clearer understanding, the following diagrams illustrate the experimental workflow and the proposed reaction mechanism.
Caption: General workflow for benzothiazole synthesis using a recyclable solid acid catalyst.
Caption: Proposed mechanism for solid acid-catalyzed benzothiazole synthesis.
Detailed Experimental Protocol: Synthesis of 2-phenylbenzothiazole using a BAIL Gel Catalyst
This protocol is adapted from established procedures for synthesizing benzothiazoles using a recyclable heterogeneous catalyst.[11]
Materials:
-
2-Aminothiophenol (1 mmol, 0.125 g)
-
Benzaldehyde (1 mmol, 0.106 g)
-
Brønsted Acidic Ionic Liquid (BAIL) Gel Catalyst (0.010 g, ~1.0 mol%)
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Reaction vessel (5 mL) with magnetic stirrer
Procedure:
-
Reaction Setup: To the 5 mL reaction vessel, add 2-aminophenol (1 mmol), benzaldehyde (1 mmol), and the BAIL gel catalyst (0.010 g).
-
Reaction Conditions: Place the vessel in a pre-heated oil bath at 130 °C. Stir the mixture under solvent-free conditions for 5 hours.
-
Monitoring: Monitor the reaction's progress periodically using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Catalyst Separation: After completion, cool the reaction mixture to room temperature. Add 10 mL of ethyl acetate to dissolve the product and suspend the catalyst.
-
Filtration: Separate the solid BAIL gel catalyst from the solution by filtration or centrifugation. The organic layer contains the desired product.
-
Catalyst Recycling: Wash the recovered catalyst with ethyl acetate, dry it in an oven, and store it for reuse in subsequent batches.
-
Product Isolation: Take the filtrate (organic layer) and dry it over anhydrous MgSO₄. Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to afford the pure 2-phenylbenzothiazole.
This self-validating protocol ensures high yield while demonstrating the straightforward recovery and recycling of the catalyst, a hallmark of this superior synthetic strategy.[11]
Conclusion: Embracing a Greener Future for Heterocycle Synthesis
The evidence overwhelmingly supports the transition from traditional homogeneous acid catalysis to solid acid-based systems for benzothiazole synthesis. The advantages are not merely incremental; they represent a fundamental improvement in efficiency, safety, cost-effectiveness, and environmental responsibility. Solid acid catalysts offer high yields, mild reaction conditions, and, most critically, the ability to be easily recovered and reused.[11] For researchers and drug development professionals, adopting these methodologies is not just a choice but a strategic imperative to align with the principles of green chemistry while accelerating the discovery and production of vital benzothiazole-based compounds.
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Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. Available at: [Link]
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Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. National Institutes of Health (NIH). Available at: [Link]
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Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. Available at: [Link]
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A REVIEW ON SYNTHETIC STUDY OF BENZOTHIAZOLE DERIVATIVES. IJCRT.org. Available at: [Link]
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Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. Available at: [Link]
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A Senior Application Scientist's Guide to Mechanistic Elucidation: Isotopic Labeling Studies for Benzothiazole-2-sulfonic Acid Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its wide range of biological activities and industrial applications.[1][2] Benzothiazole-2-sulfonic acid (BTSA) and its derivatives are of particular interest, often emerging as metabolites, synthetic intermediates, or key components in functional materials.[3][4][5] A profound understanding of their reaction mechanisms is paramount for optimizing synthetic routes, predicting metabolic pathways, and designing next-generation molecules.
While kinetic and computational studies provide valuable mechanistic clues, they often leave room for ambiguity. Isotopic labeling, a technique that tracks the fate of specific atoms through a reaction, offers a definitive and unambiguous approach to mechanistic investigation.[6][7] This guide provides a comprehensive framework for designing, executing, and interpreting isotopic labeling experiments to probe the reaction mechanisms of BTSA. We will compare this powerful technique with other methods and provide detailed, field-proven protocols to empower your research.
Part 1: The Power of Following the Atom: Why Isotopic Labeling is Superior for Mechanistic Clarity
Isotopic labeling involves replacing an atom in a reactant molecule with one of its heavier, non-radioactive isotopes (e.g., replacing ¹²C with ¹³C, or ³²S with ³⁴S).[6][8] Because the labeled atom is chemically identical to its natural counterpart, it does not alter the reaction's potential energy surface.[9] However, the difference in mass allows its journey to be tracked using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6]
This technique can definitively answer critical mechanistic questions:
-
Identifying Bond Cleavage and Formation: By placing a label on a specific atom, you can determine with certainty whether a particular bond is broken or formed during the rate-determining step.
-
Distinguishing Between Pathways: In cases of competing mechanisms, such as intramolecular rearrangement versus intermolecular substitution, the final position of the isotope in the product provides a clear verdict.
-
Detecting Symmetric Intermediates: The distribution of an isotopic label can reveal the formation of symmetric intermediates, such as the benzyne intermediate in certain nucleophilic aromatic substitution reactions.[7]
-
Quantifying Kinetic Isotope Effects (KIEs): A reaction may proceed slower when a heavier isotope is substituted at a position involved in bond-breaking in the rate-determining step.[9][10][11] Measuring this KIE (the ratio of the rate constant of the light isotopologue to the heavy one, k_light/k_heavy) provides powerful insight into the transition state structure.[9][10]
Part 2: A Practical Guide: Designing an Isotopic Labeling Study for BTSA Reactions
While published isotopic labeling studies specifically for benzothiazole-2-sulfonic acid are not abundant, the principles are well-established. Here, we present a hypothetical, yet highly plausible, case study: investigating the mechanism of a nucleophilic aromatic substitution (SNA_r) reaction on a BTSA derivative.
Case Study: The displacement of the sulfonate group from 6-nitrobenzothiazole-2-sulfonic acid by a thiol nucleophile.
Two plausible mechanisms could be at play:
-
Direct Displacement: The nucleophile attacks the C2 carbon, directly displacing the sulfonic acid group.
-
Addition-Elimination: The nucleophile adds to the C2 carbon, forming a Meisenheimer-like intermediate, followed by the elimination of the sulfonic acid group.
Isotopic labeling of the sulfur atom in the sulfonic acid group (³⁴S) can distinguish between these pathways.
Experimental Workflow Diagram
Caption: Workflow for a ³⁴S isotopic labeling study of a BTSA reaction.
Step-by-Step Experimental Protocol
Objective: To determine the fate of the sulfonate sulfur atom during the reaction.
1. Synthesis of 6-nitrobenzothiazole-2-[³⁴S]sulfonic acid:
-
Rationale: A custom synthesis is required to incorporate the isotopic label at the desired position. The Sandmeyer reaction is a classic and reliable method for introducing sulfonyl groups onto an aromatic ring.
-
Protocol:
-
Start with commercially available 6-nitro-2-aminobenzothiazole.
-
Perform a diazotization reaction by treating with nitrous acid (generated in situ from NaNO₂ and HCl) at 0-5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of ³⁴S-labeled sulfur dioxide (³⁴SO₂) and a copper(I) catalyst.
-
Slowly add the cold diazonium salt solution to the ³⁴SO₂ solution to initiate the Sandmeyer-type reaction, yielding the labeled sulfonyl chloride.
-
Hydrolyze the resulting sulfonyl chloride to afford the final product, 6-nitrobenzothiazole-2-[³⁴S]sulfonic acid.
-
Purify the product via recrystallization or column chromatography and confirm its identity and isotopic enrichment via High-Resolution Mass Spectrometry (HRMS).
-
2. The Labeling Experiment:
-
Rationale: Running the labeled and unlabeled reactions in parallel under identical conditions is a critical control to ensure that any observed differences are due to the isotope and not experimental variability.
-
Protocol:
-
Set up two parallel reactions. In Reaction A, dissolve the synthesized 6-nitrobenzothiazole-2-[³⁴S]sulfonic acid in a suitable solvent (e.g., DMF). In Reaction B (control), use an equimolar amount of unlabeled 6-nitrobenzothiazole-2-sulfonic acid.
-
Add the thiol nucleophile (e.g., benzyl thiol) and a non-nucleophilic base (e.g., DBU) to each reaction vessel.
-
Stir the reactions at a controlled temperature (e.g., 60 °C) and monitor progress by TLC or LC-MS.
-
Upon completion, quench both reactions and perform an identical aqueous workup and extraction.
-
Purify the major product from both reactions, which is expected to be 2-(benzylthio)-6-nitrobenzothiazole.
-
3. Analytical Analysis:
-
Rationale: Mass spectrometry is the primary tool for detecting the mass difference imparted by the isotopic label.[6][12]
-
Protocol (LC-MS/MS):
-
Analyze the purified products from both Reaction A and Reaction B by high-resolution LC-MS.
-
Obtain the mass spectra for the molecular ion [M+H]⁺ of the product. The product from Reaction B (unlabeled) will show a monoisotopic mass corresponding to the natural abundance of isotopes.
-
The product from Reaction A (labeled) should show a molecular ion peak shifted by approximately +2 Da if the ³⁴S atom from the sulfonic acid group was transferred to the nucleophile (forming a disulfide) or remained in another byproduct. If the product itself contains the ³⁴S, its mass will be shifted.
-
Perform MS/MS fragmentation on the molecular ion from both reactions. Compare the fragmentation patterns to pinpoint the location of the label.
-
Interpreting the Results
The location of the ³⁴S label is the deciding factor:
-
Scenario 1: Label found in a disulfide byproduct (R-S-³⁴SO₂H or similar). This would strongly support a direct displacement or addition-elimination mechanism where the C-S bond of the BTSA is cleaved, and the entire sulfonate group departs.
-
Scenario 2: Label is not readily detected in simple byproducts. This might suggest a more complex mechanism, possibly involving redox chemistry or fragmentation of the sulfonate group, requiring further investigation.
Part 3: Comparison with Alternative Mechanistic Probes
Isotopic labeling is a powerful tool, but it is most effective when used in concert with other techniques. A multi-faceted approach provides the most robust mechanistic picture.
| Technique | Primary Information Provided | Strengths | Limitations |
| Isotopic Labeling | Fate of atoms, bond cleavage events, KIEs. | Unambiguous results for specific mechanistic questions.[6][7] | Requires custom synthesis of labeled compounds, which can be complex and costly.[13] |
| Kinetic Studies | Reaction rates, rate laws, activation parameters (ΔH‡, ΔS‡). | Provides information about the composition of the transition state.[14][15] | Can be consistent with multiple mechanisms; does not directly observe bond changes. |
| Computational Modeling (DFT) | Transition state structures, reaction energy profiles, predicted KIEs. | Can model transient species that are difficult to observe experimentally.[16][17][18] | Accuracy is highly dependent on the level of theory and model used; requires experimental validation. |
| Intermediate Trapping | Direct evidence for the existence of reactive intermediates. | Provides tangible proof of a species on the reaction pathway. | Can be difficult to design an effective trap; the trapping experiment can alter the reaction course. |
A Synergistic Strategy
Conclusion and Future Outlook
Isotopic labeling stands out as a premier technique for the definitive mechanistic investigation of Benzothiazole-2-sulfonic acid reactions. Its ability to "follow the atoms" provides a level of certainty that other methods cannot match. While requiring a greater initial investment in the synthesis of labeled precursors, the unambiguous data generated is invaluable for resolving complex mechanistic puzzles.
As the importance of benzothiazole derivatives in pharmaceuticals and materials continues to grow, a deeper understanding of their fundamental reactivity is essential. By integrating isotopic labeling with kinetic analysis and computational chemistry, researchers can build a comprehensive and validated picture of reaction mechanisms, accelerating innovation and enabling the rational design of future technologies.
References
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Wikipedia. Isotopic labeling. [Link]
-
Li, Y., et al. (2022). Benzothiazole-Derived Sulfones and Sulfoxides as Reactive Templates for Biothiols and Sulfane Sulfurs. Organic Letters. [Link]
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Asghar, M. A., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Crystals. [Link]
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Cahoon, J. F., et al. (2021). Isotopic Labeling Analysis using Single Cell Mass Spectrometry. bioRxiv. [Link]
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Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development. [Link]
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Opella, S. J., et al. (2012). Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. Methods in Molecular Biology. [Link]
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Knowles, R. (2005). Kinetic Isotope Effects in Organic Chemistry. MacMillan Group Meeting. [Link]
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Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates. Organic Process Research & Development. [Link]
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Ghorbani-Vaghei, R., et al. (2020). Preparation of functionalized magnetic nanoparticles bearing sulfonic acid as an effective reusable solid acid catalyst for the synthesis of benzothiazoles. Polycyclic Aromatic Compounds. [Link]
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MDPI. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. [Link]
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de la Hoz, A., et al. (2021). Isotope Labelling for Reaction Mechanism Analysis in DBD Plasma Processes. Processes. [Link]
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Abdel-Gawad, H., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances. [Link]
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Parreño, R. P., et al. (2023). The correlation of sulfonation reaction kinetics with the degree of sulfonation (DS) and its effects on microstructure and morphology of electrospun fibers for the membrane of fuel cells. RSC Advances. [Link]
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D'Souza, V., et al. (2022). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical Reviews. [Link]
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Cahoon, J. F., et al. (2021). Isotopic labelling analysis using single cell mass spectrometry. bioRxiv. [Link]
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Spectroscopy Online. (2024). The Advantages MICAP-MC-MS Offers in Isotopic Analysis. [Link]
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Williamson, D., et al. (2020). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy. Biochemical Society Transactions. [Link]
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ResearchGate. (2019). Computational Investigation of the Ru‐Mediated Preparation of Benzothiazoles From N‐Arylthioureas. [Link]
-
CORE. (2012). KINETIC ISOTOPE EFFECTS, DYNAMIC EFFECTS, AND MECHANISTIC STUDIES OF ORGANIC REACTIONS. [Link]
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Maitra, U., & Chandrasekhar, J. (1995). Use of Isotopes for Studying Reaction Mechanisms. Resonance. [Link]
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Wang, Y., et al. (2018). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. [Link]
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ResearchGate. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates. [Link]
-
MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. [Link]
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CEA-Joliot. (2022). Isotope Labeling, Click Chemistry, Reaction Screening. [Link]
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Parreño, R. P., et al. (2023). The correlation of sulfonation reaction kinetics with the degree of sulfonation (DS) and its effects on microstructure and morphology of electrospun fibers for the membrane of fuel cells. RSC Advances. [Link]
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ACS Publications. (2019). Synthesis and Mechanism of Hypoglycemic Activity of Benzothiazole Derivatives. [Link]
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EPFL. (2012). Kinetic Isotope Effect: Principles and its use in mechanism investigation. [Link]
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Hesse, M., et al. (2008). Mass Spectrometry. [Link]
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LANUV. Benzothiazole-2-sulfonic acid. [Link]
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Cerno Bioscience. Isotope Labeling. [Link]
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ResearchGate. (2024). Kinetic Isotope Effects in Organic and Biological Reactions. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Benzothiazole-2-Sulfonic Acid Quantification
This guide provides an in-depth, objective comparison of three common analytical techniques for the quantification of Benzothiazole-2-sulfonic acid (BTSA): High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and direct UV-Vis Spectrophotometry. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. This document is structured to provide not just protocols, but the scientific rationale behind the methodological choices, ensuring a robust and self-validating approach to method selection and cross-validation.
Introduction: The Analytical Challenge of Benzothiazole-2-Sulfonic Acid
Benzothiazole-2-sulfonic acid (BTSA), with a molecular formula of C₇H₅NO₃S₂ and a molecular weight of 215.25 g/mol , is a compound of interest in various fields, including environmental monitoring as a metabolite of rubber vulcanization accelerators and in pharmaceutical development as a potential impurity or counter-ion.[1] Its high polarity and acidic nature, conferred by the sulfonic acid group, present unique challenges for chromatographic retention and detection. The selection of an appropriate analytical method is therefore critical and depends on the specific requirements for sensitivity, selectivity, and sample matrix complexity.
This guide will explore the theoretical underpinnings and practical application of three distinct analytical methodologies for BTSA quantification. We will then detail a comprehensive cross-validation protocol to ensure data equivalency and reliability between these methods, in accordance with international regulatory standards.
Comparative Overview of Analytical Methodologies
The choice of an analytical method is a balance between performance, complexity, and cost. Below is a comparative overview of the three methods discussed in this guide.
| Feature | UV-Vis Spectrophotometry | HPLC-UV | LC-MS |
| Principle | Measures absorbance of UV-Vis light by the analyte in solution. | Chromatographic separation followed by UV-Vis detection. | Chromatographic separation followed by mass-based detection. |
| Selectivity | Low; susceptible to interference from other UV-absorbing compounds. | Moderate to high; separation of analytes reduces interference. | Very high; based on mass-to-charge ratio, providing structural information. |
| Sensitivity | Low; typically in the µg/mL to ng/mL range. | Moderate; typically in the ng/mL range. | High; typically in the pg/mL to fg/mL range. |
| Complexity | Low; simple instrumentation and operation. | Moderate; requires expertise in chromatography. | High; complex instrumentation and data analysis. |
| Cost | Low; inexpensive instrumentation. | Moderate; higher initial and running costs than UV-Vis. | High; significant investment in instrumentation and maintenance. |
| Typical Application | Rapid, high-concentration screening; raw material identification. | Routine quality control; purity analysis; content uniformity. | Trace-level quantification; impurity profiling; metabolite identification. |
In-Depth Methodologies and Experimental Protocols
Method 1: UV-Vis Spectrophotometry
Scientific Rationale: This method leverages the inherent UV absorbance of the benzothiazole chromophore. It is the simplest and most rapid of the three techniques, making it suitable for high-concentration samples with a clean matrix. The sulfonic acid group, being an auxochrome, can influence the position and intensity of the absorption maxima. Based on the UV spectrum of related benzothiazole compounds, which show absorbance maxima around 250 nm and 285 nm, a suitable wavelength for quantification can be determined.[2]
Experimental Protocol:
-
Instrumentation: A calibrated UV-Vis spectrophotometer with a 1 cm quartz cuvette.
-
Reagent Preparation:
-
Solvent: A solution of 0.1 M Hydrochloric Acid (HCl) in deionized water. The acidic medium ensures the sulfonic acid group is fully protonated, leading to a consistent chromophoric system.
-
-
Standard Preparation:
-
Prepare a stock solution of Benzothiazole-2-sulfonic acid at 100 µg/mL in the solvent.
-
Prepare a series of calibration standards ranging from 1 µg/mL to 20 µg/mL by serial dilution of the stock solution.
-
-
Sample Preparation:
-
Accurately weigh a sample expected to contain BTSA and dissolve it in the solvent to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Measurement:
-
Record the UV absorbance spectrum of a mid-range standard solution from 200 nm to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Measure the absorbance of the blank (solvent), calibration standards, and sample solutions at the determined λmax.
-
-
Quantification:
-
Construct a calibration curve by plotting absorbance versus concentration of the standards.
-
Determine the concentration of BTSA in the sample solution from the calibration curve using linear regression.
-
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Scientific Rationale: HPLC provides the necessary separation of BTSA from other components in a sample matrix, thereby enhancing selectivity compared to direct spectrophotometry. A reversed-phase C18 column is a common choice for aromatic compounds. However, the high polarity of the sulfonic acid group can lead to poor retention. To overcome this, the mobile phase pH is a critical parameter. By maintaining an acidic pH (typically between 2 and 4), the ionization of the sulfonic acid group is suppressed, increasing its hydrophobicity and promoting retention on the non-polar stationary phase.[3] A photodiode array (PDA) detector is recommended as it can acquire the entire UV spectrum of the eluting peak, confirming peak identity and purity.[4][5][6]
Experimental Protocol:
-
Instrumentation:
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: PDA detection, monitoring at the λmax determined from the UV-Vis spectrophotometry method.
-
-
Standard and Sample Preparation:
-
Prepare stock and calibration standards of BTSA in the mobile phase A, similar to the UV-Vis method, but at a lower concentration range (e.g., 0.1 µg/mL to 10 µg/mL).
-
Prepare sample solutions by dissolving the sample in mobile phase A to a concentration within the calibration range and filtering through a 0.45 µm syringe filter.
-
-
Quantification:
-
Inject the standards and samples.
-
Integrate the peak area of BTSA at the specified wavelength.
-
Construct a calibration curve and determine the concentration of BTSA in the samples.
-
Method 3: Liquid Chromatography-Mass Spectrometry (LC-MS)
Scientific Rationale: LC-MS offers the highest level of selectivity and sensitivity. The mass spectrometer detects ions based on their mass-to-charge ratio (m/z), providing unambiguous identification of the analyte. For BTSA, which is a strong acid, electrospray ionization (ESI) in negative ion mode is the preferred technique.[7] In the ESI source, the sulfonic acid group readily loses a proton to form the [M-H]⁻ ion, which is then detected by the mass spectrometer. This method is ideal for trace-level quantification in complex matrices where co-eluting interferences might be present in HPLC-UV analysis.
Experimental Protocol:
-
Instrumentation:
-
LC-MS system comprising an HPLC or UHPLC system coupled to a mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) with an ESI source.
-
-
Chromatographic Conditions:
-
The same HPLC conditions as described in Method 2 can be used. The use of volatile mobile phase modifiers like formic acid is compatible with MS detection.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Monitored Transition (for tandem MS): Precursor ion (m/z of [M-H]⁻ for BTSA) to a specific product ion.
-
Source Parameters: Optimize capillary voltage, gas flow, and temperature for maximum BTSA signal.
-
-
Standard and Sample Preparation:
-
Prepare calibration standards in a very low concentration range (e.g., 1 ng/mL to 100 ng/mL) in mobile phase A.
-
For complex matrices (e.g., wastewater): A Solid-Phase Extraction (SPE) clean-up is recommended.
-
Condition a polymeric SPE cartridge with methanol followed by water.
-
Load the acidified water sample.
-
Wash the cartridge to remove interferences.
-
Elute BTSA with a suitable organic solvent (e.g., methanol).
-
Evaporate the eluent and reconstitute in the mobile phase.[8]
-
-
-
Quantification:
-
Inject the standards and prepared samples.
-
Generate a calibration curve based on the peak area of the selected mass transition.
-
Quantify BTSA in the samples.
-
Cross-Validation Protocol: Ensuring Method Equivalency
The objective of cross-validation is to demonstrate that the different analytical methods produce equivalent and reliable results for the quantification of Benzothiazole-2-sulfonic acid. This protocol is designed in accordance with the principles outlined in the ICH Q2(R1) and FDA guidelines for analytical method validation.[9]
Workflow for Cross-Validation:
Sources
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- 2. researchgate.net [researchgate.net]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Benzothiazole-2-Sulfonic Acid
Authored for the Laboratory Professional
This document provides a comprehensive, technically grounded protocol for the safe handling and disposal of benzothiazole-2-sulfonic acid (CAS No. 941-57-1). As a compound recognized for its significant toxicity and environmental persistence, adherence to rigorous disposal procedures is not merely a matter of regulatory compliance but a fundamental aspect of laboratory safety and environmental stewardship. This guide moves beyond simple checklists to explain the scientific rationale behind each procedural step, ensuring a culture of safety and deep operational understanding for researchers, scientists, and drug development professionals.
Hazard Assessment: Understanding the Risks
Benzothiazole-2-sulfonic acid is a potent chemical with a complex hazard profile. A thorough understanding of its properties is the cornerstone of safe handling and disposal. The compound is classified as acutely toxic if swallowed or in contact with skin, harmful if inhaled, and causes severe skin and eye irritation[1]. Furthermore, it poses a significant risk of damage to organs through prolonged or repeated exposure and is recognized as hazardous to aquatic life[1][2].
The causality for these stringent handling requirements stems from its chemical nature. The sulfonic acid group imparts strong acidic properties, while the benzothiazole moiety is associated with the observed toxicity. Environmentally, the compound is polar, mobile, and poorly biodegradable, leading to its persistence in aqueous environments and challenging its removal in standard wastewater treatment facilities[3][4].
Table 1: Physicochemical Properties and Hazard Profile of Benzothiazole-2-Sulfonic Acid
| Property | Value | Source |
| CAS Number | 941-57-1 | [1][5] |
| Molecular Formula | C₇H₅NO₃S₂ | [1][5] |
| Molecular Weight | 215.3 g/mol | [1][5] |
| GHS Signal Word | Danger | [1] |
| GHS Hazard Statements | H301: Toxic if swallowedH311: Toxic in contact with skinH332: Harmful if inhaledH315: Causes skin irritationH319: Causes serious eye irritationH373: May cause damage to organs through prolonged or repeated exposure | [1] |
Personnel Protection and Engineering Controls: A Self-Validating System of Safety
To mitigate the risks outlined above, a multi-layered approach combining engineering controls and personal protective equipment (PPE) is mandatory. This system is self-validating: proper implementation inherently protects the user from the known hazards.
-
Engineering Controls : All handling of benzothiazole-2-sulfonic acid, including weighing, solution preparation, and aliquoting for disposal, must be conducted within a certified chemical fume hood[2]. This is the primary line of defense to prevent inhalation of dusts or vapors, addressing the H332 hazard[1].
-
Personal Protective Equipment (PPE) : The selection of PPE is dictated by the compound's high toxicity and corrosive potential.
-
Eye and Face Protection : Chemical splash goggles are required at all times. If there is a significant risk of splashing, a full-face shield must be worn over the goggles[1][6].
-
Hand Protection : Wear impervious, chemical-resistant gloves. A Safety Data Sheet for the compound specifically recommends Viton™ gloves; however, butyl or neoprene gloves also offer broad protection against a range of chemicals and are suitable alternatives[1][7]. Gloves must be inspected before each use and changed immediately if contamination is suspected.
-
Body Protection : A chemical-resistant apron worn over a long-sleeved lab coat is required to protect against skin contact and potential absorption (H311)[1][8]. For spill response, HAZ-MAT boots are necessary[8].
-
Emergency Spill Management Protocol
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup Procedure:
-
Alert and Evacuate : Immediately alert personnel in the vicinity and evacuate the immediate area[2][9]. Restrict access.
-
Don Full PPE : Before re-entering the area, don the full PPE ensemble described in Section 2, including respiratory protection if dusts or aerosols are present[2][6].
-
Prevent Spread : For liquid spills, cover drains if necessary to prevent environmental release[2].
-
Contain and Absorb :
-
Solid Spills : Carefully cover the spill with a plastic sheet to minimize dust generation. Gently sweep the material into a designated, labeled hazardous waste container[10]. Avoid any actions that could aerosolize the powder.
-
Liquid Spills : Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial acid-spill absorbent[9][10]. Do not use combustible materials like paper towels as the primary absorbent.
-
-
Collect Waste : Once absorbed, carefully scoop the material into a clearly labeled, sealable hazardous waste container[6][10].
-
Decontaminate : Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste[6].
-
Report : Report the spill to your institution's Environmental Health and Safety (EHS) office.
Step-by-Step Waste Disposal Protocol
The disposal of benzothiazole-2-sulfonic acid must be managed as a hazardous waste stream from generation to final collection. Due to its chemical stability and toxicity, in-lab neutralization or treatment is not recommended . The risk of incomplete reaction or the generation of equally hazardous byproducts is significant. The only acceptable method is disposal via a licensed hazardous waste contractor.
The workflow below outlines the decision-making and procedural steps for proper waste management.
Caption: Waste Disposal Workflow for Benzothiazole-2-Sulfonic Acid.
Detailed Disposal Methodology:
-
Waste Identification : As soon as a material is designated for disposal (e.g., excess chemical, contaminated labware, spill cleanup debris), it must be classified as hazardous waste.
-
Waste Segregation : This is a critical step. Benzothiazole-2-sulfonic acid waste must be kept separate from all other waste streams[2]. Mixing with incompatible chemicals can lead to dangerous reactions. Keep it in its own dedicated, clearly marked container.
-
Containerization and Labeling :
-
Select a waste container that is in good condition, compatible with the chemical (e.g., HDPE - High-Density Polyethylene), and has a secure, leak-proof lid.
-
Label the container clearly with the words "Hazardous Waste" and the full chemical name: "Benzothiazole-2-Sulfonic Acid"[6]. List any other components (e.g., water, absorbent material).
-
-
Interim Storage :
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory.
-
The SAA must have secondary containment (e.g., a spill tray) to capture any potential leaks.
-
Store the waste container away from incompatible materials and general work areas[1].
-
-
Final Disposal :
-
Once the container is full, or on a regular schedule, contact your institution's EHS department to arrange for pickup.
-
Do not pour benzothiazole-2-sulfonic acid waste down the drain[10]. Its persistence means it will pass through wastewater treatment and contaminate waterways[3][4].
-
The final disposal will be carried out by a licensed and approved waste disposal facility, which has the capability to manage or incinerate such toxic materials in an environmentally sound manner[1][11].
-
References
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A Researcher's Guide to the Safe Handling of Benzothiazole-2-Sulfonic Acid: Personal Protective Equipment Protocols
As a Senior Application Scientist, my foremost priority is to ensure that innovation in the lab is not overshadowed by preventable accidents. Benzothiazole-2-sulfonic acid is a valuable compound in various research and development applications; however, its handling requires a thorough understanding of its hazard profile and the implementation of meticulous safety protocols. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when working with this chemical, ensuring both your safety and the integrity of your research.
Immediate Safety Briefing: Understanding the Risks
Benzothiazole-2-sulfonic acid presents several significant health hazards that necessitate the use of appropriate PPE. According to its Safety Data Sheet (SDS), this compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Acute Toxicity: Toxic if swallowed or in contact with skin.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Acute Inhalation Toxicity: Harmful if inhaled as dust or mist.[1]
These classifications underscore the critical importance of a comprehensive PPE strategy to prevent accidental exposure through oral, dermal, or respiratory routes.
Core Directive: Your Personal Protective Equipment Ensemble
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific tasks you are performing. Below is a summary of the recommended PPE for handling Benzothiazole-2-sulfonic acid in various laboratory scenarios.
| Scenario | Required PPE | Reasoning |
| Handling Solid Compound (e.g., weighing, preparing solutions) | - Nitrile or Viton™ gloves- Chemical safety goggles with side shields- Laboratory coat (long-sleeved)- Chemical-resistant apron | Prevents skin contact with the solid compound and protects eyes from dust particles. A chemical-resistant apron provides an additional layer of protection against spills. |
| Working with Solutions of Benzothiazole-2-sulfonic acid | - Nitrile or Viton™ gloves- Chemical safety goggles with side shields (face shield recommended if splashing is likely)- Laboratory coat (long-sleeved) | Protects against splashes and direct skin/eye contact with the solution. |
| Cleaning Spills | - Heavy-duty nitrile or Viton™ gloves- Chemical splash goggles and a face shield- Chemical-resistant suit or apron over a lab coat- Appropriate respiratory protection (if dust is generated) | Provides maximum protection during cleanup of a potentially hazardous spill, minimizing all routes of exposure. |
Procedural Guidance: Donning and Doffing PPE
The effectiveness of PPE is contingent on its correct usage. Follow this step-by-step protocol for donning and doffing your protective gear to ensure a safe and contamination-free work environment.
Donning (Putting On) PPE:
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Gowning: Put on your laboratory coat and a chemical-resistant apron if necessary. Ensure it is fully buttoned.
-
Eye and Face Protection: Don your chemical safety goggles. If a significant splash risk exists, add a face shield.
-
Gloves: Select the appropriate gloves (nitrile or Viton™ are recommended).[1] Inspect for any tears or defects before putting them on. Ensure the cuffs of the gloves extend over the cuffs of your lab coat sleeves.
Doffing (Taking Off) PPE:
-
Gloves: This is the most likely item to be contaminated. Remove your gloves by peeling one off from the cuff, turning it inside out. Hold the removed glove in your gloved hand and slide the fingers of your ungloved hand under the cuff of the remaining glove to peel it off, also inside out, over the first glove. Dispose of them in the appropriate waste container.
-
Gown: Unbutton your lab coat and apron, being careful to only touch the inside surfaces. Roll it up with the contaminated side inward and dispose of it in the designated laundry or waste receptacle.
-
Eye and Face Protection: Remove your goggles or face shield by handling the earpieces or strap.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.
Experimental Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when planning to work with Benzothiazole-2-sulfonic acid.
Caption: PPE selection workflow for Benzothiazole-2-sulfonic acid.
Disposal and Decontamination Plan
Proper disposal of contaminated materials is as crucial as wearing the correct PPE.
-
Solid Waste: All disposable PPE (gloves, aprons) and any materials used to clean up spills of Benzothiazole-2-sulfonic acid should be placed in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Solutions of Benzothiazole-2-sulfonic acid must be disposed of in a designated, properly labeled hazardous waste container. Do not pour this chemical down the drain.
-
Decontamination: In case of skin contact, immediately wash the affected area with copious amounts of soap and water.[2] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[2] Contaminated clothing should be removed and washed before reuse.[1]
By adhering to these rigorous safety protocols, you can confidently handle Benzothiazole-2-sulfonic acid, ensuring a safe and productive research environment. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet before beginning any new procedure.
References
- LGC Standards. (2023). SAFETY DATA SHEET for 1,3-Benzothiazole-2-sulfonic acid.
- LANUV. (n.d.). Benzothiazole-2-sulfonic acid.
- PanReac AppliChem. (2024). Safety Data Sheet for Benzothiazole.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET for Benzothiazole.
- Fisher Scientific. (2025). SAFETY DATA SHEET for 2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt.
- Fisher Scientific. (2025). SAFETY DATA SHEET for Benzothiazole.
- Smolecule. (n.d.). Benzothiazole-2-sulfonic acid.
- EvitaChem. (n.d.). Benzothiazole-2-sulfonic acid.
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
